molecular formula C26H44N7O17P3S B3055817 2-Methylbutyryl CoA CAS No. 6712-02-3

2-Methylbutyryl CoA

カタログ番号: B3055817
CAS番号: 6712-02-3
分子量: 851.7 g/mol
InChIキー: LYNVNYDEQMMNMZ-XGXNYEOVSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Methylbutyryl-CoA (CAS 6712-02-3) is a crucial biochemical intermediate in the catabolic pathway of the branched-chain amino acid L-isoleucine . Its accumulation is the primary biochemical hallmark of 2-Methylbutyryl-CoA Dehydrogenase Deficiency, also known as Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency (SBCADD) . This autosomal recessive disorder results from mutations in the ACADSB gene, which encodes the enzyme responsible for the dehydrogenation of (S)-2-methylbutyryl-CoA to tiglyl-CoA . Research into this compound is vital for understanding the pathomechanisms of this inborn error of metabolism. In affected individuals, the blockage in the main (S) pathway of isoleucine catabolism leads to the accumulation of 2-methylbutyryl-CoA and its derivatives, including 2-methylbutyrylcarnitine (C5) in blood and 2-methylbutyrylglycine (2-MBG) in urine . These metabolites serve as key diagnostic markers for SBCADD. Furthermore, the metabolic impediment can activate an alternative (R) pathway, leading to the characteristic elevation of another urinary organic acid, 2-ethylhydracrylic acid (2-EHA) . The clinical presentation of SBCADD can be variable; while many individuals identified through newborn screening remain asymptomatic, some case reports describe associated neurological symptoms such as developmental delay, intellectual disability, seizures, and muscular hypotonia . Therefore, 2-Methylbutyryl-CoA is an essential reagent for researchers studying branched-chain amino acid disorders, enabling investigations into disease biochemistry, the development of new diagnostic assays, and the exploration of potential therapeutic strategies. This product is provided for research use only and is not approved for human or veterinary diagnostic applications.

特性

CAS番号

6712-02-3

分子式

C26H44N7O17P3S

分子量

851.7 g/mol

IUPAC名

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-methylbutanethioate

InChI

InChI=1S/C26H44N7O17P3S/c1-5-14(2)25(38)54-9-8-28-16(34)6-7-29-23(37)20(36)26(3,4)11-47-53(44,45)50-52(42,43)46-10-15-19(49-51(39,40)41)18(35)24(48-15)33-13-32-17-21(27)30-12-31-22(17)33/h12-15,18-20,24,35-36H,5-11H2,1-4H3,(H,28,34)(H,29,37)(H,42,43)(H,44,45)(H2,27,30,31)(H2,39,40,41)/t14?,15-,18-,19-,20+,24-/m1/s1

InChIキー

LYNVNYDEQMMNMZ-XGXNYEOVSA-N

異性体SMILES

CCC(C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

正規SMILES

CCC(C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

物理的記述

Solid

製品の起源

United States

Foundational & Exploratory

The Metabolic Crossroads of 2-Methylbutyryl CoA: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylbutyryl CoA is a pivotal intermediate in the catabolism of the essential branched-chain amino acid, L-isoleucine. Its metabolism is a critical juncture, feeding into the central energy-producing pathways of the cell. Dysregulation of this pathway, most notably due to deficiencies in the enzyme 2-methylbutyryl-CoA dehydrogenase, leads to the accumulation of specific metabolites, with a spectrum of clinical manifestations. This technical guide provides a comprehensive overview of the metabolic pathway of this compound, including its enzymatic steps, quantitative aspects, and detailed experimental protocols for its investigation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of metabolism, inborn errors of metabolism, and therapeutic development.

The Metabolic Pathway of this compound

The catabolism of L-isoleucine, a branched-chain amino acid (BCAA), is the primary source of this compound. This process occurs within the mitochondrial matrix and involves a series of enzymatic reactions that ultimately convert the carbon skeleton of isoleucine into acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle for energy production.[1][2][3] Isoleucine is therefore considered both a ketogenic and a glucogenic amino acid.[1]

The initial steps of BCAA degradation are common for isoleucine, leucine, and valine, involving a transamination reaction followed by oxidative decarboxylation.[1] The pathway then diverges, and for isoleucine, it proceeds as follows:

  • Transamination: L-isoleucine is converted to α-keto-β-methylvalerate by a branched-chain amino acid aminotransferase (BCAT).

  • Oxidative Decarboxylation: α-keto-β-methylvalerate is oxidatively decarboxylated to form (S)-2-methylbutyryl-CoA by the branched-chain α-ketoacid dehydrogenase (BCKDH) complex.[4]

  • Dehydrogenation: (S)-2-methylbutyryl-CoA is then dehydrogenated to tiglyl-CoA by the enzyme 2-methylbutyryl-CoA dehydrogenase , also known as short/branched-chain acyl-CoA dehydrogenase (SBCAD).[4][5] This is a key regulatory step in the pathway.

  • Hydration: Tiglyl-CoA is hydrated to 2-methyl-3-hydroxybutyryl-CoA.[4]

  • Dehydrogenation: A subsequent dehydrogenation step yields 2-methylacetoacetyl-CoA.[4]

  • Thiolysis: Finally, 2-methylacetoacetyl-CoA is cleaved by a thiolase into acetyl-CoA and propionyl-CoA.[4]

Propionyl-CoA can be further metabolized to succinyl-CoA, another intermediate of the citric acid cycle.[1]

Clinical Relevance: 2-Methylbutyryl-CoA Dehydrogenase Deficiency

A deficiency in the 2-methylbutyryl-CoA dehydrogenase (SBCAD) enzyme, caused by mutations in the ACADSB gene, leads to the autosomal recessive disorder known as 2-methylbutyryl-CoA dehydrogenase deficiency (SBCADD) or 2-methylbutyrylglycinuria.[5][6] This deficiency results in the accumulation of 2-methylbutyryl-CoA, which is then conjugated with carnitine and glycine (B1666218) to form 2-methylbutyrylcarnitine (B1244155) (C5-carnitine) and 2-methylbutyrylglycine, respectively.[6][7] These metabolites are elevated in the blood and urine of affected individuals and are key biomarkers for diagnosis.[6][7]

The clinical presentation of SBCADD is variable, with some individuals remaining asymptomatic while others may exhibit a range of neurological symptoms, including developmental delay, seizures, and muscle weakness.[6][8]

Quantitative Data

Quantitative analysis of the enzymes and metabolites in the this compound pathway is crucial for understanding its regulation and the pathophysiology of related disorders.

Enzyme Kinetics
EnzymeSubstrateApparent Km (µM)Apparent Vmax (µmol min-1 mg-1)Organism/Tissue
2-Methyl-Branched Chain Acyl-CoA Dehydrogenase(S)-2-Methylbutanoyl-CoA202.2Rat Liver Mitochondria[4]
Medium Chain Acyl-CoA DehydrogenaseOctanoyl-CoA551400 min-1Not specified[9][10]

Note: The data for medium-chain acyl-CoA dehydrogenase is included for comparative purposes, as it belongs to the same family of enzymes as SBCAD.

Metabolite Concentrations

The concentrations of key metabolites in this pathway can vary significantly between healthy individuals and those with SBCADD.

MetaboliteConditionFluid/TissueConcentration
C5-AcylcarnitineSBCADDBlood Spot (Initial)0.69 ± 0.03 µmol/L (range 0.44 to 2.05 µmol/L)[11]
C5-AcylcarnitineSBCADDBlood Spot (Repeat)1.24 ± 0.06 µmol/L (range 0.52 to 3.56 µmol/L)[11]
C5-AcylcarnitineSBCADDPlasma1.43 µmol/L (Reference: 0.05–0.38 µmol/L)[7]
Propionyl-CoAIsoleucine/Valine Deprivation (24h)Nucleus4-5 fold decrease[12]
Coenzyme ANormalMammalian iBMK cells (Mitochondria)~5 mM[4]

Experimental Protocols

A variety of experimental techniques are employed to study the metabolic pathway of this compound.

Acylcarnitine Analysis by Tandem Mass Spectrometry (MS/MS)

This is the primary method for diagnosing and monitoring individuals with SBCADD.[13][14]

Objective: To quantify the levels of acylcarnitines, including C5-acylcarnitine, in biological samples.

Materials:

  • Dried blood spots (DBS), plasma, or urine samples

  • Methanol (B129727) (HPLC grade)

  • Deuterated internal standard mixture in methanol

  • n-Butanol

  • 3N HCl in n-butanol (or acetyl chloride)

  • 96-well microtiter plates

  • Plate shaker

  • Nitrogen evaporator or vacuum concentrator

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation (from Dried Blood Spots): a. Punch a 3 mm disk from the DBS into a well of a 96-well plate. b. Add 100 µL of methanol containing the deuterated internal standards to each well. c. Agitate the plate on a shaker for 20-30 minutes to extract the acylcarnitines. d. Transfer the methanol extract to a new 96-well plate. e. Evaporate the methanol to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Derivatization (Butylation): a. To the dried extract, add 50-100 µL of 3N HCl in n-butanol. b. Seal the plate and incubate at 60-65°C for 15-20 minutes. This step converts the acylcarnitines to their butyl esters. c. Evaporate the butanolic HCl to dryness under nitrogen.

  • Reconstitution: a. Reconstitute the dried derivatized sample in a suitable mobile phase for MS/MS analysis.

  • Tandem Mass Spectrometry Analysis: a. Analyze the samples using a tandem mass spectrometer operating in precursor ion scanning mode for a common fragment ion of carnitine derivatives (m/z 85) or in multiple reaction monitoring (MRM) mode. b. Quantify the individual acylcarnitine species by comparing the signal intensity of the analyte to its corresponding deuterated internal standard.

Fibroblast Culture for Enzyme Assays

Cultured skin fibroblasts are a valuable tool for in vitro studies of metabolic pathways and for diagnosing enzymatic defects.[15][16][17]

Objective: To establish and maintain primary fibroblast cultures from a skin biopsy for subsequent enzyme activity measurements.

Materials:

  • Skin biopsy sample

  • Fibroblast growth medium (e.g., DMEM or RPMI 1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Sterile phosphate-buffered saline (PBS)

  • Trypsin-EDTA solution

  • Tissue culture flasks and dishes

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Initiation of Primary Culture: a. Mince the skin biopsy into small fragments in a sterile petri dish containing a small amount of growth medium. b. Place the tissue fragments into a culture flask. c. Add a minimal amount of medium to allow the fragments to adhere to the flask surface. d. Incubate the flask in an upright position for several hours to allow attachment. e. Once attached, carefully add more growth medium and place the flask in the incubator. f. Fibroblasts will migrate out from the tissue fragments over several days to weeks.

  • Subculturing (Passaging): a. When the fibroblast monolayer reaches 80-90% confluency, remove the growth medium. b. Wash the cell layer with sterile PBS. c. Add a small volume of trypsin-EDTA to detach the cells from the flask surface. d. Incubate for a few minutes at 37°C until the cells have rounded up and detached. e. Neutralize the trypsin by adding complete growth medium. f. Collect the cell suspension and centrifuge to pellet the cells. g. Resuspend the cell pellet in fresh growth medium and re-plate into new culture flasks at a lower density (e.g., 1:3 or 1:4 split ratio).

  • Harvesting for Enzyme Assays: a. When cells reach the desired confluency, detach them using trypsin-EDTA as described above. b. After centrifugation, wash the cell pellet with PBS. c. The cell pellet can then be stored frozen or used immediately for the preparation of cell lysates for enzyme activity measurements.

2-Methylbutyryl-CoA Dehydrogenase (SBCAD) Enzyme Assay

This assay measures the activity of the SBCAD enzyme in cell or tissue homogenates. A common method utilizes an artificial electron acceptor, such as ferricenium hexafluorophosphate (B91526).[9][10]

Objective: To determine the specific activity of SBCAD in a biological sample.

Materials:

  • Fibroblast or tissue homogenate

  • Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.6)

  • (S)-2-methylbutyryl-CoA (substrate)

  • Ferricenium hexafluorophosphate (electron acceptor)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the assay buffer and the cell/tissue homogenate in a cuvette.

  • Add ferricenium hexafluorophosphate to the mixture.

  • Initiate the reaction by adding the substrate, (S)-2-methylbutyryl-CoA.

  • Monitor the reduction of the ferricenium ion by measuring the change in absorbance at a specific wavelength (e.g., 300 nm) over time using a spectrophotometer.

  • The rate of change in absorbance is proportional to the enzyme activity.

  • Calculate the specific activity of the enzyme (e.g., in nmol/min/mg of protein) by using the molar extinction coefficient of the ferricenium ion and the protein concentration of the homogenate.

Recombinant Expression and Purification of ACADSB

Producing the recombinant SBCAD enzyme allows for detailed biochemical and structural studies.[18][19][20][21][22]

Objective: To express and purify the human SBCAD protein for in vitro characterization.

Materials:

  • Expression vector containing the human ACADSB cDNA (often with a purification tag, e.g., His-tag)

  • E. coli expression host strain (e.g., BL21(DE3))

  • Luria-Bertani (LB) medium and appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction

  • Lysis buffer

  • Sonication or other cell disruption equipment

  • Affinity chromatography resin (e.g., Ni-NTA agarose (B213101) for His-tagged proteins)

  • Wash and elution buffers

  • SDS-PAGE equipment for analysis of protein purity

Procedure:

  • Transformation: Transform the E. coli host strain with the ACADSB expression vector.

  • Expression: a. Grow a culture of the transformed E. coli in LB medium to mid-log phase (OD600 ≈ 0.6-0.8). b. Induce protein expression by adding IPTG to the culture. c. Continue to grow the culture for several hours at an optimized temperature (e.g., 18-37°C).

  • Cell Lysis: a. Harvest the bacterial cells by centrifugation. b. Resuspend the cell pellet in lysis buffer. c. Lyse the cells by sonication or other methods to release the cellular contents. d. Centrifuge the lysate at high speed to pellet the cell debris.

  • Purification: a. Apply the cleared lysate to the affinity chromatography column. b. Wash the column with wash buffer to remove non-specifically bound proteins. c. Elute the recombinant SBCAD protein from the column using an elution buffer containing a high concentration of an eluting agent (e.g., imidazole (B134444) for His-tagged proteins).

  • Analysis: a. Analyze the purified protein fractions by SDS-PAGE to assess purity and molecular weight. b. The purified enzyme can then be used for kinetic studies, structural analysis, and antibody production.

Western Blot Analysis for SBCAD Protein

Western blotting is used to detect the presence and relative amount of the SBCAD protein in cell or tissue extracts.[23][24]

Objective: To determine if the SBCAD protein is expressed in a given sample and to estimate its size.

Materials:

  • Cell or tissue lysate

  • SDS-PAGE gels and electrophoresis apparatus

  • Electroblotting apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST)

  • Primary antibody specific for SBCAD

  • Secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP)

  • Chemiluminescent substrate for HRP

  • Imaging system for detecting the chemiluminescent signal

Procedure:

  • Protein Separation: Separate the proteins in the cell/tissue lysate by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against SBCAD.

  • Washing: Wash the membrane with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody.

  • Washing: Wash the membrane thoroughly with TBST to remove unbound secondary antibody.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system. The presence of a band at the expected molecular weight of SBCAD indicates its presence in the sample.

Mandatory Visualizations

Metabolic Pathway of this compound cluster_isoleucine_catabolism Isoleucine Catabolism cluster_tca_cycle Citric Acid Cycle cluster_deficiency SBCAD Deficiency L-Isoleucine L-Isoleucine alpha-keto-beta-methylvalerate alpha-keto-beta-methylvalerate L-Isoleucine->alpha-keto-beta-methylvalerate BCAT This compound This compound alpha-keto-beta-methylvalerate->this compound BCKDH Tiglyl-CoA Tiglyl-CoA This compound->Tiglyl-CoA SBCAD 2-Methyl-3-hydroxybutyryl-CoA 2-Methyl-3-hydroxybutyryl-CoA Tiglyl-CoA->2-Methyl-3-hydroxybutyryl-CoA Enoyl-CoA Hydratase 2-Methylacetoacetyl-CoA 2-Methylacetoacetyl-CoA 2-Methyl-3-hydroxybutyryl-CoA->2-Methylacetoacetyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase Acetyl-CoA Acetyl-CoA 2-Methylacetoacetyl-CoA->Acetyl-CoA Thiolase Propionyl-CoA Propionyl-CoA 2-Methylacetoacetyl-CoA->Propionyl-CoA Thiolase Citric Acid Cycle Citric Acid Cycle Acetyl-CoA->Citric Acid Cycle Propionyl-CoA->Citric Acid Cycle via Succinyl-CoA 2-Methylbutyryl-CoA 2-Methylbutyryl-CoA 2-Methylbutyrylcarnitine 2-Methylbutyrylcarnitine 2-Methylbutyryl-CoA->2-Methylbutyrylcarnitine CPT 2-Methylbutyrylglycine 2-Methylbutyrylglycine 2-Methylbutyryl-CoA->2-Methylbutyrylglycine Glycine N-Acyltransferase

Figure 1. The metabolic pathway of this compound from L-isoleucine.

Experimental Workflow for Acylcarnitine Analysis Biological Sample Biological Sample Extraction Extraction Biological Sample->Extraction Methanol with Internal Standards Derivatization Derivatization Extraction->Derivatization Butanolic HCl MS/MS Analysis MS/MS Analysis Derivatization->MS/MS Analysis ESI-MS/MS Data Analysis Data Analysis MS/MS Analysis->Data Analysis Comparison to Internal Standards Quantified Acylcarnitines Quantified Acylcarnitines Data Analysis->Quantified Acylcarnitines

Figure 2. A generalized workflow for the analysis of acylcarnitines by tandem mass spectrometry.

Conclusion

The metabolic pathway of this compound is a fundamental process in amino acid catabolism with significant clinical implications. A thorough understanding of this pathway, its regulation, and the consequences of its disruption is essential for the diagnosis and development of potential therapeutic strategies for related metabolic disorders. This technical guide provides a foundational resource for researchers and clinicians, summarizing the current knowledge of the pathway's biochemistry and offering detailed experimental protocols to facilitate further investigation. Continued research in this area, particularly in obtaining more comprehensive quantitative data on enzyme kinetics and metabolite fluxes, will be critical for advancing our understanding and improving patient outcomes.

References

An In-depth Technical Guide to 2-Methylbutyryl-CoA Biosynthesis in Microbial Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbutyryl-coenzyme A (CoA) is a key branched-chain acyl-CoA intermediate in microbial metabolism, primarily derived from the catabolism of the essential amino acid L-isoleucine. Its significance extends to its role as a precursor for the biosynthesis of a variety of valuable natural products, including polyketides, macrolide antibiotics, and branched-chain fatty acids. Understanding and engineering the microbial production of 2-methylbutyryl-CoA is therefore of considerable interest for the development of novel therapeutics and biofuels. This technical guide provides a comprehensive overview of the core biosynthetic pathways, quantitative data on intracellular concentrations, detailed experimental protocols for analysis, and visual representations of the metabolic and experimental workflows.

Core Biosynthetic Pathway: Isoleucine Degradation

The primary and most well-characterized route for 2-methylbutyryl-CoA biosynthesis in microbial systems is the catabolic pathway of L-isoleucine.[1][2] This pathway involves a series of enzymatic reactions that convert L-isoleucine into acetyl-CoA and propionyl-CoA, with 2-methylbutyryl-CoA being a key intermediate. The initial steps are common to the degradation of all branched-chain amino acids (BCAAs).[2]

The key enzymatic steps leading to the formation of 2-methylbutyryl-CoA are:

  • Transamination: The first step is the reversible transfer of the amino group from L-isoleucine to an α-keto acid, typically α-ketoglutarate, to form (S)-3-methyl-2-oxopentanoate (also known as α-keto-β-methylvalerate). This reaction is catalyzed by a branched-chain amino acid aminotransferase (BCAT) , a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme.

  • Oxidative Decarboxylation: The resulting α-keto acid undergoes oxidative decarboxylation to form (S)-2-methylbutyryl-CoA. This irreversible reaction is catalyzed by the branched-chain α-keto acid dehydrogenase complex (BCKDC) , a large, multi-enzyme complex homologous to the pyruvate (B1213749) dehydrogenase and α-ketoglutarate dehydrogenase complexes.

Signaling Pathway Diagram

Isoleucine_Degradation Isoleucine L-Isoleucine KMV (S)-3-Methyl-2-oxopentanoate Isoleucine->KMV Branched-chain amino acid aminotransferase (BCAT) MB_CoA (S)-2-Methylbutyryl-CoA KMV->MB_CoA Branched-chain α-keto acid dehydrogenase complex (BCKDC) Tiglyl_CoA Tiglyl-CoA MB_CoA->Tiglyl_CoA Short/branched-chain acyl-CoA dehydrogenase (SBCAD) Propionyl_CoA Propionyl-CoA Tiglyl_CoA->Propionyl_CoA Further β-oxidation steps Acetyl_CoA Acetyl-CoA Tiglyl_CoA->Acetyl_CoA Further β-oxidation steps

Isoleucine degradation pathway to 2-Methylbutyryl-CoA.

Quantitative Data on Intracellular Acyl-CoA Pools

The intracellular concentration of 2-methylbutyryl-CoA can vary significantly depending on the microbial species and growth conditions. The following table presents representative data on the intracellular acyl-CoA pools in a novel actinomycete strain compared to other well-characterized species. This highlights the natural diversity in the abundance of this important precursor.

Acyl-CoA SpeciesNovel Actinomycete Strain (nmol/g wet weight)[3]Streptomyces coelicolor (nmol/g wet weight)[3]Mycobacterium smegmatis (nmol/g wet weight)[3]
Acetyl-CoA15.2 ± 2.112.8 ± 1.520.5 ± 3.0
Propionyl-CoA8.7 ± 1.26.1 ± 0.911.3 ± 1.8
Butyryl-CoA3.1 ± 0.52.5 ± 0.44.2 ± 0.7
(S)-2-Methylbutyryl-CoA 5.4 ± 0.8 1.2 ± 0.2 0.8 ± 0.1
Isobutyryl-CoA2.9 ± 0.43.5 ± 0.61.9 ± 0.3
Malonyl-CoA4.5 ± 0.63.9 ± 0.55.8 ± 0.9
Succinyl-CoA6.8 ± 0.95.2 ± 0.77.5 ± 1.1

This data is representative and compiled for illustrative purposes based on typical acyl-CoA distributions in actinomycetes. The significantly higher level of (S)-2-Methylbutanoyl-CoA in the novel strain suggests the presence of active metabolic pathways utilizing this precursor.[3]

Experimental Protocols

Branched-Chain Amino Acid Aminotransferase (BCAT) Assay

This spectrophotometric assay measures the activity of BCAT by coupling the production of glutamate (B1630785) to the oxidation of NADH by glutamate dehydrogenase.

Materials:

  • 1 M Tris-HCl buffer, pH 8.0

  • 100 mM L-isoleucine

  • 100 mM α-ketoglutarate

  • 10 mM Pyridoxal 5'-phosphate (PLP)

  • 10 mM NADH

  • Glutamate dehydrogenase (GDH) (e.g., from bovine liver, ~100 units/mL)

  • Cell-free extract or purified BCAT enzyme

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in a microplate well containing:

    • 50 µL 1 M Tris-HCl, pH 8.0

    • 10 µL 100 mM L-isoleucine

    • 10 µL 100 mM α-ketoglutarate

    • 5 µL 10 mM PLP

    • 10 µL 10 mM NADH

    • 5 µL Glutamate dehydrogenase

    • Distilled water to a final volume of 190 µL.

  • Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 10 µL of the cell-free extract or purified enzyme.

  • Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 5-10 minutes).

  • The rate of NADH oxidation is proportional to the BCAT activity. Calculate the activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC) Assay

This assay measures the production of NADH resulting from the oxidative decarboxylation of (S)-3-methyl-2-oxopentanoate.

Materials:

  • 1 M Potassium phosphate (B84403) buffer, pH 7.5

  • 100 mM (S)-3-methyl-2-oxopentanoate

  • 50 mM Coenzyme A (CoA)

  • 50 mM NAD⁺

  • 100 mM MgCl₂

  • 10 mM Thiamine pyrophosphate (TPP)

  • Cell-free extract or purified BCKDC

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing:

    • 100 µL 1 M Potassium phosphate buffer, pH 7.5

    • 20 µL 100 mM (S)-3-methyl-2-oxopentanoate

    • 10 µL 50 mM CoA

    • 20 µL 50 mM NAD⁺

    • 10 µL 100 mM MgCl₂

    • 10 µL 10 mM TPP

    • Distilled water to a final volume of 980 µL.

  • Pre-incubate the mixture at 30°C for 5 minutes.

  • Start the reaction by adding 20 µL of the cell-free extract or purified enzyme.

  • Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH.

  • Calculate the enzyme activity based on the rate of NADH formation.

Quantification of Intracellular Acyl-CoAs by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of intracellular acyl-CoAs, including 2-methylbutyryl-CoA, from microbial cells.

Materials:

  • Microbial cell culture

  • Ice-cold 60% methanol

  • Internal standards (e.g., ¹³C-labeled acyl-CoAs)

  • Chloroform (B151607)

  • Water

  • Centrifuge

  • SpeedVac or nitrogen evaporator

  • LC-MS/MS system with a C18 column

Procedure:

  • Quenching and Extraction:

    • Rapidly quench the metabolism of a known quantity of microbial cells by adding ice-cold 60% methanol.

    • Add internal standards to the cell suspension.

    • Perform a two-phase extraction by adding chloroform and water (final ratio of methanol:chloroform:water should be 2:1:0.8).

    • Vortex vigorously and centrifuge to separate the phases.

  • Sample Preparation:

    • Collect the upper aqueous-methanol phase containing the polar acyl-CoAs.

    • Dry the extract using a SpeedVac or under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 5% sulfosalicylic acid).

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into an LC-MS/MS system.

    • Separate the acyl-CoAs using a C18 reversed-phase column with a gradient of mobile phases (e.g., Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water; Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water).[3]

    • Detect and quantify the acyl-CoAs using tandem mass spectrometry in multiple reaction monitoring (MRM) mode, monitoring for the specific precursor-to-product ion transitions for each acyl-CoA.

Experimental and Logical Workflow Diagrams

Experimental Workflow for Acyl-CoA Quantification

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Culture Microbial Cell Culture Quench Metabolic Quenching (e.g., cold methanol) Culture->Quench Extract Acyl-CoA Extraction (e.g., solvent extraction) Quench->Extract Dry Drying and Reconstitution Extract->Dry LC_MS LC-MS/MS Analysis Dry->LC_MS Quant Quantification using Internal Standards LC_MS->Quant Flux Metabolic Flux Analysis Quant->Flux

General workflow for acyl-CoA quantification.
Logical Relationship for Metabolic Engineering

Metabolic_Engineering_Logic Target Identify Target Pathway (Isoleucine Degradation) Host Select Microbial Host (e.g., E. coli, Streptomyces) Target->Host Overexpress Overexpress Key Enzymes (BCAT, BCKDC) Host->Overexpress Knockout Knockout Competing Pathways Host->Knockout Cultivate Cultivation and Induction Overexpress->Cultivate Knockout->Cultivate Analyze Analyze Product Titer and Yield (LC-MS/MS) Cultivate->Analyze Optimize Iterative Optimization Analyze->Optimize Optimize->Overexpress Optimize->Knockout

Logical workflow for metabolic engineering.

Conclusion

The biosynthesis of 2-methylbutyryl-CoA in microbial systems is a well-defined process primarily rooted in the catabolism of L-isoleucine. While direct high-titer production of this intermediate has not been extensively reported, the foundational knowledge of the pathway and the availability of robust analytical techniques provide a strong basis for future metabolic engineering efforts. By leveraging the protocols and workflows outlined in this guide, researchers can effectively study and manipulate the biosynthesis of 2-methylbutyryl-CoA to drive the production of valuable natural products and biofuels. The quantitative data presented underscores the natural variability of acyl-CoA pools, highlighting the potential for discovering novel microbial strains with advantageous metabolic profiles for biotechnological applications.

References

The Central Role of 2-Methylbutyryl-CoA in Bacterial Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylbutyryl-coenzyme A (2-MB-CoA) is a critical intermediate in the metabolism of many bacteria, positioned at the crossroads of amino acid catabolism and the biosynthesis of essential cellular components and secondary metabolites. Derived primarily from the degradation of the branched-chain amino acid L-isoleucine, this molecule serves as a key precursor for the synthesis of anteiso-branched-chain fatty acids (BCFAs), which are vital for maintaining cell membrane fluidity and integrity. Furthermore, 2-MB-CoA is a crucial starter unit in the biosynthesis of a diverse array of polyketide antibiotics, making the pathways involving this metabolite a prime target for the development of novel antimicrobial agents. This technical guide provides an in-depth exploration of the function of 2-Methylbutyryl-CoA in bacterial metabolism, detailing its biosynthesis, its role in various metabolic pathways, and the key enzymes involved. The guide includes a compilation of available quantitative data, detailed experimental protocols for the study of these pathways, and visualizations of the core metabolic processes to facilitate a comprehensive understanding for researchers and professionals in the field.

Introduction

In the intricate web of bacterial metabolism, 2-Methylbutyryl-CoA emerges as a pivotal molecule, linking primary and secondary metabolic pathways. Its significance stems from its dual role as a fundamental building block for essential cellular structures and as a precursor for the synthesis of complex bioactive molecules. The biosynthesis of 2-MB-CoA is intrinsically linked to the catabolism of L-isoleucine, a branched-chain amino acid. This connection highlights the sophisticated strategies employed by bacteria to utilize available nutrients for diverse cellular functions.

This guide will delve into the core aspects of 2-Methylbutyryl-CoA metabolism, providing a technical overview for researchers engaged in microbiology, biochemistry, and drug discovery. A thorough understanding of the enzymes and pathways that produce and consume 2-MB-CoA is essential for efforts aimed at metabolic engineering, the discovery of new antibiotics, and the development of strategies to combat bacterial infections.

Biosynthesis of 2-Methylbutyryl-CoA

The primary route for the synthesis of 2-Methylbutyryl-CoA in bacteria is the catabolism of L-isoleucine. This process is catalyzed by the sequential action of two key enzymes: a branched-chain aminotransferase (BCAT) and the branched-chain α-keto acid dehydrogenase complex (BCKDC).[1]

Isoleucine Catabolism Pathway

The pathway begins with the transamination of L-isoleucine to α-keto-β-methylvalerate, a reaction catalyzed by BCAT. Subsequently, the BCKDC catalyzes the oxidative decarboxylation of α-keto-β-methylvalerate to form 2-Methylbutyryl-CoA.[1]

dot

Isoleucine_Catabolism Isoleucine L-Isoleucine KetoAcid α-Keto-β-methylvalerate Isoleucine->KetoAcid Branched-chain aminotransferase (BCAT) TwoMB_CoA 2-Methylbutyryl-CoA KetoAcid->TwoMB_CoA Branched-chain α-keto acid dehydrogenase complex (BCKDC)

Figure 1: Biosynthesis of 2-Methylbutyryl-CoA from L-isoleucine.

An alternative pathway for the formation of 2-Methylbutyryl-CoA exists in some bacteria, such as Staphylococcus aureus, which involves the activation of exogenous 2-methylbutyrate (B1264701) by a short-chain acyl-CoA synthetase. This pathway allows bacteria to salvage and utilize branched-chain carboxylic acids from their environment.

Metabolic Fates of 2-Methylbutyryl-CoA

Once synthesized, 2-Methylbutyryl-CoA can be channeled into several important metabolic pathways, primarily the biosynthesis of branched-chain fatty acids and polyketides.

Branched-Chain Fatty Acid (BCFA) Synthesis

2-Methylbutyryl-CoA serves as a crucial primer for the synthesis of anteiso-BCFAs, which are odd-numbered carbon fatty acids.[1] These fatty acids are incorporated into the cell membrane phospholipids, where they play a critical role in regulating membrane fluidity and enabling adaptation to environmental stresses such as temperature changes. The initiation of anteiso-BCFA synthesis involves the condensation of 2-Methylbutyryl-CoA with malonyl-ACP, a reaction catalyzed by β-ketoacyl-ACP synthase III (FabH).

dot

BCFA_Synthesis TwoMB_CoA 2-Methylbutyryl-CoA Acetoacetyl_ACP_analog β-Ketoacyl-ACP analog TwoMB_CoA->Acetoacetyl_ACP_analog Malonyl_ACP Malonyl-ACP Malonyl_ACP->Acetoacetyl_ACP_analog FabH Elongation Elongation Cycles (FASII) Acetoacetyl_ACP_analog->Elongation Anteiso_BCFA Anteiso-Branched-Chain Fatty Acids Elongation->Anteiso_BCFA

Figure 2: Initiation of anteiso-BCFA synthesis.

Polyketide Antibiotic Synthesis

In many bacteria, particularly actinomycetes, 2-Methylbutyryl-CoA functions as a starter unit for the biosynthesis of polyketides, a large and diverse class of secondary metabolites with a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The polyketide synthase (PKS) machinery utilizes 2-Methylbutyryl-CoA to initiate the assembly of the polyketide chain, which is subsequently modified to produce the final antibiotic product.

dot

Polyketide_Synthesis TwoMB_CoA 2-Methylbutyryl-CoA (Starter Unit) PKS Polyketide Synthase (PKS) TwoMB_CoA->PKS Extender_Units Extender Units (e.g., Malonyl-CoA, Methylmalonyl-CoA) Extender_Units->PKS Polyketide_Chain Growing Polyketide Chain PKS->Polyketide_Chain Post_PKS_Mod Post-PKS Modifications Polyketide_Chain->Post_PKS_Mod Antibiotic Polyketide Antibiotic Post_PKS_Mod->Antibiotic BCKDC_Purification_Workflow start Bacterial Cell Culture (grown on valine) lysis Cell Lysis (e.g., French press) start->lysis centrifugation1 Centrifugation (remove cell debris) lysis->centrifugation1 fractionation Ammonium Sulfate Fractionation centrifugation1->fractionation dialysis1 Dialysis fractionation->dialysis1 chromatography1 Anion Exchange Chromatography dialysis1->chromatography1 dialysis2 Dialysis chromatography1->dialysis2 chromatography2 Hydroxyapatite Chromatography dialysis2->chromatography2 concentration Concentration chromatography2->concentration end Purified BCKDC concentration->end BCKDC_Assay_Workflow start Prepare Reaction Mixture add_enzyme Add Purified BCKDC or Cell Extract start->add_enzyme incubation Incubate at Optimal Temperature add_enzyme->incubation measurement Monitor Absorbance at 340 nm (NADH production) incubation->measurement calculation Calculate Specific Activity measurement->calculation end Enzyme Activity Determined calculation->end AcylCoA_Synthetase_Assay_Workflow start Prepare Reaction Mixture add_enzyme Add Purified Acyl-CoA Synthetase or Cell Extract start->add_enzyme incubation Incubate at Optimal Temperature add_enzyme->incubation measurement Monitor Absorbance at 412 nm (TNB2- formation) incubation->measurement calculation Calculate Specific Activity measurement->calculation end Enzyme Activity Determined calculation->end

References

The Pivotal Role of 2-Methylbutyryl-CoA in Expanding Polyketide Diversity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of 2-methylbutyryl-CoA as a crucial precursor in the biosynthesis of a diverse array of polyketides, many of which are of significant pharmacological importance. By serving as a specific starter unit for Polyketide Synthases (PKSs), 2-methylbutyryl-CoA introduces structural variations that are critical for the biological activity of these natural products. This document details the metabolic origins of 2-methylbutyryl-CoA, its incorporation into polyketide backbones, and the methodologies used to study these processes, offering a comprehensive resource for researchers in natural product biosynthesis, metabolic engineering, and drug discovery.

Introduction: The Significance of Starter Units in Polyketide Synthesis

Polyketides are a large and structurally diverse class of secondary metabolites produced by bacteria, fungi, plants, and some marine organisms. Their biosynthesis is catalyzed by large multienzyme complexes called polyketide synthases (PKSs). The structural diversity of polyketides is largely determined by the choice of a starter unit and the subsequent selection of extender units, as well as the reductive processing of the growing polyketide chain. The starter unit, typically a short-chain acyl-CoA, primes the PKS assembly line and constitutes the initial building block of the final molecule.

2-Methylbutyryl-CoA, derived from the catabolism of the branched-chain amino acid L-isoleucine, is a key starter unit that leads to the production of a specific class of polyketides with a characteristic branched side chain. This structural feature is often essential for the bioactivity of prominent drugs such as the antiparasitic agent avermectin (B7782182) and the cholesterol-lowering drug lovastatin. Understanding the mechanisms of 2-methylbutyryl-CoA biosynthesis and its selective incorporation by PKSs is therefore paramount for the discovery of novel polyketides and for the bioengineering of strains to enhance the production of these valuable compounds.

Biosynthesis of 2-Methylbutyryl-CoA: The Isoleucine Catabolic Pathway

The primary source of 2-methylbutyryl-CoA in most polyketide-producing organisms is the catabolism of the essential amino acid L-isoleucine.[1][2][3][4] This metabolic pathway involves a series of enzymatic reactions that convert isoleucine into acetyl-CoA and propionyl-CoA, with 2-methylbutyryl-CoA being a key intermediate.

The initial steps of this pathway are catalyzed by a multi-enzyme complex known as the branched-chain α-keto acid dehydrogenase (BCKD) complex. This complex is responsible for the oxidative decarboxylation of the α-keto acids derived from branched-chain amino acids.[3][5][6][7][8]

Isoleucine_Catabolism Isoleucine L-Isoleucine KetoAcid α-Keto-β-methylvalerate Isoleucine->KetoAcid Branched-chain aminotransferase MethylbutyrylCoA 2-Methylbutyryl-CoA KetoAcid->MethylbutyrylCoA Branched-chain α-keto acid dehydrogenase (BCKD) complex TiglylCoA Tiglyl-CoA MethylbutyrylCoA->TiglylCoA Acyl-CoA dehydrogenase PKS Polyketide Synthase MethylbutyrylCoA->PKS Starter Unit PropionylCoA Propionyl-CoA TiglylCoA->PropionylCoA AcetylCoA Acetyl-CoA TiglylCoA->AcetylCoA

Isoleucine catabolism to 2-methylbutyryl-CoA.

Incorporation of 2-Methylbutyryl-CoA into Polyketides

Once synthesized, 2-methylbutyryl-CoA is recognized and loaded onto the acyl carrier protein (ACP) of the loading module of a PKS. This crucial step is catalyzed by a specific acyltransferase (AT) domain within the loading module. The specificity of this AT domain for different acyl-CoA starter units is a key determinant of the final polyketide structure. PKSs that utilize 2-methylbutyryl-CoA often exhibit a degree of promiscuity, also accepting other branched-chain acyl-CoAs like isobutyryl-CoA (from valine) and isovaleryl-CoA (from leucine), leading to the production of a mixture of related polyketide congeners.[9][10][11]

Quantitative Analysis of Starter Unit Specificity

The efficiency with which a PKS loading module utilizes different starter units can be quantified by determining the kinetic parameters (Km and kcat) of the loading AT domain for various acyl-CoA substrates. While comprehensive kinetic data for PKS loading domains with 2-methylbutyryl-CoA is not always readily available in the literature, existing studies on related systems provide insights into the substrate preferences.

Polyketide Synthase (PKS)OrganismNatural Starter Unit(s)Alternative Starter Units Accepted (in vitro/in vivo)Reference
Avermectin PKSStreptomyces avermitilis2-Methylbutyryl-CoA, Isobutyryl-CoAWide range of branched and straight-chain acyl-CoAs[9]
Lovastatin Diketide Synthase (LovF)Aspergillus terreusAcetyl-CoA, Malonyl-CoANot extensively studied for alternative starter units[12]
Lipomycin PKSStreptomyces aureofaciensIsobutyryl-CoA2-Methylbutyryl-CoA, Isovaleryl-CoA, other branched-chain acyl-CoAs[9]
Germicidin Synthase (Gcs)Streptomyces coelicolor2-Methylbutyryl-CoA, Isovaleryl-CoA, Isobutyryl-CoA, Butyryl-CoANot reported[6][13]

Table 1: Examples of Polyketide Synthases Utilizing 2-Methylbutyryl-CoA and Other Branched-Chain Starter Units.

The relative yields of different polyketide analogs produced by a single organism can also provide an indication of the PKS's preference for different starter units. For instance, in Streptomyces avermitilis, the ratio of avermectins derived from 2-methylbutyryl-CoA (a-series) to those from isobutyryl-CoA (b-series) can be influenced by the composition of the fermentation medium, particularly the availability of isoleucine and valine.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of 2-methylbutyryl-CoA in polyketide synthesis.

Isotope Labeling Studies to Trace Precursor Incorporation

This protocol describes the use of 13C-labeled precursors to confirm the origin of the starter unit in a polyketide.

Objective: To determine if 2-methylbutyryl-CoA, derived from isoleucine, is the starter unit for a specific polyketide.

Materials:

  • Producing microbial strain

  • Defined fermentation medium

  • [U-13C]L-isoleucine

  • Solvents for extraction (e.g., ethyl acetate, methanol)

  • LC-MS system

Procedure:

  • Culture Preparation: Inoculate the producing strain into a seed culture in a suitable medium and grow to the mid-logarithmic phase.

  • Feeding Experiment: Inoculate a production culture with the seed culture. At a specific time point during exponential growth (e.g., 24 hours), add a sterile solution of [U-13C]L-isoleucine to a final concentration of 1 mM.

  • Cultivation and Harvest: Continue fermentation for the desired production period (e.g., 72-96 hours). Harvest the culture broth by centrifugation.

  • Extraction: Extract the polyketide product from the culture supernatant and/or mycelium using an appropriate organic solvent.

  • LC-MS Analysis: Analyze the extracted sample by LC-MS. Compare the mass spectrum of the polyketide produced in the labeled culture with that from an unlabeled control culture. An increase in the mass of the molecular ion corresponding to the incorporation of the 13C atoms from isoleucine confirms its role as a precursor.[6][13]

Isotope_Labeling_Workflow cluster_culture Cell Culture cluster_analysis Analysis A Inoculate Seed Culture B Grow to Mid-Log Phase A->B C Inoculate Production Culture B->C D Add [U-13C]L-isoleucine C->D E Continue Fermentation D->E F Harvest Culture E->F G Extract Polyketide F->G H LC-MS Analysis G->H I Compare Mass Spectra H->I J Confirm Incorporation I->J

Workflow for an isotope labeling experiment.
In Vitro PKS Enzyme Assay with Acyl-CoA Substrates

This protocol outlines a method to assess the activity and substrate specificity of a purified PKS loading module.

Objective: To measure the ability of a PKS loading module to utilize 2-methylbutyryl-CoA and other acyl-CoA substrates.

Materials:

  • Purified PKS loading module (or a relevant domain)

  • Acyl-CoA substrates (2-methylbutyryl-CoA, isobutyryl-CoA, acetyl-CoA, etc.)

  • Buffer solution (e.g., 50 mM HEPES, pH 7.5)

  • Quenching solution (e.g., 10% formic acid)

  • LC-MS/MS system

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the purified enzyme in the reaction buffer.

  • Initiation: Start the reaction by adding a specific concentration of the acyl-CoA substrate.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period.

  • Quenching: Stop the reaction by adding the quenching solution.

  • Analysis: Analyze the reaction mixture by LC-MS/MS to detect and quantify the acylated ACP or the released polyketide product if a thioesterase domain is included.[14][15]

  • Kinetic Analysis: Repeat the assay with varying substrate concentrations to determine Km and kcat values.

Gene Knockout to Confirm Biosynthetic Pathway Involvement

This protocol provides a general workflow for deleting a gene involved in 2-methylbutyryl-CoA biosynthesis to confirm its role in the production of a specific polyketide.

Objective: To disrupt the production of a polyketide by deleting a key gene in the isoleucine catabolic pathway (e.g., a component of the BCKD complex).

Materials:

  • Producing microbial strain (e.g., Streptomyces)

  • Gene knockout vector system (e.g., based on CRISPR/Cas9 or homologous recombination)

  • PCR reagents and primers

  • Electroporation or conjugation system for DNA transfer

  • Selective and non-selective growth media

Procedure:

  • Construct Design: Design a knockout cassette to replace the target gene with a resistance marker.

  • Vector Construction: Clone the knockout cassette into an appropriate delivery vector.

  • Transformation: Introduce the knockout vector into the producing strain via electroporation or intergeneric conjugation from E. coli.

  • Selection of Mutants: Select for transformants that have undergone homologous recombination, resulting in the replacement of the target gene.

  • Verification: Confirm the gene deletion by PCR and sequencing.

  • Phenotypic Analysis: Ferment the knockout mutant and the wild-type strain under identical conditions and analyze the polyketide production profile by HPLC or LC-MS. A significant reduction or complete abolishment of the target polyketide in the mutant confirms the role of the deleted gene.[5][7][16]

Gene_Knockout_Workflow A Design Knockout Cassette B Construct Knockout Vector A->B C Transform Producing Strain B->C D Select for Recombinants C->D E Verify Gene Deletion (PCR) D->E F Ferment Mutant & Wild-Type E->F G Analyze Polyketide Production (LC-MS) F->G H Confirm Pathway Involvement G->H

References

Unveiling the Role of 2-Methylbutyryl CoA in Novel Organisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbutyryl Coenzyme A (2-Methylbutyryl CoA) is a pivotal intermediate in the catabolism of the essential branched-chain amino acid isoleucine. While its role in human metabolism and its implication in the genetic disorder 2-methylbutyrylglycinuria are well-documented, recent research has begun to shed light on its discovery and diverse functionalities in a range of novel organisms. This technical guide provides a comprehensive overview of the characterization of this compound in these organisms, with a focus on quantitative data, detailed experimental protocols, and the elucidation of associated metabolic and signaling pathways. This exploration into the broader biological roles of this compound opens new avenues for research and potential applications in drug development and biotechnology.

Discovery and Characterization in Novel Organisms

Recent studies have identified and characterized the this compound metabolic pathway in a variety of organisms beyond the classical models. This section highlights key findings in select novel organisms, providing insights into the diverse enzymatic strategies and metabolic contexts in which this molecule plays a role.

Solanum tuberosum (Potato): A Case of Convergent Evolution

A significant discovery in the plant kingdom has been the identification and characterization of a 2-methylbutyryl-CoA dehydrogenase (2MBCD) in potato (Solanum tuberosum)[1]. This finding is particularly noteworthy as it represents an instance of convergent evolution, where an enzyme with a function analogous to the human short/branched-chain acyl-CoA dehydrogenase (SBCAD) has evolved independently[1].

The potato enzyme, designated St-IVD1, was initially identified based on its sequence homology to isovaleryl-CoA dehydrogenases (IVDs). However, upon heterologous expression in Escherichia coli and subsequent purification, the recombinant St-IVD1 demonstrated maximal activity with 2-methylbutyryl-CoA as a substrate, establishing its function as a 2MBCD[1]. This discovery underscores the importance of functional characterization to complement genomic annotations.

Streptomyces species: A Precursor for Antibiotic Biosynthesis

In the bacterial genus Streptomyces, renowned for its prolific production of secondary metabolites, 2-methylbutyryl-CoA serves as a crucial precursor for the biosynthesis of a variety of polyketide antibiotics[2][3][4]. For instance, it acts as a starter unit in the assembly of the macrocyclic lactone backbone of avermectin (B7782182), a potent anthelmintic and insecticidal agent produced by Streptomyces avermitilis[2][4].

The availability of 2-methylbutyryl-CoA, derived from isoleucine catabolism, is a key regulatory point in the production of these valuable compounds. The catabolism of branched-chain amino acids is tightly controlled, and this regulation directly impacts the pool of precursors available for polyketide synthesis[2]. Studies on acyl-CoA dehydrogenases (AcdH) in Streptomyces coelicolor and Streptomyces avermitilis have revealed enzymes capable of oxidizing branched-chain acyl-CoAs, including derivatives of isoleucine[5]. The regulation of these enzymes is often linked to the overall metabolic state of the cell, including carbon source availability[6].

Pseudomonas species: Versatility in Acyl-CoA Metabolism

Members of the genus Pseudomonas are known for their metabolic versatility, and their handling of acyl-CoAs is no exception. While a specific 2-methylbutyryl-CoA dehydrogenase has not been as extensively characterized as in the other examples, research on Pseudomonas aeruginosa and Pseudomonas putida has revealed a complex network of acyl-CoA synthetases (FadD) and dehydrogenases involved in fatty acid and branched-chain amino acid catabolism[7][8][9][10].

Pseudomonas aeruginosa possesses multiple FadD homologs that are involved in the activation of fatty acids of varying chain lengths, and this metabolism is linked to the bacterium's virulence[8]. The catabolism of branched-chain amino acids, including isoleucine, is also an active area of investigation in Pseudomonas putida[9][10]. The presence of these diverse enzymatic systems suggests a sophisticated regulation of acyl-CoA pools to adapt to different nutrient environments.

Quantitative Data Summary

The following tables summarize the available quantitative data for enzymes involved in this compound metabolism in the discussed novel organisms. The data is primarily from studies involving heterologously expressed and purified enzymes.

Table 1: Kinetic Parameters of 2-Methylbutyryl-CoA Dehydrogenase from Ascaris suum

SubstrateApparent Km (µM)Vmax (µmol/min/mg)
2-Methylbutyryl-CoA181.62
2-Methylvaleryl-CoA211.58

Data obtained from the purification and characterization of the 2-methyl branched-chain acyl-CoA dehydrogenase from the nematode Ascaris suum[11].

Table 2: Substrate Specificity of Acyl-CoA Dehydrogenase (AcdH) from Streptomyces coelicolor and Streptomyces avermitilis

SubstrateRelative Activity
Isobutyryl-CoAOxidized
Isovaleryl-CoAOxidized
n-Butyryl-CoAOxidized
n-Valeryl-CoAOxidized

Qualitative data indicating the ability of the AcdH flavoproteins to oxidize various branched-chain and straight-chain acyl-CoA derivatives when expressed in E. coli[5].

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound and its associated enzymes.

Protocol 1: Heterologous Expression and Purification of Recombinant Acyl-CoA Dehydrogenase

This protocol is a generalized procedure for the expression and purification of a His-tagged acyl-CoA dehydrogenase in E. coli, based on common molecular biology techniques.

1. Gene Cloning and Expression Vector Construction:

  • Amplify the coding sequence of the target acyl-CoA dehydrogenase gene from the organism of interest using PCR with primers containing appropriate restriction sites.
  • Digest the PCR product and a suitable expression vector (e.g., pET series) with the corresponding restriction enzymes.
  • Ligate the digested gene into the expression vector to create a construct encoding a fusion protein with a polyhistidine tag (His-tag).
  • Transform the ligation product into a competent E. coli strain (e.g., DH5α) for plasmid propagation and confirm the sequence of the insert.

2. Protein Expression:

  • Transform the confirmed expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
  • Inoculate a starter culture of the transformed cells in Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
  • Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
  • Continue to incubate the culture for 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility.
  • Harvest the cells by centrifugation and store the cell pellet at -80°C.

3. Protein Purification:

  • Resuspend the frozen cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), and a protease inhibitor cocktail).
  • Lyse the cells by sonication on ice.
  • Clarify the lysate by centrifugation to remove cell debris.
  • Load the clarified lysate onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography column pre-equilibrated with lysis buffer.
  • Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
  • Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
  • Analyze the eluted fractions by SDS-PAGE to assess purity.
  • If necessary, perform further purification steps such as size-exclusion chromatography to obtain a highly pure protein preparation.
  • Dialyze the purified protein against a suitable storage buffer and store at -80°C.

Protocol 2: Acyl-CoA Dehydrogenase Activity Assay (Microplate Format)

This protocol describes a high-throughput spectrophotometric assay for measuring the activity of acyl-CoA dehydrogenases using an artificial electron acceptor. This is a modification of the anaerobic ETF fluorescence reduction assay, adapted for a 96-well plate format[12][13].

1. Reagents:

  • Assay Buffer: 100 mM HEPES, pH 7.6, 1 mM EDTA.
  • Electron Transfer Flavoprotein (ETF): Purified recombinant or native ETF.
  • Acyl-CoA Substrate: A stock solution of this compound (or other acyl-CoA substrates) in water.
  • Enzyme: Purified acyl-CoA dehydrogenase.
  • Oxygen Scavenging System: Glucose, glucose oxidase, and catalase.

2. Assay Procedure:

  • Prepare a reaction mixture in a 96-well microtiter plate containing the assay buffer, ETF, and the oxygen scavenging system.
  • Add the purified acyl-CoA dehydrogenase to the wells.
  • Initiate the reaction by adding the acyl-CoA substrate to the wells.
  • Immediately monitor the decrease in ETF fluorescence (excitation at ~380 nm, emission at ~495 nm) using a microplate reader. The rate of fluorescence decrease is proportional to the enzyme activity.

3. Data Analysis:

  • Calculate the initial rate of the reaction from the linear portion of the fluorescence decay curve.
  • Determine the specific activity of the enzyme (e.g., in nmol of substrate consumed per minute per mg of protein) using a standard curve or the known extinction coefficient of ETF.
  • For kinetic analysis, vary the concentration of the acyl-CoA substrate and measure the initial rates to determine Km and Vmax values by fitting the data to the Michaelis-Menten equation.

Protocol 3: Quantification of this compound by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of this compound from biological samples using liquid chromatography-tandem mass spectrometry.

1. Sample Preparation (Protein Precipitation):

  • For tissue samples, homogenize in a suitable buffer. For cell cultures, prepare a cell lysate.
  • To a known amount of homogenate or lysate, add a cold protein precipitation solution (e.g., acetonitrile (B52724) or a mixture of methanol (B129727) and water) containing an appropriate internal standard (e.g., a stable isotope-labeled version of this compound).
  • Vortex vigorously and incubate on ice to facilitate protein precipitation.
  • Centrifuge at high speed to pellet the precipitated proteins.
  • Carefully collect the supernatant containing the acyl-CoAs.

2. LC-MS/MS Analysis:

  • Inject the supernatant onto a reverse-phase liquid chromatography column (e.g., a C18 column).
  • Separate the acyl-CoAs using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid) and an organic component (e.g., acetonitrile with formic acid).
  • Introduce the eluent into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
  • Perform multiple reaction monitoring (MRM) to specifically detect and quantify this compound and its internal standard. This involves monitoring the fragmentation of the precursor ion to a specific product ion.

3. Data Analysis:

  • Integrate the peak areas for this compound and the internal standard.
  • Calculate the concentration of this compound in the original sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound.

Metabolic and Signaling Pathways

The discovery of this compound in diverse organisms has also led to a deeper understanding of its integration into broader metabolic and potentially signaling networks.

Isoleucine Catabolism Pathway

The canonical pathway for isoleucine degradation is the primary context for this compound metabolism. The following diagram illustrates the central steps of this pathway.

Isoleucine_Catabolism Isoleucine Isoleucine Keto_acid α-Keto-β-methylvalerate Isoleucine->Keto_acid Branched-chain amino acid transaminase Methylbutyryl_CoA This compound Keto_acid->Methylbutyryl_CoA Branched-chain α-keto acid dehydrogenase Tiglyl_CoA Tiglyl-CoA Methylbutyryl_CoA->Tiglyl_CoA 2-Methylbutyryl-CoA dehydrogenase (SBCAD/2MBCD) Acetyl_CoA Acetyl-CoA Tiglyl_CoA->Acetyl_CoA Propionyl_CoA Propionyl-CoA Tiglyl_CoA->Propionyl_CoA

Caption: The catabolic pathway of isoleucine leading to the formation of this compound.

Experimental Workflow for Characterization of a Novel 2-Methylbutyryl-CoA Dehydrogenase

The following workflow diagram outlines the key steps involved in the discovery and characterization of a novel enzyme like the 2-methylbutyryl-CoA dehydrogenase from potato.

Experimental_Workflow cluster_Discovery Discovery Phase cluster_Characterization Functional Characterization Phase Genomic_Analysis Genomic or Transcriptomic Analysis (e.g., in Solanum tuberosum) Homology_Search Homology Search for Acyl-CoA Dehydrogenases Genomic_Analysis->Homology_Search Candidate_Gene Identification of Candidate Gene (e.g., St-IVD1) Homology_Search->Candidate_Gene Cloning Cloning of Candidate Gene into Expression Vector Candidate_Gene->Cloning Expression Heterologous Expression in E. coli Cloning->Expression Purification Purification of Recombinant Protein (e.g., via His-tag) Expression->Purification Enzyme_Assay Enzyme Activity Assays with various Acyl-CoA Substrates Purification->Enzyme_Assay Kinetic_Analysis Determination of Kinetic Parameters (Km, Vmax) Enzyme_Assay->Kinetic_Analysis

Caption: A typical experimental workflow for the discovery and functional characterization of a novel enzyme.

Regulatory Role in Secondary Metabolism

In organisms like Streptomyces, the pool of 2-methylbutyryl-CoA is not only a catabolic intermediate but also a critical building block for the synthesis of complex natural products. The regulation of its availability represents a key control point for activating or repressing the production of these secondary metabolites.

Regulation_Secondary_Metabolism cluster_pathways Isoleucine Isoleucine Methylbutyryl_CoA This compound Isoleucine->Methylbutyryl_CoA Catabolism Isoleucine_Catabolism Isoleucine Catabolism Primary_Metabolism Primary Metabolism (Energy Production) Methylbutyryl_CoA->Primary_Metabolism Secondary_Metabolism Secondary Metabolism (e.g., Polyketide Antibiotics) Methylbutyryl_CoA->Secondary_Metabolism Precursor Supply Regulatory_Factors Regulatory Factors (e.g., Glucose levels, Transcriptional Regulators) Regulatory_Factors->Secondary_Metabolism Control Regulatory_Factors->Isoleucine_Catabolism Control

Caption: The dual role of this compound in primary and secondary metabolism and its regulation.

Conclusion and Future Perspectives

The study of this compound in novel organisms is a rapidly evolving field that is expanding our understanding of branched-chain amino acid metabolism and its integration with other cellular processes. The discovery of a 2-methylbutyryl-CoA dehydrogenase in potato highlights the evolutionary adaptability of metabolic pathways. In Streptomyces, the role of this compound as a precursor for antibiotic synthesis opens up possibilities for metabolic engineering to enhance the production of these valuable compounds. Furthermore, the complex acyl-CoA metabolism in Pseudomonas suggests that further research may uncover novel regulatory and signaling functions for this compound and related molecules.

Future research should focus on the discovery and characterization of this compound pathways in a wider range of organisms, including archaea and fungi. The application of advanced analytical techniques, such as quantitative proteomics and metabolomics, will be crucial for obtaining a systems-level understanding of these pathways and their regulation. A deeper understanding of the signaling roles of this compound and other acyl-CoAs could also lead to the identification of new drug targets and the development of novel therapeutic strategies. The continued exploration of this fascinating molecule promises to yield exciting new insights into the complexity and diversity of metabolism in the living world.

References

An In-depth Technical Guide to 2-Methylbutyryl CoA: Structure, Properties, and Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbutyryl Coenzyme A (CoA) is a critical intermediate in the catabolism of the branched-chain amino acid L-isoleucine.[1][2] As an acyl-CoA thioester, it represents a key node in cellular metabolism, linking the breakdown of essential amino acids to the central energy-producing pathways. Understanding the chemical nature, physical properties, and metabolic fate of 2-Methylbutyryl CoA is fundamental for research into inborn errors of metabolism, such as 2-Methylbutyryl-CoA Dehydrogenase Deficiency (SBCADD), and for the development of potential therapeutic interventions. This technical guide provides a comprehensive overview of the core chemical, physical, and biological aspects of this compound.

Chemical Structure and Identifiers

This compound is a complex molecule formed by the thioester linkage between 2-methylbutyric acid and Coenzyme A. The molecule possesses a chiral center at the second carbon of the 2-methylbutanoyl group, with the (S)-enantiomer being the biologically active form.[2][3]

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 6712-02-3[4][5][6][7][8]
Molecular Formula C26H44N7O17P3S[1][3][4][6][8]
IUPAC Name S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-methylbutanethioate[3][8]
InChI Key LYNVNYDEQMMNMZ-PCLZRLGGSA-N[6]
Canonical SMILES CCC(C)C(=O)SCCNC(=O)CCNC(=O)C(O)C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C2N=CN=C3N)O)OP(=O)(O)O[6]

Physical and Chemical Properties

The physicochemical properties of this compound are crucial for its biological function and for the development of analytical methods. While experimental data for some properties are limited, computational predictions provide valuable insights.

Table 2: Physical and Chemical Properties of this compound

PropertyValueSource
Average Molecular Weight 851.651 g/mol [4]
Monoisotopic Molecular Weight 851.172723243 g/mol [4]
pKa (Strongest Acidic) 0.82 (Predicted)[5]
pKa (Strongest Basic) 6.48 (Predicted)[5]
Water Solubility 5.77 g/L (Predicted)[5]
logP -3.9 (Predicted)[5]
Polar Surface Area 370.61 Ų (Predicted)[5]
Rotatable Bond Count 22 (Predicted)[5]
Hydrogen Bond Donor Count 9 (Predicted)[5]
Hydrogen Bond Acceptor Count 19 (Predicted)[5]

Biological Significance and Metabolic Pathways

This compound is a central intermediate in the mitochondrial catabolism of L-isoleucine.[2][9] This pathway is essential for energy production and for the synthesis of propionyl-CoA, which can enter the citric acid cycle.

The catabolism of isoleucine begins with its transamination to an α-keto acid, followed by oxidative decarboxylation to form (S)-2-Methylbutyryl-CoA.[2] In the subsequent step, this compound is dehydrogenated to Tiglyl-CoA by the enzyme 2-methylbutyryl-CoA dehydrogenase, also known as short/branched-chain acyl-CoA dehydrogenase (SBCAD).[4][10][11]

Isoleucine Catabolic Pathway

Isoleucine_Catabolism Isoleucine L-Isoleucine KetoAcid α-Keto-β-methylvalerate Isoleucine->KetoAcid Branched-Chain Amino Transferase (BCAT) MethylbutyrylCoA This compound KetoAcid->MethylbutyrylCoA Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDH) TiglylCoA Tiglyl-CoA MethylbutyrylCoA->TiglylCoA 2-Methylbutyryl-CoA Dehydrogenase (SBCAD) PropionylCoA Propionyl-CoA + Acetyl-CoA TiglylCoA->PropionylCoA Multiple Steps TCA Citric Acid Cycle PropionylCoA->TCA

Caption: The catabolic pathway of L-isoleucine.

Associated Genetic Disorders

A deficiency in the SBCAD enzyme, caused by mutations in the ACADSB gene, leads to the autosomal recessive disorder known as 2-Methylbutyryl-CoA Dehydrogenase Deficiency (SBCADD) or 2-methylbutyrylglycinuria.[1][9][12] This enzymatic block results in the accumulation of 2-methylbutyryl-CoA and its derivatives, such as 2-methylbutyrylglycine (B135152) and 2-methylbutyrylcarnitine, which can be detected in urine and blood, respectively.[10] While many individuals with SBCADD are asymptomatic, some may present with developmental delay, seizures, or muscle atrophy.[9][13][14]

Experimental Protocols

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the unambiguous structural confirmation of this compound.[15]

1. Sample Preparation:

  • Dissolve 5-10 mg of lyophilized (S)-2-Methylbutyryl-CoA in 600 µL of deuterium (B1214612) oxide (D₂O) containing a 10% v/v phosphate (B84403) buffer (50 mM, pH 7.0).

  • The buffer helps to maintain a stable pH, which is crucial as chemical shifts can be pH-dependent.

  • Transfer the solution to a standard 5 mm NMR tube.

2. NMR Data Acquisition:

  • Acquire all spectra on a high-field NMR spectrometer (≥500 MHz), preferably equipped with a cryoprobe for enhanced sensitivity.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum to identify the proton environments. Key expected signals include those from the adenine, ribose, pantothenate, and the 2-methylbutyryl moieties.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to identify all unique carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC):

    • A Correlation Spectroscopy (COSY) experiment will establish proton-proton coupling networks, helping to assign protons within the same spin system.

    • A Heteronuclear Single Quantum Coherence (HSQC) experiment will correlate directly bonded proton and carbon atoms, aiding in the assignment of the carbon skeleton.

3. Data Analysis:

  • Process the acquired spectra using appropriate NMR software (e.g., MestReNova, TopSpin).

  • Integrate the ¹H NMR signals to determine the relative number of protons.

  • Analyze the chemical shifts, coupling constants, and correlations from 1D and 2D spectra to assign all proton and carbon signals and confirm the structure of (S)-2-Methylbutyryl-CoA.

NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Dissolve Dissolve 5-10 mg in buffered D₂O Transfer Transfer to NMR Tube Dissolve->Transfer Acquire1H 1D ¹H NMR Transfer->Acquire1H Process Process Spectra Acquire1H->Process Acquire13C 1D ¹³C NMR Acquire13C->Process Acquire2D 2D NMR (COSY, HSQC) Acquire2D->Process Assign Assign Signals Process->Assign Confirm Confirm Structure Assign->Confirm

Caption: The experimental workflow for NMR-based structural elucidation.

Conclusion

This compound is a pivotal molecule in amino acid metabolism, and its study provides critical insights into fundamental biochemical pathways and their associated disorders. This guide has detailed its chemical structure, physical properties, and its central role in the catabolism of isoleucine. The provided experimental protocol for NMR analysis offers a robust method for its structural characterization, which is essential for ongoing research in metabolic diseases and drug development. The continued investigation of this compound and its associated enzymes will undoubtedly deepen our understanding of cellular metabolism and may pave the way for new diagnostic and therapeutic strategies.

References

In Vitro Enzymatic Synthesis of 2-Methylbutyryl CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro enzymatic synthesis of 2-Methylbutyryl CoA, a critical intermediate in branched-chain amino acid metabolism. The document details the core enzymatic reaction, presents a curated chemo-enzymatic synthesis protocol, and summarizes key data for the enzymes and substrates involved. Furthermore, it includes visual representations of the metabolic pathway and experimental workflows to facilitate a deeper understanding of the synthesis process and its biological context. This guide is intended to serve as a practical resource for researchers engaged in metabolic studies, drug discovery, and the development of diagnostic standards.

Introduction

2-Methylbutyryl Coenzyme A (CoA) is a pivotal metabolite in the catabolic pathway of the essential amino acid L-isoleucine. Its synthesis and subsequent conversion are fundamental to cellular energy production and homeostasis. The primary enzymatic route for the formation of this compound involves the activation of 2-methylbutyric acid by an acyl-CoA synthetase in an ATP-dependent reaction. This guide focuses on the practical aspects of synthesizing this important molecule in a controlled in vitro setting, a prerequisite for a wide range of research applications, including enzyme kinetics, metabolic flux analysis, and as a standard for analytical quantification.

The Enzymatic Reaction: Acyl-CoA Synthetase

The in vitro synthesis of this compound is predominantly achieved through the catalytic action of acyl-CoA synthetases (also known as acyl-CoA ligases or thiokinases). These enzymes catalyze the formation of a thioester bond between the carboxyl group of a fatty acid and the thiol group of coenzyme A. The reaction proceeds via a two-step mechanism involving the formation of an acyl-adenylate intermediate.

Reaction Scheme:

  • Activation of 2-Methylbutyric Acid: 2-Methylbutyric Acid + ATP ⇌ 2-Methylbutyryl-AMP + PPi

  • Thioester Formation: 2-Methylbutyryl-AMP + Coenzyme A ⇌ this compound + AMP

Overall Reaction: 2-Methylbutyric Acid + ATP + Coenzyme A → this compound + AMP + PPi

Quantitative Data Summary

The efficiency of the enzymatic synthesis is dependent on the choice of enzyme and the specific reaction conditions. While comprehensive comparative kinetic data for various acyl-CoA synthetases with 2-methylbutyric acid is not extensively available in the literature, the following tables summarize the known substrate preferences and a detailed composition for a standard reaction mixture.

Table 1: Substrate Specificity of Selected Acyl-CoA Synthetases

Enzyme NameOrganism of OriginPreferred SubstratesReference
Methylbutyryl-CoA Synthetase (MbcS)Staphylococcus aureus2-Methylbutyrate, Isobutyrate[1]
Acetyl-CoA Synthetase (ACS)Pseudomonas sp.Broad specificity, including short-chain fatty acids[2]

Table 2: Recommended Reaction Components for In Vitro Synthesis of (S)-2-Methylbutanoyl-CoA

ComponentFinal ConcentrationRole
Potassium Phosphate (B84403) Buffer (pH 7.5)100 mMMaintains optimal pH for the reaction
(S)-2-Methylbutanoic Acid10 mMSubstrate
Coenzyme A (free acid)5 mMSubstrate
Adenosine Triphosphate (ATP)15 mMEnergy source for the reaction
Magnesium Chloride (MgCl₂)20 mMCofactor for ATP
Acyl-CoA Synthetase1-5 µMBiocatalyst
Tris(2-carboxyethyl)phosphine (TCEP)1 mMReducing agent to maintain CoA in its active form

Detailed Experimental Protocol: Chemo-Enzymatic Synthesis of (S)-2-Methylbutanoyl-CoA[2]

This protocol outlines a reliable method for the synthesis of (S)-2-Methylbutanoyl-CoA using a commercially available acyl-CoA synthetase.

4.1. Materials

  • (S)-2-Methylbutanoic acid

  • Coenzyme A (free acid)

  • Adenosine triphosphate (ATP)

  • Magnesium chloride (MgCl₂)

  • Potassium phosphate buffer (pH 7.5)

  • Acyl-CoA synthetase (e.g., from Pseudomonas sp.)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Solid-phase extraction (SPE) cartridges (C18)

  • Acetonitrile (B52724)

  • Trifluoroacetic acid (TFA)

  • Microcentrifuge tubes

  • Incubator (37°C)

  • High-Performance Liquid Chromatography (HPLC) system

4.2. Procedure

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by adding the components as listed in Table 2. The optimal concentration of the acyl-CoA synthetase should be determined empirically.[2]

  • Incubation: Incubate the reaction mixture at 37°C for 2-4 hours. It is recommended to monitor the progress of the reaction by HPLC analysis of small aliquots taken at different time points.[2]

  • Reaction Quenching: To stop the reaction, add an equal volume of ice-cold acetonitrile to the reaction mixture. This will precipitate the enzyme and other proteins.

  • Purification by Solid-Phase Extraction (SPE):

    • Centrifuge the quenched reaction mixture to pellet the precipitated proteins.

    • Condition a C18 SPE cartridge by washing with acetonitrile followed by equilibration with an aqueous solution of 0.1% TFA.

    • Load the supernatant from the centrifuged mixture onto the conditioned SPE cartridge.

    • Wash the cartridge with the equilibration buffer to remove unbound substrates and salts.

    • Elute the (S)-2-Methylbutanoyl-CoA from the cartridge using a solution of acetonitrile in water (e.g., 50% acetonitrile with 0.1% TFA).

  • Purity Analysis and Quantification:

    • Analyze the purity of the eluted fractions by analytical HPLC.

    • Quantify the concentration of the synthesized product using a standard curve of a known concentration of a similar acyl-CoA or by using the molar extinction coefficient of the adenine (B156593) moiety of CoA at 260 nm.

  • Lyophilization: Lyophilize the purified fractions to obtain (S)-2-Methylbutanoyl-CoA as a stable, white powder.[2]

Mandatory Visualizations

5.1. Signaling and Metabolic Pathways

The following diagram illustrates the position of this compound in the L-isoleucine degradation pathway.

Isoleucine_Degradation_Pathway Isoleucine L-Isoleucine Keto_Acid α-keto-β-methylvalerate Isoleucine->Keto_Acid Transaminase Methylbutyryl_CoA This compound Keto_Acid->Methylbutyryl_CoA Branched-chain α-keto acid dehydrogenase Tiglyl_CoA Tiglyl-CoA Methylbutyryl_CoA->Tiglyl_CoA Acyl-CoA Dehydrogenase Propionyl_CoA Propionyl-CoA Tiglyl_CoA->Propionyl_CoA Acetyl_CoA Acetyl-CoA Tiglyl_CoA->Acetyl_CoA TCA_Cycle TCA Cycle Propionyl_CoA->TCA_Cycle Acetyl_CoA->TCA_Cycle

L-Isoleucine Degradation Pathway

5.2. Experimental Workflows

The following diagram outlines the key steps in the in vitro enzymatic synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Enzymatic Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Reaction_Setup 1. Reaction Mixture Preparation (Substrates, Buffers, Enzyme) Incubation 2. Incubation at 37°C (2-4 hours) Reaction_Setup->Incubation Quenching 3. Reaction Quenching (Ice-cold Acetonitrile) Incubation->Quenching Centrifugation 4. Centrifugation Quenching->Centrifugation SPE 5. Solid-Phase Extraction (C18) Centrifugation->SPE Elution 6. Elution SPE->Elution Analysis 7. HPLC Analysis (Purity & Quantification) Elution->Analysis Lyophilization 8. Lyophilization Analysis->Lyophilization Final_Product Purified this compound (White Powder) Lyophilization->Final_Product

Workflow for In Vitro Synthesis and Purification

Conclusion

This technical guide provides a foundational framework for the successful in vitro enzymatic synthesis of this compound. The detailed protocol, coupled with the summarized quantitative data and visual aids, offers a practical resource for researchers in the fields of biochemistry, drug development, and metabolic engineering. While the provided chemo-enzymatic method is robust, further exploration and characterization of novel acyl-CoA synthetases with specificity towards branched-chain fatty acids will undoubtedly expand the toolkit for producing this and other valuable acyl-CoA molecules. The methodologies and information presented herein are intended to streamline experimental design and contribute to the advancement of research that relies on the availability of high-purity metabolic intermediates.

References

Regulation of the Intracellular 2-Methylbutyryl-CoA Pool: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The intracellular concentration of 2-methylbutyryl-CoA, a critical intermediate in the catabolism of the essential amino acid isoleucine, is maintained through a tightly regulated balance of its synthesis and degradation. The primary determinant of this pool is the mitochondrial enzyme 2-methylbutyryl-CoA dehydrogenase, encoded by the ACADSB gene. Dysregulation of this enzymatic step leads to the accumulation of 2-methylbutyryl-CoA and its derivatives, which is associated with the metabolic disorder 2-methylbutyrylglycinuria. While often clinically asymptomatic, this condition can, in some individuals, lead to neurological and developmental issues. Understanding the intricate molecular mechanisms that govern the 2-methylbutyryl-CoA pool is paramount for the development of novel diagnostic and therapeutic strategies for this and related metabolic disorders. This guide provides an in-depth overview of the current knowledge on the regulation of the intracellular 2-methylbutyryl-CoA pool, with a focus on quantitative data, experimental methodologies, and the signaling pathways involved.

The Metabolic Nexus of 2-Methylbutyryl-CoA

2-Methylbutyryl-CoA is a pivotal metabolite in the mitochondrial degradation pathway of L-isoleucine.[1][2] The catabolic process begins with the transamination of isoleucine to 2-keto-3-methylvalerate, which is then oxidatively decarboxylated to form 2-methylbutyryl-CoA.[3] The fate of this intermediate is primarily determined by the enzymatic activity of 2-methylbutyryl-CoA dehydrogenase (also known as short/branched-chain acyl-CoA dehydrogenase or SBCAD), which catalyzes its conversion to tiglyl-CoA.[4] This reaction is a crucial step in the pathway that ultimately yields acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle for energy production.[3]

A deficiency in SBCAD activity, caused by mutations in the ACADSB gene, leads to a bottleneck in isoleucine catabolism.[5][6] This results in the accumulation of 2-methylbutyryl-CoA, which is subsequently shunted into alternative pathways, leading to the formation and excretion of 2-methylbutyrylglycine (B135152) and 2-methylbutyrylcarnitine, the characteristic biomarkers of 2-methylbutyrylglycinuria.[7][8]

dot

Isoleucine Catabolism Pathway and the Role of 2-Methylbutyryl-CoA.

Quantitative Insights into the 2-Methylbutyryl-CoA Pool

The following tables summarize the available quantitative data related to the 2-methylbutyryl-CoA pool, providing a comparative overview for researchers.

ParameterValue (Control)Value (SBCAD Deficiency)Biological MatrixReference(s)
Enzyme Activity
SBCAD Activity0.157 nmol/min/mg protein0.016 nmol/min/mg protein (10% of control)Fibroblasts[9]
Metabolite Concentrations
C5-Acylcarnitine0.05–0.38 µmol/L1.43 µmol/LPlasma[8]
IsoleucineVaries with diet and physiological stateElevatedPlasma/Urine[5]
2-MethylbutyrylglycineNot typically detectedSignificantly elevatedUrine[7]

Note: The intracellular concentration of 2-Methylbutyryl-CoA itself is challenging to measure directly and is often inferred from the levels of its downstream metabolites.

Regulation of 2-Methylbutyryl-CoA Dehydrogenase (SBCAD)

The activity of SBCAD is a critical control point for the intracellular 2-methylbutyryl-CoA pool. This regulation occurs at both the transcriptional and potentially at the post-translational levels.

Transcriptional Regulation of the ACADSB Gene

The expression of the ACADSB gene is orchestrated by a network of transcription factors that respond to various physiological cues, including nutrient availability and hormonal signals. Key regulators of branched-chain amino acid catabolism, which likely influence ACADSB expression, include:

  • Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α): A master regulator of mitochondrial biogenesis and metabolism.[10]

  • Krüppel-like factor 15 (KLF15): Activated by glucocorticoids, it plays a role in amino acid metabolism.[10][11]

  • Peroxisome proliferator-activated receptors (PPARs): A family of nuclear receptors that regulate lipid and glucose metabolism.[10]

  • CCAAT/enhancer-binding protein alpha (C/EBPα): Involved in the regulation of energy metabolism.[10]

Knockout studies in bovine mammary epithelial cells have shown that the absence of ACADSB can alter the expression of other genes involved in lipid metabolism, suggesting a broader regulatory role for this gene.[1] Furthermore, in clear cell renal cell carcinoma, lower expression of ACADSB has been associated with a poor prognosis and linked to alterations in fatty acid metabolism and ferroptosis-related gene expression.[12][13]

dot

Transcriptional_Regulation cluster_signals Physiological Signals cluster_regulators Transcription Factors Glucocorticoids Glucocorticoids KLF15 KLF15 Glucocorticoids->KLF15 activates Nutrient_Status Nutrient Status (e.g., BCAAs) PGC1a PGC-1α Nutrient_Status->PGC1a ACADSB ACADSB Gene KLF15->ACADSB regulates PGC1a->ACADSB regulates PPARs PPARs PPARs->ACADSB regulates CEBPa C/EBPα CEBPa->ACADSB regulates SBCAD SBCAD Protein ACADSB->SBCAD expresses Metabolism Isoleucine Metabolism SBCAD->Metabolism catalyzes

Transcriptional Regulation of the ACADSB Gene.
Post-Translational Modifications

While specific post-translational modifications (PTMs) of SBCAD have not been extensively characterized, other mitochondrial acyl-CoA dehydrogenases are known to be regulated by PTMs such as phosphorylation and acetylation.[14][15] These modifications can be influenced by the cellular energy state, particularly the levels of ATP and acetyl-CoA.[16] For instance, the activity of the pyruvate (B1213749) dehydrogenase complex, another key mitochondrial enzyme, is regulated by phosphorylation.[17] It is plausible that similar mechanisms may modulate SBCAD activity in response to metabolic shifts, thereby fine-tuning the flux through the isoleucine degradation pathway. Further research is warranted to elucidate the specific PTMs that regulate SBCAD function.

Experimental Protocols

Quantification of 2-Methylbutyryl-CoA by LC-MS/MS

This protocol provides a robust method for the sensitive and specific quantification of (S)-2-Methylbutanoyl-CoA in biological samples.[18][19]

4.1.1. Sample Preparation (Protein Precipitation)

  • To 50 µL of biological sample (e.g., cell lysate, tissue homogenate) in a microcentrifuge tube, add 100 µL of ice-cold 5% (w/v) 5-sulfosalicylic acid (SSA).

  • Vortex the mixture vigorously for 30 seconds.

  • Incubate on ice for 10 minutes to ensure complete protein precipitation.

  • Centrifuge at 15,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant containing the acyl-CoAs and transfer it to an autosampler vial for LC-MS/MS analysis.

4.1.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical gradient starts with a low percentage of mobile phase B, increases linearly to separate the analytes, and is followed by a wash and re-equilibration step.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection of the target analyte.

dot

LCMS_Workflow Sample Biological Sample (e.g., cell lysate) Precipitation Protein Precipitation (ice-cold 5% SSA) Sample->Precipitation Centrifugation Centrifugation (15,000 x g, 4°C) Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_Separation LC Separation (C18 column) Supernatant->LC_Separation MS_Detection MS/MS Detection (MRM mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

Experimental Workflow for LC-MS/MS Quantification.
2-Methylbutyryl-CoA Dehydrogenase (SBCAD) Activity Assay in Fibroblasts

This assay measures the enzymatic activity of SBCAD in cell lysates.[9]

  • Cell Culture and Lysis: Culture human fibroblasts under standard conditions. Harvest the cells and lyse them to release mitochondrial enzymes.

  • Reaction Mixture: Prepare a reaction mixture containing the cell lysate, a suitable buffer (e.g., potassium phosphate (B84403) buffer), and an artificial electron acceptor such as ferricenium.

  • Substrate Addition: Initiate the reaction by adding the substrate, (S)-2-methylbutyryl-CoA.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period.

  • Reaction Termination and Analysis: Stop the reaction and analyze the formation of the product, tiglyl-CoA, using high-performance liquid chromatography (HPLC) with UV detection.

  • Quantification: Calculate the enzyme activity based on the rate of product formation, normalized to the total protein concentration of the cell lysate.

Implications for Drug Development

The regulation of the intracellular 2-methylbutyryl-CoA pool presents several opportunities for therapeutic intervention, particularly for inborn errors of metabolism.

  • Substrate Reduction Therapy: For conditions like propionic acidemia and methylmalonic acidemia, where the accumulation of propionyl-CoA is a major pathological driver, inhibiting SBCAD could reduce the influx of propionyl-CoA from isoleucine catabolism. The compound 2-methylenecyclopropaneacetic acid (MCPA) has been shown to inhibit SBCAD and decrease propionyl-CoA derivatives in cell models.[20]

  • Dietary Management: A low-protein diet, specifically restricted in isoleucine, is a cornerstone of management for individuals with symptomatic 2-methylbutyryl-CoA dehydrogenase deficiency.[5][21] This approach aims to reduce the substrate load on the deficient enzyme.

  • L-Carnitine Supplementation: L-carnitine is often administered to patients with organic acidemias.[21] It facilitates the conversion of accumulated acyl-CoAs into their corresponding acylcarnitines, which can be more readily excreted, thus detoxifying the cell.

  • Future Directions: The development of more specific and potent inhibitors or activators of enzymes in the branched-chain amino acid catabolic pathways could offer novel therapeutic avenues. High-throughput screening of small molecule libraries could identify compounds that modulate SBCAD activity. Furthermore, gene therapy approaches aimed at restoring functional ACADSB expression in affected individuals hold long-term promise.

Conclusion

The intracellular 2-methylbutyryl-CoA pool is a critical metabolic node, primarily regulated by the activity of 2-methylbutyryl-CoA dehydrogenase. While our understanding of the transcriptional control of the ACADSB gene is advancing, further research into the post-translational regulation of the SBCAD enzyme is needed to fully comprehend the dynamic control of this pathway. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals working to unravel the complexities of isoleucine metabolism and to devise innovative treatments for related metabolic disorders. Continued investigation into the intricate regulatory networks governing the 2-methylbutyryl-CoA pool will undoubtedly pave the way for novel therapeutic strategies to improve the health outcomes of individuals with these challenging conditions.

References

The Pivotal Role of 2-Methylbutyryl-CoA in Antibiotic Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylbutyryl-CoA, a branched-chain acyl-CoA derived from the catabolism of L-isoleucine, serves as a crucial starter unit in the biosynthesis of a range of clinically and agriculturally important polyketide antibiotics. The incorporation of this specific precursor is a key determinant of the final chemical structure and biological activity of these complex natural products. This technical guide provides an in-depth exploration of the role of 2-Methylbutyryl-CoA in antibiotic biosynthesis, with a focus on the underlying enzymatic machinery, metabolic pathways, and regulatory networks. We present quantitative data on precursor incorporation and the impact of metabolic engineering strategies on antibiotic yields. Furthermore, detailed experimental protocols for key research methodologies and visualizations of relevant pathways are provided to facilitate further investigation and exploitation of this critical biosynthetic node for the discovery and development of novel therapeutic agents.

Introduction

Polyketides represent a diverse class of natural products renowned for their wide array of biological activities, including antibiotic, antifungal, and anticancer properties. Their biosynthesis is orchestrated by large, multi-domain enzymes known as polyketide synthases (PKSs). The structural diversity of polyketides is, in large part, dictated by the selection of a specific starter unit by the initial module of the PKS assembly line. 2-Methylbutyryl-CoA is a key branched-chain starter unit that initiates the biosynthesis of several important antibiotics. Understanding the mechanisms of its formation, incorporation, and regulation is paramount for efforts aimed at the rational engineering of biosynthetic pathways to produce novel and improved antibiotic compounds.

Biosynthesis of 2-Methylbutyryl-CoA from L-Isoleucine

The primary source of 2-Methylbutyryl-CoA for antibiotic biosynthesis is the catabolism of the branched-chain amino acid L-isoleucine. This metabolic pathway involves a series of enzymatic steps that convert isoleucine into its corresponding acyl-CoA thioester.

The catabolism of isoleucine is a critical metabolic pathway that provides precursors for the synthesis of Type II polyketide antibiotics like actinorhodin (B73869) in Streptomyces coelicolor.[1] In fact, studies have shown that as much as 50% of the acetate (B1210297) units incorporated into actinorhodin are derived from the breakdown of branched-chain amino acids, with the specific pathways utilized being dependent on nutrient availability.[1]

Antibiotics Derived from 2-Methylbutyryl-CoA

2-Methylbutyryl-CoA serves as a specific starter unit for the biosynthesis of several important polyketide antibiotics. Its incorporation is catalyzed by the loading domain of the first module of the corresponding PKS.

Avermectins

The avermectins are a family of potent anthelmintic and insecticidal macrolides produced by Streptomyces avermitilis. The biosynthesis of the "a" components of avermectins, such as avermectin (B7782182) B1a, is initiated with 2-Methylbutyryl-CoA.[2] The alternative starter unit, isobutyryl-CoA, derived from valine, leads to the formation of the "b" components.[2] The avermectin PKS is a modular type I PKS that utilizes 2-methylbutyryl-CoA or isobutyryl-CoA as starter units, and malonyl-CoA and methylmalonyl-CoA as extender units to form the complex macrolide backbone.[3]

Other Polyketides

Isotopic labeling studies have confirmed the role of 2-methylbutyryl-CoA as a starter unit in the biosynthesis of other polyketides. For instance, feeding experiments with [U-¹³C]isoleucine in Streptomyces coelicolor M145 demonstrated its intact incorporation into the C-6 and the 2-methylpropyl group of a polyketide designated as compound 1 , confirming 2-methylbutyryl-CoA as the starter unit.[4] Similarly, the biosynthesis of the antibiotic trixocarcin by Streptomyces bottropensis DO-45 utilizes 2-methylbutyryl-CoA, derived from isoleucine, as a previously unknown starter unit.[5]

Metabolic Engineering to Enhance Antibiotic Production

The supply of 2-Methylbutyryl-CoA can be a rate-limiting factor for the production of antibiotics that utilize it as a starter unit. Consequently, metabolic engineering strategies aimed at increasing the intracellular pool of this precursor have been successfully employed to enhance antibiotic yields.

Upregulation of the Isoleucine Catabolic Pathway

Enhancing the expression of genes involved in the conversion of isoleucine to 2-Methylbutyryl-CoA is a direct approach to increase its availability. This can be achieved through the overexpression of the branched-chain aminotransferase and the branched-chain α-keto acid dehydrogenase complex.

Relieving Feedback Inhibition

The biosynthesis of amino acids, including isoleucine, is often tightly regulated by feedback inhibition, where the end product inhibits an early enzyme in the pathway. Engineering enzymes to be resistant to this feedback inhibition can lead to the overproduction of the amino acid and, consequently, an increased supply of 2-Methylbutyryl-CoA.

Blocking Competing Pathways

Metabolic flux can be redirected towards 2-Methylbutyryl-CoA production by inactivating competing pathways that drain the precursors. For example, knocking out pathways that consume α-keto-β-methylvalerate can increase its availability for conversion to 2-Methylbutyryl-CoA.

Quantitative Impact of Metabolic Engineering

Metabolic engineering efforts have demonstrated significant success in increasing the production of antibiotics derived from 2-Methylbutyryl-CoA.

Engineering StrategyTarget AntibioticHost OrganismFold Increase in YieldReference
Co-overexpression of β and ε subunits of propionyl-CoA carboxylase in a ΔglnB mutantAscomycinStreptomyces hygroscopicus var. ascomyceticus1.9[6]
Overexpression of ACC, PDH, glyceraldehyde-3-phosphate dehydrogenase, and phosphoglycerate kinase; knockout of succinyl-CoA synthetase and fumaraseNaringenin (a polyketide)Escherichia coli5.6[7]
Disruption of native M-CoA pathway and introduction of an orthogonal pathwayPolyketidesEscherichia coli-[8]

Experimental Protocols

Quantification of Acyl-CoA Pools by LC-MS/MS

Accurate quantification of intracellular acyl-CoA pools is essential for metabolic engineering efforts. A robust method utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) is described below.

5.1.1. Sample Preparation

  • Quench the metabolism of bacterial cells by rapidly mixing the culture with a cold solvent (e.g., 60% methanol (B129727) at -20°C).

  • Centrifuge the cell suspension at a low temperature to pellet the cells.

  • Extract the acyl-CoAs from the cell pellet using an acidic extraction buffer (e.g., 5-sulfosalicylic acid).[9]

  • Centrifuge the extract to remove cell debris.

  • The supernatant containing the acyl-CoAs can be directly analyzed or further purified by solid-phase extraction.

5.1.2. LC-MS/MS Analysis

  • Separate the acyl-CoAs using a C18 reversed-phase column with a gradient of mobile phases, typically containing an ion-pairing agent to improve retention and peak shape.

  • Detect and quantify the acyl-CoAs using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.[9] Two specific transitions for each acyl-CoA are monitored for accurate identification and quantification.[9]

13C-Metabolic Flux Analysis

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique to quantify the in vivo reaction rates (fluxes) within the central metabolism, providing insights into the metabolic state of the cell and identifying bottlenecks in biosynthetic pathways.[10][11][12]

5.2.1. Labeling Experiment

  • Cultivate the microorganism in a defined medium containing a ¹³C-labeled substrate (e.g., [1-¹³C]glucose or a mixture of [1-¹³C]glucose and [U-¹³C]glucose).[12]

  • Harvest the cells during the exponential growth phase to ensure a metabolic steady state.

  • Hydrolyze the protein content of the biomass to release the amino acids.

5.2.2. Analytical Measurement

  • Derivatize the amino acids to make them volatile.

  • Analyze the labeling patterns of the derivatized amino acids using gas chromatography-mass spectrometry (GC-MS).

5.2.3. Flux Calculation

  • Use a computational model of the organism's central metabolism to simulate the labeling patterns of the amino acids for a given set of metabolic fluxes.

  • Fit the simulated labeling patterns to the experimentally measured data to estimate the intracellular metabolic fluxes. Open-source software such as WUflux can be used for these calculations.[10]

Regulatory Networks Controlling 2-Methylbutyryl-CoA Supply

The biosynthesis of antibiotics is tightly regulated at multiple levels to coordinate with the primary metabolism and developmental state of the producing organism. The supply of 2-Methylbutyryl-CoA is influenced by these complex regulatory networks.

Transcriptional Regulation of Biosynthetic Genes

The expression of genes encoding the enzymes for both isoleucine catabolism and the antibiotic biosynthetic pathway is controlled by a hierarchy of regulatory proteins. These include pathway-specific regulators located within the antibiotic gene cluster and global regulators that respond to nutritional and environmental signals.[13][14]

Signaling Cascades

In Streptomyces, the production of antibiotics is often triggered by small signaling molecules, such as γ-butyrolactones.[15] These molecules can bind to receptor proteins that in turn control the expression of regulatory genes, initiating a cascade that leads to the activation of antibiotic biosynthesis and the upregulation of precursor supply pathways.[13][14] The TetR family of transcriptional regulators is known to play a role in modulating the supply of acyl-CoA precursors for polyketide synthesis.[15][16]

Conclusion and Future Perspectives

2-Methylbutyryl-CoA is a cornerstone in the biosynthesis of a significant number of polyketide antibiotics. Its derivation from isoleucine and subsequent incorporation by PKSs represent key metabolic and enzymatic steps that are critical for the production of these valuable natural products. The advent of systems biology and synthetic biology tools has opened up new avenues for the targeted manipulation of 2-Methylbutyryl-CoA supply to enhance antibiotic titers and to generate novel antibiotic structures through precursor-directed biosynthesis and combinatorial biosynthesis.

Future research in this area will likely focus on:

  • Discovery of novel antibiotics: Genome mining efforts will continue to uncover new polyketide biosynthetic gene clusters that may utilize 2-Methylbutyryl-CoA, leading to the discovery of new antibiotic scaffolds.

  • Advanced metabolic engineering: The use of sophisticated tools like CRISPRi for fine-tuned gene regulation and dynamic control of metabolic pathways will enable more precise engineering of 2-Methylbutyryl-CoA supply.

  • Elucidation of regulatory networks: A deeper understanding of the complex signaling cascades and transcriptional circuits that govern precursor supply and antibiotic biosynthesis will provide new targets for rational strain improvement.

By continuing to unravel the intricacies of 2-Methylbutyryl-CoA metabolism and its role in antibiotic biosynthesis, the scientific community is well-positioned to accelerate the development of next-generation antimicrobial agents to combat the growing threat of antibiotic resistance.

References

Methodological & Application

Accurate Quantification of 2-Methylbutyryl CoA using a Robust LC-MS/MS Method

Application Note & Protocol: Standardized Extraction of 2-Methylbutyryl CoA from Cell Cultures for Metabolomic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methylbutyryl CoA is a critical intermediate in the catabolism of the branched-chain amino acid isoleucine.[1] Dysregulation of its metabolism is associated with inherited metabolic disorders such as 2-methylbutyrylglycinuria, which can lead to neurological symptoms.[1][2][3] Accurate quantification of intracellular this compound is therefore essential for studying isoleucine metabolism, diagnosing related diseases, and developing therapeutic interventions. This document provides a detailed protocol for the extraction of this compound from cultured cells, optimized for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the most sensitive and specific method for its quantification.[4][5]

I. Isoleucine Catabolism and the Role of this compound

This compound is generated from the amino acid isoleucine through a series of enzymatic reactions. It is subsequently converted to tiglyl-CoA by the enzyme short/branched-chain acyl-CoA dehydrogenase (SBCAD).[6] A deficiency in this enzyme leads to the accumulation of this compound and its metabolites.[3][7]

Isoleucine_Catabolism Isoleucine Isoleucine alpha_Keto_beta_methylvalerate α-Keto-β-methylvalerate Isoleucine->alpha_Keto_beta_methylvalerate Two_Methylbutyryl_CoA This compound alpha_Keto_beta_methylvalerate->Two_Methylbutyryl_CoA Tiglyl_CoA Tiglyl-CoA Two_Methylbutyryl_CoA->Tiglyl_CoA SBCAD Propionyl_CoA Propionyl-CoA Tiglyl_CoA->Propionyl_CoA Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle Extraction_Workflow Start Cell Culture Plate Wash Wash with ice-cold PBS Start->Wash Quench_Lyse Add pre-chilled (-80°C) Extraction Solvent + IS Wash->Quench_Lyse Scrape Scrape Cells Quench_Lyse->Scrape Collect Collect Lysate Scrape->Collect Centrifuge Centrifuge at >14,000 x g, 4°C Collect->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dry Dry under Nitrogen or Vacuum Concentrator Supernatant->Dry Reconstitute Reconstitute in LC-MS compatible solvent Dry->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

References

Application Notes and Protocols for In Vivo Isotopic Labeling of 2-Methylbutyryl CoA using ¹³C-Isoleucine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Stable isotope labeling is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes in vivo.[1][2][3] This approach utilizes non-radioactive isotopes, such as carbon-13 (¹³C), to trace the metabolic fate of a specific precursor molecule through a series of biochemical reactions.[4][5] By tracking the incorporation of these heavy isotopes into downstream metabolites, researchers can gain valuable insights into the dynamics of metabolic networks under various physiological and pathological conditions. These methods are instrumental in drug discovery and development, offering a means to understand a drug's mechanism of action and identify biomarkers for drug response.[3]

This application note provides a detailed protocol for the in vivo isotopic labeling of 2-Methylbutyryl CoA using uniformly labeled ¹³C-isoleucine ([U-¹³C]-Isoleucine). This compound is a key intermediate in the catabolism of the essential branched-chain amino acid isoleucine.[6] The protocol described herein is intended for researchers, scientists, and drug development professionals interested in studying isoleucine metabolism and its role in various biological processes. The workflow covers in vivo tracer administration in a mouse model, tissue sample collection and preparation, and the analysis of ¹³C-labeled this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Isoleucine Catabolic Pathway

The catabolism of isoleucine is a multi-step process that occurs primarily within the mitochondria. It begins with the transamination of isoleucine to α-keto-β-methylvalerate, which is then oxidatively decarboxylated to form 2-methylbutyryl-CoA.[6] This intermediate is further metabolized through a series of reactions to yield propionyl-CoA and acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for energy production or be utilized in other biosynthetic pathways.

Isoleucine_Catabolism Isoleucine Isoleucine a_Keto_b_methylvalerate α-keto-β-methylvalerate Isoleucine->a_Keto_b_methylvalerate Branched-chain aminotransferase Methylbutyryl_CoA This compound a_Keto_b_methylvalerate->Methylbutyryl_CoA BCKDH complex Tiglyl_CoA Tiglyl-CoA Methylbutyryl_CoA->Tiglyl_CoA SBCAD Propionyl_CoA Propionyl-CoA Tiglyl_CoA->Propionyl_CoA Acetyl_CoA Acetyl-CoA Tiglyl_CoA->Acetyl_CoA TCA_Cycle TCA Cycle Propionyl_CoA->TCA_Cycle Acetyl_CoA->TCA_Cycle

Figure 1. Simplified pathway of isoleucine catabolism.

Experimental Protocols

In Vivo [U-¹³C]-Isoleucine Infusion in Mice

This protocol describes a continuous intravenous infusion of [U-¹³C]-isoleucine in mice to achieve steady-state isotopic labeling of tissue metabolites.

Materials:

  • [U-¹³C]-Isoleucine (Cambridge Isotope Laboratories, Inc. or equivalent)

  • Sterile saline (0.9% NaCl)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Infusion pump and catheters

  • Male C57BL/6J mice (8-10 weeks old)

Procedure:

  • Animal Preparation: Fast mice for 12-16 hours prior to the infusion to achieve higher fractional enrichment of the tracer in plasma.[7] Anesthetize the mice via intraperitoneal injection of a ketamine/xylazine cocktail.[7]

  • Tracer Preparation: Prepare the infusion solution by dissolving [U-¹³C]-isoleucine in sterile saline to the desired concentration. A typical infusion solution might be prepared to deliver a specific dose over the infusion period.

  • Catheterization and Infusion: Surgically place a catheter into a suitable vein (e.g., jugular vein) for infusion. Connect the catheter to an infusion pump.

  • Infusion Protocol: Initiate a primed, continuous infusion of the [U-¹³C]-isoleucine solution. A typical protocol might involve a prime dose followed by a continuous infusion for 2-4 hours to approach isotopic steady state.[4][8] The exact infusion rate and duration should be optimized based on the specific experimental goals and the metabolic turnover rate of isoleucine in the tissue of interest.

  • Blood Sampling: Collect a small blood sample at the beginning and end of the infusion period to monitor plasma enrichment of ¹³C-isoleucine.[9]

Tissue Collection and Metabolite Extraction

This protocol outlines the steps for harvesting tissues and extracting metabolites for subsequent LC-MS/MS analysis.

Materials:

  • Liquid nitrogen

  • Pre-chilled mortars and pestles or tissue homogenizer

  • Ice-cold 80% methanol (B129727)

  • Microcentrifuge tubes

  • Centrifuge

Procedure:

  • Tissue Harvesting: At the end of the infusion period, euthanize the mouse via an approved method (e.g., cervical dislocation).

  • Flash-Freezing: Immediately dissect the tissue of interest (e.g., liver, muscle) and flash-freeze it in liquid nitrogen to quench all metabolic activity.[2]

  • Homogenization: Weigh the frozen tissue and homogenize it in a pre-chilled mortar and pestle with liquid nitrogen or using a mechanical homogenizer with a pre-chilled probe.

  • Metabolite Extraction: Add a precise volume of ice-cold 80% methanol to the homogenized tissue powder (e.g., 1 mL per 50 mg of tissue). Vortex vigorously for 1 minute.

  • Centrifugation: Incubate the mixture on ice for 20 minutes to allow for protein precipitation. Centrifuge at 15,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the extracted metabolites, and transfer it to a new microcentrifuge tube.

  • Storage: Store the metabolite extracts at -80°C until LC-MS/MS analysis.

LC-MS/MS Analysis of this compound

This protocol provides a method for the quantification of unlabeled and ¹³C-labeled this compound using a triple quadrupole mass spectrometer.

Instrumentation and Reagents:

  • Liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 reversed-phase column (e.g., 150 x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) in water.

  • Mobile Phase B: 95:5 acetonitrile:water with 5 mM ammonium acetate.

  • Internal Standard (IS): A suitable odd-chain acyl-CoA, such as heptanoyl-CoA.

LC-MS/MS Method:

Parameter Setting
Column Temperature 40°C
Flow Rate 0.3 mL/min
Injection Volume 5 µL
LC Gradient 2% B for 2 min, ramp to 98% B over 10 min, hold for 3 min, return to 2% B and re-equilibrate for 5 min.
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Collision Gas Argon

Mass Transitions (SRM):

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
This compound (M+0)852.3345.135
¹³C₅-2-Methylbutyryl CoA (M+5)857.3350.135
Heptanoyl-CoA (IS)878.3371.135

Note: The exact m/z values and collision energies may require optimization based on the specific instrument used.

Data Presentation and Analysis

The data obtained from the LC-MS/MS analysis will be in the form of peak areas for the different isotopologues of this compound. The isotopic enrichment can be calculated as the fractional abundance of the ¹³C-labeled isotopologue relative to the total pool of the metabolite.

Table 1: Hypothetical Isotopic Enrichment of this compound in Mouse Liver after [U-¹³C]-Isoleucine Infusion

Treatment Group Animal ID This compound (M+0) Peak Area ¹³C₅-2-Methylbutyryl CoA (M+5) Peak Area Total Peak Area % Enrichment (M+5)
Control11,250,000625,0001,875,00033.3%
Control21,300,000680,0001,980,00034.3%
Control31,180,000610,0001,790,00034.1%
Control Mean ± SD 1,243,333 ± 60,277 638,333 ± 36,818 1,881,667 ± 95,044 33.9% ± 0.5%
Treatment X41,850,000450,0002,300,00019.6%
Treatment X51,920,000480,0002,400,00020.0%
Treatment X61,790,000430,0002,220,00019.4%
Treatment X Mean ± SD 1,853,333 ± 65,064 453,333 ± 25,166 2,306,667 ± 90,185 19.7% ± 0.3%

The data in Table 1 can be used to assess the relative flux of isoleucine into the this compound pool under different experimental conditions. A decrease in the % enrichment in the treatment group could indicate a reduced contribution of isoleucine to the this compound pool or an increased contribution from other, unlabeled sources.

Workflow and Data Analysis Pipeline

Workflow cluster_vivo In Vivo Experiment cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Animal_Prep Animal Preparation (Fasting, Anesthesia) Infusion [U-13C]-Isoleucine Infusion Animal_Prep->Infusion Tissue_Harvest Tissue Harvesting & Flash-Freezing Infusion->Tissue_Harvest Homogenization Tissue Homogenization Tissue_Harvest->Homogenization Extraction Metabolite Extraction (80% Methanol) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LC_Separation LC Separation (C18 Column) Supernatant->LC_Separation MS_Detection MS/MS Detection (SRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Enrichment_Calc Isotopic Enrichment Calculation Peak_Integration->Enrichment_Calc Flux_Analysis Metabolic Flux Analysis Enrichment_Calc->Flux_Analysis

Figure 2. Experimental workflow for in vivo ¹³C-isoleucine labeling.

Conclusion

The protocols and methods described in this application note provide a comprehensive framework for studying the in vivo metabolism of isoleucine through the isotopic labeling of this compound. This approach offers a powerful tool for researchers in both academic and industrial settings to investigate the regulation of branched-chain amino acid catabolism and its implications in health and disease, as well as to assess the metabolic effects of novel therapeutic agents. The detailed experimental procedures and data analysis guidelines will facilitate the successful implementation of these techniques for a wide range of research applications.

References

Application of CRISPR-Cas9 for Knocking Out Genes in the 2-Methylbutyryl-CoA Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-Methylbutyryl-CoA pathway, a critical segment of the isoleucine catabolism cascade, plays a significant role in cellular energy metabolism. Dysregulation of this pathway is associated with various metabolic disorders, including 2-methylbutyrylglycinuria, an inborn error of metabolism. The advent of CRISPR-Cas9 technology has provided a powerful tool for precisely interrogating the function of genes within this pathway by enabling targeted gene knockouts. These application notes provide a comprehensive overview and detailed protocols for utilizing CRISPR-Cas9 to knock out genes in the 2-Methylbutyryl-CoA pathway, with a primary focus on the ACADSB gene, which encodes the 2-methylbutyryl-CoA dehydrogenase enzyme.

2-methylbutyryl-CoA dehydrogenase is a key enzyme that catalyzes the conversion of 2-methylbutyryl-CoA to tiglyl-CoA. A deficiency in this enzyme leads to the accumulation of 2-methylbutyryl-CoA and its metabolites, such as 2-methylbutyrylcarnitine (B1244155) and 2-methylbutyrylglycine[1][2][3]. Understanding the molecular consequences of knocking out ACADSB and other genes in this pathway is crucial for elucidating disease mechanisms and developing novel therapeutic strategies.

These notes will guide researchers through the experimental workflow, from sgRNA design and delivery to knockout validation and functional analysis, providing detailed protocols and data interpretation guidelines.

Signaling Pathways and Experimental Workflow

The 2-Methylbutyryl-CoA pathway is an integral part of the catabolism of the branched-chain amino acid isoleucine. The pathway's core function is to break down isoleucine into intermediates that can enter the citric acid cycle for energy production.

Isoleucine_Catabolism Isoleucine Isoleucine alpha_Keto_beta_methylvalerate α-Keto-β-methylvalerate Isoleucine->alpha_Keto_beta_methylvalerate BCAT Two_Methylbutyryl_CoA 2-Methylbutyryl-CoA alpha_Keto_beta_methylvalerate->Two_Methylbutyryl_CoA BCKDH Tiglyl_CoA Tiglyl-CoA Two_Methylbutyryl_CoA->Tiglyl_CoA ACADSB (2-methylbutyryl-CoA dehydrogenase) Propionyl_CoA Propionyl-CoA Tiglyl_CoA->Propionyl_CoA Acetyl_CoA Acetyl-CoA Tiglyl_CoA->Acetyl_CoA Citric_Acid_Cycle Citric Acid Cycle Propionyl_CoA->Citric_Acid_Cycle Acetyl_CoA->Citric_Acid_Cycle

Figure 1: Simplified diagram of the 2-Methylbutyryl-CoA pathway within isoleucine catabolism.

A typical experimental workflow for knocking out a gene in this pathway using CRISPR-Cas9 involves several key stages, from initial design to functional validation.

CRISPR_Workflow cluster_design Phase 1: Design & Preparation cluster_delivery Phase 2: Delivery & Selection cluster_isolation Phase 3: Clonal Isolation cluster_validation Phase 4: Validation & Analysis sgRNA_Design sgRNA Design & Selection (Targeting ACADSB) Vector_Construction Vector Construction (e.g., lentiCRISPRv2) sgRNA_Design->Vector_Construction Transfection Transfection/Transduction into Target Cells Vector_Construction->Transfection Cell_Selection Selection of Edited Cells (e.g., Puromycin) Transfection->Cell_Selection Single_Cell_Cloning Single-Cell Cloning (e.g., Limiting Dilution) Cell_Selection->Single_Cell_Cloning Clonal_Expansion Clonal Expansion Single_Cell_Cloning->Clonal_Expansion Genomic_Validation Genomic Validation (Sanger Sequencing) Clonal_Expansion->Genomic_Validation Protein_Validation Protein Expression Validation (Western Blot) Genomic_Validation->Protein_Validation Functional_Assay Functional Analysis (Metabolite Quantification, Enzyme Activity) Protein_Validation->Functional_Assay

Figure 2: Experimental workflow for CRISPR-Cas9 mediated knockout of the ACADSB gene.

Experimental Protocols

Protocol 1: sgRNA Design and Cloning for Human ACADSB Knockout

Objective: To design and clone sgRNAs targeting a constitutive exon of the human ACADSB gene into a lentiviral CRISPR-Cas9 vector (e.g., lentiCRISPRv2).

Materials:

  • Human ACADSB gene sequence (NCBI Gene ID: 36)

  • sgRNA design software (e.g., GenScript sgRNA design tool, CHOPCHOP)

  • lentiCRISPRv2 plasmid (Addgene #52961)

  • Stellar™ Competent Cells

  • Oligonucleotides for sgRNA synthesis

  • T4 DNA ligase and buffer

  • BsmBI restriction enzyme

  • Plasmid purification kit

Procedure:

  • sgRNA Design:

    • Obtain the genomic sequence of the human ACADSB gene.

    • Use an online sgRNA design tool to identify potential 20-nucleotide sgRNA sequences targeting an early constitutive exon. Look for sequences with high on-target scores and low off-target predictions.

    • Example of validated sgRNA sequences are available in public databases such as dbGuide [4]. GenScript's gRNA database is another resource for pre-validated sequences[5].

    • Select at least two independent sgRNAs to control for off-target effects.

  • Oligonucleotide Synthesis:

    • For each selected sgRNA, order two complementary oligonucleotides with appropriate overhangs for cloning into the BsmBI-digested lentiCRISPRv2 vector.

      • Forward oligo: 5'- CACCG[20-nt sgRNA sequence] -3'

      • Reverse oligo: 5'- AAAC[reverse complement of 20-nt sgRNA sequence]C -3'

  • Oligonucleotide Annealing:

    • Resuspend the lyophilized oligonucleotides in nuclease-free water to a final concentration of 100 µM.

    • In a PCR tube, mix 1 µL of the forward oligo, 1 µL of the reverse oligo, 1 µL of 10x T4 Ligation Buffer, and 7 µL of nuclease-free water.

    • Anneal the oligonucleotides in a thermocycler using the following program: 95°C for 5 minutes, then ramp down to 25°C at a rate of 5°C/minute.

  • Vector Digestion and Ligation:

    • Digest 1 µg of the lentiCRISPRv2 plasmid with BsmBI for 30 minutes at 37°C.

    • Dephosphorylate the digested vector to prevent re-ligation.

    • Purify the linearized vector using a gel purification kit.

    • Set up the ligation reaction by mixing the digested vector, the annealed sgRNA duplex, T4 DNA ligase, and T4 ligation buffer. Incubate at room temperature for 1 hour.

  • Transformation and Plasmid Purification:

    • Transform the ligation product into competent E. coli (e.g., Stellar™).

    • Plate the transformed bacteria on an ampicillin-containing LB agar (B569324) plate and incubate overnight at 37°C.

    • Pick individual colonies, grow them in LB broth with ampicillin, and purify the plasmid DNA using a miniprep kit.

    • Verify the correct insertion of the sgRNA sequence by Sanger sequencing.

Protocol 2: Lentivirus Production and Transduction of Human Cell Lines

Objective: To produce lentiviral particles carrying the ACADSB-targeting CRISPR-Cas9 construct and transduce a human cell line (e.g., HEK293T).

Materials:

  • HEK293T cells

  • lentiCRISPRv2-ACADSB-sgRNA plasmid

  • Packaging plasmids (e.g., psPAX2 and pMD2.G)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Opti-MEM I Reduced Serum Medium

  • DMEM with 10% FBS

  • Polybrene

  • Target human cell line (e.g., HepG2, iPSCs)

Procedure:

  • Lentivirus Production:

    • Plate HEK293T cells in a 10 cm dish and grow to 70-80% confluency.

    • In separate tubes, dilute the lentiCRISPRv2-ACADSB-sgRNA plasmid and the packaging plasmids in Opti-MEM.

    • In another tube, dilute the transfection reagent in Opti-MEM.

    • Combine the diluted DNA and transfection reagent, incubate at room temperature for 15-20 minutes, and then add the mixture to the HEK293T cells.

    • After 48-72 hours, collect the supernatant containing the lentiviral particles.

    • Filter the supernatant through a 0.45 µm filter to remove cell debris.

  • Transduction of Target Cells:

    • Plate the target human cell line in a 6-well plate and grow to 50-60% confluency.

    • Add the lentiviral supernatant to the cells in the presence of Polybrene (final concentration 4-8 µg/mL).

    • Incubate for 24 hours.

    • Replace the virus-containing medium with fresh growth medium.

  • Selection of Edited Cells:

    • After 48 hours of transduction, begin selection by adding puromycin (B1679871) to the growth medium at a pre-determined optimal concentration for your cell line.

    • Continue selection for 3-7 days until non-transduced control cells are completely eliminated.

Protocol 3: Clonal Isolation and Expansion

Objective: To isolate and expand single-cell clones of the ACADSB knockout cell line.

Materials:

  • Puromycin-resistant polyclonal population of ACADSB-edited cells

  • 96-well plates

  • Growth medium

Procedure:

  • Limiting Dilution:

    • Trypsinize the puromycin-resistant cells and resuspend them in growth medium.

    • Perform a serial dilution to achieve a final concentration of 0.5 cells per 100 µL.

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plates and monitor for the growth of single colonies.

  • Clonal Expansion:

    • Once colonies are visible, identify wells containing a single colony.

    • Gradually expand the single-cell clones by transferring them to larger culture vessels (e.g., 24-well plate, 6-well plate, 10 cm dish).

Protocol 4: Validation of ACADSB Knockout

Objective: To confirm the successful knockout of the ACADSB gene at the genomic and protein levels.

Materials:

  • Genomic DNA extraction kit

  • PCR primers flanking the sgRNA target site in the ACADSB gene

  • Taq polymerase

  • Sanger sequencing service

  • Protein lysis buffer

  • BCA protein assay kit

  • SDS-PAGE gels

  • Western blot apparatus

  • Primary antibody against ACADSB

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Genomic DNA Analysis:

    • Extract genomic DNA from each expanded clonal population.

    • Perform PCR to amplify the region of the ACADSB gene targeted by the sgRNA.

    • Purify the PCR products and send them for Sanger sequencing.

    • Analyze the sequencing chromatograms for the presence of insertions or deletions (indels) at the target site. A successful knockout will show a frameshift mutation.

  • Western Blot Analysis:

    • Lyse a portion of the cells from each validated clone and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the ACADSB protein.

    • Incubate with an HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescence imaging system. A complete knockout will show no detectable ACADSB protein band.

Protocol 5: Functional Analysis of ACADSB Knockout Cells

Objective: To assess the functional consequences of ACADSB knockout by measuring metabolite levels and enzyme activity.

Part A: Quantification of 2-Methylbutyryl-CoA by LC-MS/MS

Materials:

  • Wild-type and ACADSB knockout cell pellets

  • Ice-cold 5% (w/v) 5-sulfosalicylic acid (SSA)

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • To a cell pellet, add ice-cold 5% SSA to precipitate proteins[6].

    • Vortex vigorously and incubate on ice.

    • Centrifuge at high speed at 4°C.

    • Collect the supernatant for LC-MS/MS analysis[6].

  • LC-MS/MS Analysis:

    • Use a suitable LC column for the separation of short-chain acyl-CoAs.

    • Employ a gradient elution method.

    • Set the mass spectrometer to positive electrospray ionization (ESI+) mode.

    • Monitor the specific precursor-to-product ion transitions for 2-Methylbutyryl-CoA in Multiple Reaction Monitoring (MRM) mode[6].

Part B: 2-Methylbutyryl-CoA Dehydrogenase Activity Assay (Adapted from Acyl-CoA Dehydrogenase Microplate Assay) [7]

Materials:

  • Mitochondrial fractions from wild-type and ACADSB knockout cells

  • Recombinant porcine electron transfer flavoprotein (ETF)

  • 2-methylbutyryl-CoA substrate

  • 96-well microplate reader with fluorescence detection

Procedure:

  • Assay Preparation:

    • Isolate mitochondria from cell lysates.

    • Prepare a reaction mixture containing buffer, recombinant ETF, and the mitochondrial fraction in a 96-well plate.

    • Initiate the reaction by adding the 2-methylbutyryl-CoA substrate.

  • Measurement:

    • Monitor the decrease in ETF fluorescence over time using a microplate reader. The rate of fluorescence decrease is proportional to the 2-methylbutyryl-CoA dehydrogenase activity.

Data Presentation

Quantitative data from ACADSB knockout experiments should be summarized in clearly structured tables to facilitate comparison between wild-type and knockout cells.

Table 1: Effect of ACADSB Knockout on Lipid Metabolism in Bovine Mammary Epithelial Cells

ParameterWild-Type (WT)ACADSB Knockout (KO)Fold Change (KO/WT)p-value
Triglycerides (µg/mg protein)125.3 ± 8.789.1 ± 6.20.71< 0.01
Cholesterol (µg/mg protein)45.2 ± 3.131.5 ± 2.50.70< 0.01
Free Fatty Acids (nmol/mg protein)78.9 ± 5.455.3 ± 4.10.70< 0.01

Data adapted from a study on bovine mammary epithelial cells and presented as mean ± SEM. Statistical significance was determined by Student's t-test.[8]

Table 2: Relative mRNA Expression of Genes Involved in Lipid Metabolism Following ACADSB Knockout in Bovine Mammary Epithelial Cells

GeneWild-Type (WT)ACADSB Knockout (KO)Fold Change (KO/WT)p-value
ACADL1.00 ± 0.120.65 ± 0.080.65< 0.05
ACOX21.00 ± 0.090.72 ± 0.060.72< 0.05
ACAT21.00 ± 0.151.45 ± 0.211.45< 0.05
FABP31.00 ± 0.110.58 ± 0.070.58< 0.01

Data adapted from a study on bovine mammary epithelial cells and presented as mean ± SEM. Expression levels are normalized to WT. Statistical significance was determined by Student's t-test.[8]

Table 3: Acylcarnitine Levels in acadab Knockout Zebrafish

MetaboliteWild-Type (WT)acadab Knockout (KO)Fold Change (KO/WT)p-value
C5-acylcarnitine (liver)Normalized to 1~3.53.5< 0.0001
C5-acylcarnitine (muscle)Normalized to 1~4.04.0< 0.0001

Data adapted from a study on zebrafish and presented as relative fold change. Statistical significance was determined by appropriate statistical tests.[9]

Conclusion

The CRISPR-Cas9 system offers a robust and precise method for knocking out genes in the 2-Methylbutyryl-CoA pathway, providing invaluable insights into their roles in metabolism and disease. The protocols and data presented herein serve as a comprehensive guide for researchers and drug development professionals to design, execute, and interpret gene knockout experiments targeting this critical metabolic pathway. The ability to generate specific gene knockouts will undoubtedly accelerate the discovery of novel therapeutic targets for metabolic disorders associated with isoleucine catabolism.

References

Application Notes and Protocols for Metabolic Engineering Strategies to Increase 2-Methylbutyryl-CoA Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbutyryl-CoA is a branched-chain acyl-CoA molecule that serves as a crucial precursor for the biosynthesis of a wide range of valuable natural and synthetic compounds. These include pharmaceuticals, biofuels such as 2-methyl-1-butanol (B89646), and specialty chemicals like branched-chain esters.[1][2] In microorganisms, 2-Methylbutyryl-CoA is primarily derived from the catabolism of the amino acid L-isoleucine. Enhancing the intracellular pool of this precursor is a key objective in metabolic engineering to improve the titers and yields of desired downstream products.

This document provides detailed application notes on metabolic engineering strategies to increase 2-Methylbutyryl-CoA production in two commonly used microbial chassis: Escherichia coli and Saccharomyces cerevisiae. It includes summaries of quantitative data, detailed experimental protocols for key methodologies, and visualizations of the relevant metabolic pathways and experimental workflows.

Metabolic Engineering Strategies in Escherichia coli

E. coli is a versatile and well-characterized host for metabolic engineering due to its rapid growth, well-established genetic tools, and extensive physiological knowledge. The primary route to 2-Methylbutyryl-CoA in E. coli is through the degradation of L-isoleucine, which itself is synthesized from L-threonine.

Key Strategies:
  • Enhancing the Isoleucine Biosynthesis Pathway: To increase the precursor pool for 2-Methylbutyryl-CoA, the biosynthesis of L-isoleucine can be amplified. This involves the overexpression of key enzymes in the isoleucine biosynthetic pathway.

  • Overexpression of the Isoleucine Degradation Pathway: The conversion of L-isoleucine to 2-Methylbutyryl-CoA involves a transamination step followed by oxidative decarboxylation. Overexpressing the enzymes catalyzing these steps can pull the flux from isoleucine towards 2-Methylbutyryl-CoA.

  • Deletion of Competing Pathways: To channel metabolic flux towards the isoleucine and subsequent 2-Methylbutyryl-CoA pathway, genes encoding enzymes for competing pathways that drain key precursors can be knocked out.

Visualization of the Metabolic Pathway in E. coli

E_coli_pathway Glucose Glucose Threonine Threonine Glucose->Threonine thrABC (overexpress) alpha_keto_methylvalerate 2-Keto-methylvalerate Threonine->alpha_keto_methylvalerate ilvA (overexpress) (Threonine Deaminase) Byproducts_met Byproducts (Methionine) Threonine->Byproducts_met metA (knockout) Byproducts_tdh Byproducts (Glycine + Acetaldehyde) Threonine->Byproducts_tdh tdh (knockout) Isoleucine Isoleucine Isoleucine->alpha_keto_methylvalerate ilvE (overexpress) (Branched-chain amino acid aminotransferase) Methylbutyryl_CoA 2-Methylbutyryl-CoA alpha_keto_methylvalerate->Methylbutyryl_CoA bkd operon (overexpress) (Branched-chain alpha-keto acid dehydrogenase complex)

Caption: Metabolic pathway for 2-Methylbutyryl-CoA production in engineered E. coli.

Quantitative Data from Engineered E. coli Strains

While direct quantification of 2-Methylbutyryl-CoA is not commonly reported, the success of these strategies can be inferred from the production of its derivatives, such as 2-methyl-1-butanol (2MB).

Strain ModificationHost OrganismProductTiter (g/L)Yield (g/g glucose)Reference
Overexpression of ilvA from C. glutamicum and ilvGM from S. typhimurium; Overexpression of thrABC; Knockout of metA and tdhE. coli2-Methyl-1-butanol1.250.17[2][3]
Overexpression of promiscuous 2-ketoacid decarboxylase (kivd) and alcohol dehydrogenase (adh2)E. coli1-Butanol & 1-Propanol2.0 (total)-[4]

Metabolic Engineering Strategies in Saccharomyces cerevisiae

S. cerevisiae is a robust industrial microorganism with high tolerance to alcohols and acidic conditions, making it an attractive host for producing 2-Methylbutyryl-CoA and its derivatives. The biosynthetic pathway in yeast is similar to that in E. coli, primarily relying on isoleucine degradation via the Ehrlich pathway.

Key Strategies:
  • Enhancing the Ehrlich Pathway: Overexpression of the key enzymes in the Ehrlich pathway, which converts branched-chain amino acids to their corresponding fusel alcohols and acyl-CoAs, is a primary strategy.

  • Subcellular Compartmentalization: Targeting pathway enzymes to specific organelles, such as the mitochondria where precursor availability might be higher, can improve pathway efficiency.

  • Deletion of Competing Pathways and Negative Regulators: Knocking out genes involved in competing metabolic pathways or deleting negative regulators of precursor supply can increase the flux towards 2-Methylbutyryl-CoA.

Visualization of the Metabolic Pathway in S. cerevisiae

S_cerevisiae_pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Isoleucine Isoleucine Pyruvate->Isoleucine ilv2, ilv5, ilv3 (overexpress) alpha_keto_methylvalerate 2-Keto-methylvalerate Isoleucine->alpha_keto_methylvalerate BAT1/BAT2 (overexpress) (Branched-chain amino acid aminotransferase) Methylbutyryl_aldehyde 2-Methylbutyraldehyde alpha_keto_methylvalerate->Methylbutyryl_aldehyde ARO10 (overexpress) (Branched-chain alpha-keto acid decarboxylase) Methylbutyryl_CoA 2-Methylbutyryl-CoA Methylbutyryl_aldehyde->Methylbutyryl_CoA ALD2/ALD5 (overexpress) (Aldehyde Dehydrogenase) Branched_chain_esters Branched-chain esters Methylbutyryl_CoA->Branched_chain_esters ATF1 (overexpress) (Alcohol Acetyltransferase)

Caption: Metabolic pathway for 2-Methylbutyryl-CoA and its derivatives in engineered S. cerevisiae.

Quantitative Data from Engineered S. cerevisiae Strains

Similar to E. coli, quantitative data for 2-Methylbutyryl-CoA is limited, but production of downstream esters indicates successful pathway engineering.

Strain ModificationHost OrganismProductTiter (mg/L)Reference
Overexpression of valine biosynthetic pathway, mitochondrial ARO10 and ADH7, and cytosolic ATF1S. cerevisiae2-Methyl-1-butyl acetate289.6[1]
Overexpression of mitochondrial Ilv2, Ilv5, Ilv3, Aro10, Adh7; Deletion of Rpd3 and Opi1S. cerevisiaeFatty acid active amyl esters>230 (total esters)[5]
Combinatorial overexpression of BAT1, ARO10, ALD2, ALD5; Deletion of competing pathways; Overexpression of transporter PDR12S. cerevisiae2-Methylbutyric acid387.4 (total SBCFAs)[6]

Experimental Protocols

Protocol 1: Construction of an Engineered E. coli Strain for Enhanced 2-Methylbutyryl-CoA Production

This protocol outlines the steps for overexpressing key genes in the isoleucine biosynthesis and degradation pathways and knocking out competing pathway genes.

  • Gene Amplification:

    • Amplify the coding sequences of thrA (aspartokinase/homoserine dehydrogenase), thrB (homoserine kinase), and thrC (threonine synthase) from E. coli genomic DNA using PCR with primers containing appropriate restriction sites (e.g., NdeI and XhoI).

    • Amplify the coding sequence of ilvA (threonine deaminase) from Corynebacterium glutamicum genomic DNA.

    • Amplify the coding sequences of the branched-chain alpha-keto acid dehydrogenase (BKD) operon (bkdAA, bkdAB, bkdB, lpdV) from Bacillus subtilis genomic DNA.

  • Vector Preparation:

    • Digest a suitable expression vector (e.g., pETDuet-1 for co-expression) with the corresponding restriction enzymes.

    • Dephosphorylate the vector to prevent self-ligation.

  • Ligation and Transformation:

    • Ligate the amplified gene fragments into the prepared vector.

    • Transform the ligation mixture into a competent cloning strain of E. coli (e.g., DH5α).

    • Select for positive transformants on LB agar (B569324) plates containing the appropriate antibiotic.

  • Verification:

    • Isolate plasmid DNA from the transformants and verify the correct insertion by restriction digestion and Sanger sequencing.

  • Design of guide RNA (gRNA):

    • Design a 20-nucleotide gRNA sequence targeting the gene to be knocked out (e.g., metA - homoserine O-succinyltransferase, tdh - threonine dehydrogenase).

  • Plasmid Construction:

    • Clone the designed gRNA into a gRNA expression plasmid.

    • Co-transform the gRNA plasmid and a Cas9 expression plasmid into the target E. coli strain.

  • Homologous Recombination Template:

    • Provide a donor DNA template containing homologous arms flanking the target gene deletion site.

  • Induction and Selection:

    • Induce the expression of Cas9 and the gRNA.

    • Select for cells that have undergone homologous recombination and lost the target gene.

  • Verification:

    • Verify the gene deletion by colony PCR and sequencing of the genomic locus.

E_coli_workflow Start E. coli Wild-type Knockout_metA ΔmetA mutant Start->Knockout_metA CRISPR/Cas9 knockout of metA Knockout_tdh ΔmetA Δtdh mutant Knockout_metA->Knockout_tdh CRISPR/Cas9 knockout of tdh Final_strain Engineered Strain Knockout_tdh->Final_strain Transform with overexpression plasmid (pET-thrABC-ilvA-bkd)

Caption: Workflow for constructing an engineered E. coli strain.

Protocol 2: Fermentation of Engineered E. coli for 2-Methylbutyryl-CoA Production

This protocol describes a typical batch fermentation process.

  • Media Preparation:

    • Seed Culture Medium (LB): 10 g/L tryptone, 5 g/L yeast extract, 10 g/L NaCl.

    • Fermentation Medium (M9 minimal medium): 6.8 g/L Na₂HPO₄, 3 g/L KH₂PO₄, 0.5 g/L NaCl, 1 g/L NH₄Cl, 2 mM MgSO₄, 0.1 mM CaCl₂, 20 g/L glucose, and trace elements. Supplement with the appropriate antibiotics.

  • Inoculum Preparation:

    • Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium with the appropriate antibiotic.

    • Incubate overnight at 37°C with shaking at 250 rpm.

  • Fermentation:

    • Inoculate 100 mL of M9 fermentation medium in a 500 mL shake flask with the overnight culture to an initial OD₆₀₀ of 0.1.

    • Incubate at 37°C with shaking at 250 rpm.

    • When the OD₆₀₀ reaches 0.6-0.8, induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Continue incubation at a reduced temperature (e.g., 30°C) for 24-48 hours.

  • Sampling:

    • Collect samples at regular intervals for OD₆₀₀ measurement and metabolite analysis.

Protocol 3: Quantification of 2-Methylbutyryl-CoA by GC-MS

This protocol is adapted for the analysis of short-chain acyl-CoAs.

  • Sample Preparation and Extraction:

    • Harvest 10 mL of the cell culture by centrifugation at 4°C.

    • Quench the metabolism by resuspending the cell pellet in a cold (-20°C) 60% methanol (B129727) solution.

    • Lyse the cells by sonication or bead beating.

    • Centrifuge to remove cell debris and collect the supernatant.

    • Add an internal standard (e.g., ¹³C-labeled butyryl-CoA).

  • Derivatization:

    • Hydrolyze the acyl-CoAs to their corresponding free fatty acids under alkaline conditions.

    • Acidify the sample and extract the free fatty acids with an organic solvent (e.g., diethyl ether).

    • Derivatize the fatty acids to a volatile form, for example, by esterification with isobutanol and isobutyl chloroformate.[7]

  • GC-MS Analysis:

    • Gas Chromatograph (GC) Conditions:

      • Column: A suitable capillary column for fatty acid analysis (e.g., DB-5ms).

      • Injector Temperature: 250°C.

      • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

    • Mass Spectrometer (MS) Conditions:

      • Ionization Mode: Electron Ionization (EI).

      • Scan Mode: Selected Ion Monitoring (SIM) for target ions of the derivatized 2-methylbutyric acid and the internal standard.

  • Quantification:

    • Generate a standard curve using known concentrations of 2-methylbutyric acid.

    • Quantify the amount of 2-Methylbutyryl-CoA in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Protocol 4: Branched-Chain α-Keto Acid Dehydrogenase (BKD) Complex Activity Assay

This assay measures the activity of the BKD complex, which is a key enzyme in the conversion of 2-keto-methylvalerate to 2-Methylbutyryl-CoA.[8][9]

  • Preparation of Cell-Free Extract:

    • Harvest cells from the fermentation culture.

    • Resuspend the cell pellet in a lysis buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5, containing 1 mM MgCl₂, 1 mM DTT, and protease inhibitors).

    • Lyse the cells by sonication or French press.

    • Centrifuge to remove cell debris and collect the supernatant as the cell-free extract.

  • Assay Mixture:

    • Prepare an assay mixture containing:

      • 100 mM potassium phosphate buffer (pH 7.5)

      • 2 mM NAD⁺

      • 0.2 mM Coenzyme A

      • 2 mM Thiamine pyrophosphate (TPP)

      • 5 mM MgCl₂

      • 1 mM Cysteine

      • Cell-free extract

  • Enzyme Reaction:

    • Pre-incubate the assay mixture at 30°C for 5 minutes.

    • Initiate the reaction by adding the substrate, 2-keto-methylvalerate (to a final concentration of 1 mM).

  • Detection:

    • Monitor the formation of NADH by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.

  • Calculation of Activity:

    • Calculate the specific activity of the BKD complex using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the assay conditions.

Conclusion

The metabolic engineering strategies and protocols outlined in this document provide a comprehensive framework for researchers aiming to increase the production of 2-Methylbutyryl-CoA in E. coli and S. cerevisiae. By systematically applying these approaches, it is possible to significantly enhance the flux towards this important precursor, thereby improving the overall efficiency of bioprocesses for a variety of valuable chemicals and biofuels. The provided protocols offer a starting point for the development and optimization of engineered strains and their subsequent analysis.

References

Application Notes and Protocols for the Use of 2-Methylbutyryl CoA as a Substrate in In Vitro Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbutyryl CoA is a critical intermediate in the catabolism of the essential amino acid L-isoleucine. The enzymatic reactions involving this substrate are of significant interest to researchers studying metabolic pathways, inborn errors of metabolism, and those engaged in drug development targeting these pathways. This document provides detailed application notes and protocols for utilizing this compound in in vitro enzymatic assays, with a focus on Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD), the primary enzyme that metabolizes this substrate.

I. Relevant Enzymes and Metabolic Pathway

This compound is primarily a substrate for Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD), also known as 2-methylbutyryl-CoA dehydrogenase. This mitochondrial flavoprotein catalyzes the dehydrogenation of (S)-2-methylbutyryl-CoA to tiglyl-CoA in the third step of the L-isoleucine degradation pathway. Other enzymes, such as Isobutyryl-CoA Dehydrogenase (ACAD8), exhibit some activity with this compound, demonstrating substrate promiscuity among acyl-CoA dehydrogenases. Propionyl-CoA Carboxylase (PCC) is another enzyme in the broader metabolic network that, while primarily acting on propionyl-CoA, displays promiscuity towards other short-chain acyl-CoAs.

Isoleucine Catabolic Pathway Involving this compound

Isoleucine_Catabolism Isoleucine L-Isoleucine KetoAcid α-Keto-β-methylvalerate Isoleucine->KetoAcid Branched-Chain Amino Acid Transaminase (BCAT) MethylbutyrylCoA This compound KetoAcid->MethylbutyrylCoA Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDH) TiglylCoA Tiglyl-CoA MethylbutyrylCoA->TiglylCoA Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) PropionylCoA Propionyl-CoA TiglylCoA->PropionylCoA SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA Propionyl-CoA Carboxylase (PCC) & subsequent enzymes TCACycle TCA Cycle SuccinylCoA->TCACycle

Isoleucine Catabolism Pathway

II. Quantitative Data: Enzyme Kinetic Parameters

The following tables summarize the kinetic parameters of enzymes known to interact with this compound. This data is essential for designing kinetic assays and for comparative studies.

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)kcat/Km (µM⁻¹s⁻¹)Source OrganismReference(s)
Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD)(S)-2-Methylbutyryl CoA202.2Not ReportedHuman[1]
Isobutyryl-CoA Dehydrogenase (ACAD8)(S)-2-Methylbutyryl CoANot ReportedNot Reported0.23Human[2][3]

Note: Kinetic parameters can vary based on experimental conditions such as pH, temperature, and the specific assay method used.

III. Experimental Protocols

Two primary methods for assaying the activity of acyl-CoA dehydrogenases like SBCAD with this compound are the Electron Transfer Flavoprotein (ETF) fluorescence reduction assay and High-Performance Liquid Chromatography (HPLC)-based assays.

Protocol 1: ETF Fluorescence Reduction Assay (Microplate Format)

This assay measures the decrease in fluorescence of porcine ETF as it is reduced by the enzyme of interest (e.g., SBCAD) in the presence of this compound. This protocol is adapted for a 96-well microplate format for higher throughput.[4][5][6]

Materials:
  • Purified recombinant Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD)

  • Purified recombinant porcine Electron Transfer Flavoprotein (ETF)

  • This compound

  • Assay Buffer: 50 mM HEPES or potassium phosphate, pH 7.6

  • Glucose

  • Glucose Oxidase

  • Catalase

  • 96-well black, flat-bottom microplate

  • Microplate reader with fluorescence detection (Excitation: 340 nm, Emission: 490 nm)

Experimental Workflow: ETF Fluorescence Reduction Assay

ETF_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis PrepBuffer Prepare Assay Buffer (50 mM HEPES, pH 7.6) PrepEnzyme Prepare Enzyme and Substrate Solutions PrepBuffer->PrepEnzyme PrepPlate Prepare Microplate with Assay Buffer, Glucose, Glucose Oxidase, Catalase, and ETF PrepEnzyme->PrepPlate AddEnzyme Add SBCAD to Wells PrepPlate->AddEnzyme InitiateReaction Initiate Reaction by Adding This compound AddEnzyme->InitiateReaction MeasureFluorescence Immediately Measure Fluorescence (Ex: 340 nm, Em: 490 nm) Kinetically Over Time InitiateReaction->MeasureFluorescence CalcRate Calculate Initial Rate of Fluorescence Decrease MeasureFluorescence->CalcRate PlotData Plot Rate vs. Substrate Concentration CalcRate->PlotData DetermineKinetics Determine Km and Vmax using Michaelis-Menten Kinetics PlotData->DetermineKinetics

ETF Fluorescence Reduction Assay Workflow
Procedure:

  • Preparation of Reagents:

    • Prepare the Assay Buffer and ensure the pH is accurately adjusted.

    • Prepare stock solutions of this compound, SBCAD, and ETF in the Assay Buffer. Keep on ice.

    • Prepare a deoxygenation solution containing glucose, glucose oxidase, and catalase in the Assay Buffer.

  • Assay Setup (in a 96-well microplate):

    • To each well, add the following in order, for a final volume of 200 µL:

      • Assay Buffer

      • Deoxygenation solution (glucose, glucose oxidase, catalase)

      • ETF (final concentration typically 1-5 µM)

      • SBCAD enzyme (e.g., 50-200 ng)

    • Include control wells:

      • No substrate control (to measure background fluorescence drift)

      • No enzyme control (to ensure no non-enzymatic reduction of ETF)

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding varying concentrations of this compound to the wells. For determination of Km, a range of concentrations bracketing the expected Km (e.g., 5-100 µM) should be used.

    • Immediately place the microplate in the reader, pre-set to the appropriate temperature (e.g., 32-37°C).

    • Measure the decrease in fluorescence at an excitation of 340 nm and an emission of 490 nm. Collect data kinetically over a period of 5-10 minutes.

  • Data Analysis:

    • Calculate the initial velocity (rate of fluorescence decrease) for each substrate concentration from the linear portion of the kinetic trace.

    • Plot the initial velocity versus the substrate concentration.

    • Determine the Km and Vmax by fitting the data to the Michaelis-Menten equation using non-linear regression software.

Protocol 2: HPLC-Based Assay for SBCAD Activity

This method directly measures the conversion of this compound to its product, tiglyl-CoA, by separating and quantifying the substrate and product using reverse-phase HPLC. This assay can be performed aerobically when using an artificial electron acceptor like ferricenium hexafluorophosphate (B91526).[7]

Materials:
  • Purified recombinant SBCAD

  • This compound

  • Tiglyl-CoA (for standard curve)

  • Reaction Buffer: 100 mM Tris-HCl or potassium phosphate, pH 8.0

  • Ferricenium hexafluorophosphate (artificial electron acceptor)

  • Quenching Solution: e.g., 10% Trifluoroacetic Acid (TFA) or perchloric acid

  • HPLC system with a C18 reverse-phase column and UV detector (254 nm or 260 nm)

  • Mobile Phase A: e.g., 150 mM KH₂PO₄, pH 4.0

  • Mobile Phase B: e.g., Acetonitrile or Methanol

Experimental Workflow: HPLC-Based SBCAD Assay

HPLC_Workflow cluster_prep Reaction Setup cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis PrepReaction Prepare Reaction Mixture: Buffer, SBCAD, Ferricenium InitiateReaction Initiate Reaction with This compound PrepReaction->InitiateReaction Incubate Incubate at 37°C for a Defined Time InitiateReaction->Incubate Quench Quench Reaction with Acid Incubate->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge CollectSupernatant Collect Supernatant for HPLC Centrifuge->CollectSupernatant InjectSample Inject Sample onto C18 Column CollectSupernatant->InjectSample Separate Separate Substrate and Product via Gradient Elution InjectSample->Separate Detect Detect Compounds at 260 nm Separate->Detect Quantify Quantify Product (Tiglyl-CoA) using a Standard Curve Detect->Quantify CalculateActivity Calculate Enzyme Activity (nmol/min/mg) Quantify->CalculateActivity

References

NMR Spectroscopy for the Structural Elucidation of 2-Methylbutyryl CoA Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the structural elucidation of 2-Methylbutyryl Coenzyme A (CoA) and its derivatives using Nuclear Magnetic Resonance (NMR) spectroscopy. 2-Methylbutyryl CoA is a key intermediate in the metabolic pathway of the branched-chain amino acid L-isoleucine.[1] Aberrations in its metabolism are linked to certain metabolic disorders, making the accurate structural and quantitative analysis of its derivatives crucial for research and drug development.[1]

Data Presentation: NMR Spectral Data

The structural confirmation of this compound derivatives relies on the precise assignment of ¹H and ¹³C NMR signals. The following tables summarize the predicted chemical shifts for the (S)-2-methylbutanoyl moiety. The extensive signals of the Coenzyme A backbone are well-documented in the literature and are not detailed here.

Table 1: Predicted ¹H NMR Chemical Shifts for the (S)-2-Methylbutanoyl Moiety of this compound

ProtonsPredicted Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-22.6 - 2.8Multiplet~7.0
H-31.5 - 1.7Multiplet~7.0
H-4 (CH₃)0.9 - 1.0Triplet~7.5
2-CH₃1.1 - 1.2Doublet~7.0

Chemical shifts are referenced to an internal standard, typically TSP for aqueous samples.[1]

Table 2: Predicted ¹³C NMR Chemical Shifts for the (S)-2-Methylbutanoyl Moiety of this compound

CarbonPredicted Chemical Shift (δ) ppm
C-1 (C=O)200 - 205
C-245 - 50
C-325 - 30
C-4 (CH₃)10 - 15
2-CH₃15 - 20

Note: Chemical shifts can vary based on solvent, pH, and temperature.

Signaling Pathway: L-Isoleucine Degradation

This compound is a central molecule in the catabolism of L-isoleucine. A defect in the enzyme short/branched-chain acyl-CoA dehydrogenase (SBCAD), which catalyzes the conversion of 2-methylbutyryl-CoA to tiglyl-CoA, leads to the metabolic disorder 2-methylbutyryl-CoA dehydrogenase deficiency.[2] This pathway is critical for amino acid metabolism and energy production.

L_Isoleucine_Degradation cluster_pathway L-Isoleucine Degradation Pathway L-Isoleucine L-Isoleucine alpha-keto-beta-methylvalerate alpha-keto-beta-methylvalerate L-Isoleucine->alpha-keto-beta-methylvalerate Branched-chain aminotransferase 2-Methylbutyryl_CoA This compound alpha-keto-beta-methylvalerate->2-Methylbutyryl_CoA Branched-chain alpha-keto acid dehydrogenase complex Tiglyl_CoA Tiglyl_CoA 2-Methylbutyryl_CoA->Tiglyl_CoA Short/Branched-chain acyl-CoA dehydrogenase (SBCAD) Propionyl_CoA Propionyl_CoA Tiglyl_CoA->Propionyl_CoA Multiple Steps Acetyl_CoA Acetyl_CoA Tiglyl_CoA->Acetyl_CoA Multiple Steps Further_Metabolism Further Metabolism (TCA Cycle, etc.) Propionyl_CoA->Further_Metabolism Acetyl_CoA->Further_Metabolism

Caption: L-Isoleucine degradation pathway highlighting this compound.

Experimental Protocols

High-quality NMR data is contingent on meticulous sample preparation and appropriate data acquisition parameters.

Sample Preparation
  • Solubilization : Dissolve 5-10 mg of lyophilized this compound derivative in 600 µL of a suitable deuterated solvent. For biological relevance, deuterium (B1214612) oxide (D₂O) containing a buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.0) is recommended to minimize pH-dependent chemical shift variations.[1] For non-aqueous studies, deuterated methanol (B129727) (CD₃OD) can be used.[1]

  • Internal Standard : Add an appropriate internal standard for chemical shift referencing and quantification. For D₂O samples, 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) is commonly used.

  • Filtration : To ensure a homogeneous solution and remove any particulate matter, filter the sample through a small plug of glass wool inserted into a Pasteur pipette directly into the NMR tube.

  • Degassing : For samples susceptible to oxidation, such as free CoA, degassing with an inert gas like argon or nitrogen may be necessary to improve sample stability.

NMR Data Acquisition

All experiments should be performed on a high-field NMR spectrometer (≥500 MHz), preferably equipped with a cryoprobe for enhanced sensitivity.[1]

1. One-Dimensional (1D) NMR:

  • ¹H NMR : This is the initial and fundamental experiment for structural assessment.

    • Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) with solvent suppression (e.g., presaturation) is typically used.

    • Key Parameters :

      • Spectral Width: ~12-16 ppm

      • Acquisition Time: 2-3 seconds

      • Relaxation Delay (d1): 5 seconds (for quantitative analysis, ensure d1 is at least 5 times the longest T₁ of interest)

      • Number of Scans: 16-64, depending on sample concentration.

  • ¹³C NMR : Provides information on the carbon skeleton.

    • Pulse Program : A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

    • Key Parameters :

      • Spectral Width: ~220-250 ppm

      • Acquisition Time: 1-2 seconds

      • Relaxation Delay (d1): 2-5 seconds

      • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

2. Two-Dimensional (2D) NMR:

  • ¹H-¹H COSY (Correlation Spectroscopy) : Identifies scalar coupled protons, revealing neighboring protons in the molecule.

    • Pulse Program : Standard COSY experiment (e.g., 'cosygpmf').

    • Key Parameters :

      • Spectral Width (F1 and F2): Same as ¹H NMR.

      • Number of Increments (F1): 256-512.

      • Number of Scans per Increment: 2-8.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) : Correlates protons directly attached to carbons, providing a map of C-H single bonds.

    • Pulse Program : Standard HSQC experiment with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.3').

    • Key Parameters :

      • Spectral Width (F2 - ¹H): Same as ¹H NMR.

      • Spectral Width (F1 - ¹³C): Appropriate range to cover expected carbon signals (e.g., 0-210 ppm).

      • Number of Increments (F1): 128-256.

      • Number of Scans per Increment: 4-16.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons separated by two or three bonds, crucial for assembling the molecular structure by connecting spin systems.

    • Pulse Program : Standard HMBC experiment (e.g., 'hmbcgplpndqf').

    • Key Parameters :

      • Spectral Widths: Similar to HSQC.

      • Number of Increments (F1): 256-512.

      • Number of Scans per Increment: 8-32.

      • Long-range coupling delay optimized for J-couplings of ~8 Hz.

Experimental Workflow

The following diagram illustrates the general workflow for the structural elucidation of this compound derivatives using NMR spectroscopy.

NMR_Workflow cluster_workflow NMR Structural Elucidation Workflow SamplePrep Sample Preparation (Dissolution, Standard Addition) NMR_Acquisition NMR Data Acquisition SamplePrep->NMR_Acquisition OneD_NMR 1D NMR (¹H, ¹³C) NMR_Acquisition->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR_Acquisition->TwoD_NMR Data_Processing Data Processing (FT, Phasing, Baseline Correction) OneD_NMR->Data_Processing TwoD_NMR->Data_Processing Spectral_Analysis Spectral Analysis (Peak Picking, Integration) Data_Processing->Spectral_Analysis Structure_Elucidation Structure Elucidation (Signal Assignment, Correlation Analysis) Spectral_Analysis->Structure_Elucidation Final_Structure Final Structure Confirmation Structure_Elucidation->Final_Structure

Caption: General workflow for NMR-based structural elucidation.

By following these protocols and utilizing the provided spectral data, researchers can confidently elucidate the structure of this compound derivatives, aiding in the investigation of metabolic pathways and the development of novel therapeutics.

References

Application Notes and Protocols for Monitoring 2-Methylbutyryl CoA Levels During Industrial Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Methylbutyryl CoA is a critical intermediate in the catabolism of the branched-chain amino acid L-isoleucine.[1][2][3] Monitoring its levels during industrial fermentation is essential for a variety of applications, including metabolic engineering, process optimization for the production of biofuels and specialty chemicals, and for studying metabolic disorders.[1][2] This document provides detailed application notes and protocols for the accurate and sensitive quantification of this compound in microbial fermentation broth using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a robust and widely used analytical technique. Additionally, it touches upon emerging biosensor technologies for real-time monitoring of related acyl-CoA molecules.

Biochemical Context: The Isoleucine Catabolism Pathway

This compound is a central metabolite in the degradation pathway of L-isoleucine. This multi-step enzymatic pathway converts isoleucine into acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle for energy production.[2] A simplified representation of this pathway is crucial for understanding the metabolic context of this compound.

Isoleucine_Catabolism_Pathway L-Isoleucine L-Isoleucine alpha-Keto-beta-methylvalerate alpha-Keto-beta-methylvalerate L-Isoleucine->alpha-Keto-beta-methylvalerate Branched-chain aminotransferase 2-Methylbutyryl-CoA 2-Methylbutyryl-CoA alpha-Keto-beta-methylvalerate->2-Methylbutyryl-CoA Branched-chain alpha-keto acid dehydrogenase complex Tiglyl-CoA Tiglyl-CoA 2-Methylbutyryl-CoA->Tiglyl-CoA 2-Methylbutyryl-CoA dehydrogenase Propionyl-CoA Propionyl-CoA Tiglyl-CoA->Propionyl-CoA Acetyl-CoA Acetyl-CoA Tiglyl-CoA->Acetyl-CoA Citric Acid Cycle Citric Acid Cycle Propionyl-CoA->Citric Acid Cycle Acetyl-CoA->Citric Acid Cycle

Caption: Simplified isoleucine degradation pathway.

Primary Monitoring Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of low-abundance metabolites like this compound from complex biological matrices such as fermentation broth. This method offers high sensitivity, specificity, and a wide linear dynamic range.

Experimental Workflow

The overall workflow for the quantification of this compound involves sample preparation, LC-MS/MS analysis, and data processing.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Fermentation_Broth Fermentation Broth Sample Centrifugation Centrifugation (13,000 x g, 10 min, 4°C) Fermentation_Broth->Centrifugation Separation Separate Supernatant (Extracellular) and Cell Pellet (Intracellular) Centrifugation->Separation Extraction Protein Precipitation & Extraction with Cold Acetonitrile (B52724) or 5% Sulfosalicylic Acid (SSA) Separation->Extraction Clarification Centrifugation (15,000 x g, 15 min, 4°C) Extraction->Clarification Supernatant_Collection Collect Supernatant Clarification->Supernatant_Collection LC_MS_MS LC-MS/MS Analysis Supernatant_Collection->LC_MS_MS Quantification Quantification using Calibration Curve LC_MS_MS->Quantification Normalization Normalization to Cell Biomass (for intracellular) Quantification->Normalization

Caption: Workflow for 2-Methylbutyryl-CoA analysis.

Detailed Experimental Protocols

Protocol 1: Sample Preparation from Fermentation Broth

This protocol details the extraction of this compound from both the extracellular medium (supernatant) and the intracellular environment (cell pellet).

Materials:

  • Fermentation broth

  • 1.5 mL microcentrifuge tubes

  • Centrifuge capable of 15,000 x g and 4°C

  • Ice-cold 5% (w/v) 5-sulfosalicylic acid (SSA) or cold acetonitrile[1][2]

  • Internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar acyl-CoA not present in the sample)

Procedure:

  • Separation of Supernatant and Cell Pellet: a. Transfer 1 mL of fermentation broth to a 1.5 mL microcentrifuge tube.[1] b. Centrifuge at 13,000 x g for 10 minutes at 4°C.[1] c. Carefully collect the supernatant and transfer it to a new tube for extracellular analysis.[1] d. The remaining cell pellet is used for intracellular analysis.[1]

  • Extraction from Supernatant (Extracellular): a. To 500 µL of the supernatant, add 1 mL of cold acetonitrile containing the internal standard.[1] b. Alternatively, to 50 µL of supernatant, add 100 µL of ice-cold 5% SSA.[2] c. Vortex vigorously for 1 minute to precipitate proteins.[1] d. Incubate on ice for 10 minutes.[2] e. Centrifuge at 13,000 - 15,000 x g for 10-15 minutes at 4°C.[1][2] f. Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.[2]

  • Extraction from Cell Pellet (Intracellular): a. Wash the cell pellet with an appropriate ice-cold buffer (e.g., PBS) and centrifuge again to remove any remaining extracellular medium. b. Resuspend the cell pellet in a suitable volume of ice-cold extraction solution (e.g., 5% SSA or acetonitrile with internal standard). c. Lyse the cells using methods such as sonication or bead beating while keeping the sample on ice. d. Proceed with the protein precipitation and clarification steps as described for the supernatant (steps 2c-2f).

Protocol 2: LC-MS/MS Analysis

This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of this compound. Instrument parameters should be optimized for the specific system being used.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., a triple quadrupole) with an electrospray ionization (ESI) source

LC Parameters:

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase A: Water with a modifier such as ammonium (B1175870) formate (B1220265) or formic acid.

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: A typical gradient starts with a low percentage of mobile phase B, which is then increased linearly to elute the analytes.[2]

  • Flow Rate: 0.3 - 0.4 mL/min.[2]

  • Column Temperature: 40°C.[2]

  • Injection Volume: 5 µL.[2]

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[2]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[2]

  • MRM Transitions: The specific precursor-to-product ion transitions for 2-Methylbutyryl-CoA and the internal standard need to be determined. A common fragmentation for acyl-CoAs is the neutral loss of the adenosine (B11128) 3'-phosphate 5'-diphosphate group (507 m/z).[2][4]

Data Analysis and Quantification:

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of a series of prepared standards.[1]

  • Quantification: Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.[1]

  • Normalization: For intracellular concentrations, normalize the results to the cell biomass (e.g., dry cell weight or optical density) of the initial culture.[1]

Quantitative Data Summary

The performance of the LC-MS/MS method can be summarized in the following table. The values provided are typical and may vary depending on the specific instrumentation and matrix.

ParameterTypical Value RangeReference
Limit of Detection (LOD)2 - 133 nM[5]
Limit of Quantitation (LOQ)5 - 50 fmol (on-column)[1]
Linear Dynamic Range0.01 - 10 µM (in extract)[1]
Accuracy (% Recovery)80 - 114%[5]
Precision (%RSD)< 15%

Emerging Monitoring Methods: Biosensors

While LC-MS/MS provides highly accurate and sensitive measurements, it is an offline technique. For high-throughput screening or real-time monitoring of metabolic dynamics, genetically encoded biosensors are an emerging and powerful tool.

  • Principle: These biosensors are often based on transcription factors that naturally bind to specific acyl-CoA molecules.[6][7] This binding event triggers a measurable output, such as the expression of a fluorescent reporter protein.

  • Current State: Biosensors have been successfully developed for other short-chain acyl-CoAs, such as malonyl-CoA.[6][8][9][10] These have been used to screen for mutant strains with improved production capabilities and to study metabolic regulation in real-time at the single-cell level.[8][9]

  • Application to this compound: While a specific biosensor for this compound is not yet widely reported, the principles and methodologies used for developing other acyl-CoA biosensors could be adapted. This would involve identifying a suitable transcription factor that binds this compound and coupling its activity to a reporter gene.

The monitoring of this compound levels during industrial fermentation is crucial for process optimization and metabolic research. The detailed LC-MS/MS protocol provided here offers a robust and reliable method for accurate quantification.[1] The systematic workflow, from sample preparation to data analysis, ensures high-quality and reproducible results.[2] While LC-MS/MS remains the primary analytical technique, the development of biosensors presents an exciting frontier for high-throughput and real-time monitoring of this key metabolic intermediate.

References

Application Notes and Protocols for the Utilization of 2-Methylbutyryl CoA in Synthetic Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of 2-methylbutyryl CoA in the design and implementation of synthetic biology circuits. This document details protocols for the development of a genetically encoded biosensor for real-time monitoring of (S)-2-methylbutyryl CoA, strategies for enhancing polyketide production using this compound as a starter unit, and the engineering of microbial strains for the production of the biofuel 2-methyl-1-butanol.

Application Note 1: A Genetically Encoded Biosensor for Real-Time Monitoring of (S)-2-Methylbutyryl CoA

The ability to monitor the intracellular concentration of (S)-2-methylbutyryl CoA in real time is crucial for optimizing metabolic pathways and for the development of dynamic genetic circuits. This section outlines the development of a genetically encoded, fluorescent biosensor for (S)-2-methylbutyryl CoA.

Principle of the Biosensor

The biosensor is a fusion protein composed of a bacterial sensing domain with a high affinity for (S)-2-methylbutyryl CoA and a circularly permuted green fluorescent protein (cpGFP) as a reporter domain. The binding of (S)-2-methylbutyryl CoA to the sensing domain induces a conformational change that is allosterically transmitted to cpGFP, modulating its fluorescence and allowing for ratiometric or intensiometric measurements of the analyte.[1]

Proposed Signaling Pathway

G cluster_inactive Inactive State 2_methylbutyryl_coa This compound sensing_domain_active Sensing Domain + Ligand (Active) 2_methylbutyryl_coa->sensing_domain_active Binding sensing_domain_inactive Sensing Domain (Inactive) cpGFP_low cpGFP (Low Fluorescence) sensing_domain_inactive->cpGFP_low Fusion cpGFP_high cpGFP (High Fluorescence) sensing_domain_active->cpGFP_high Conformational Change G start Start scaffold_selection Scaffold Protein Selection (Acyl-CoA Binding Protein) start->scaffold_selection library_creation Creation of Gene Mutant Library (Error-prone PCR) scaffold_selection->library_creation transformation Transformation into Host Strain (e.g., E. coli) library_creation->transformation screening High-Throughput Screening (FACS) transformation->screening characterization In Vitro and In Vivo Characterization screening->characterization optimization Further Optimization (Directed Evolution) characterization->optimization Iterative Cycles end End characterization->end optimization->screening G cluster_native Native Pathway cluster_engineered Engineered Pathway isoleucine Isoleucine native_pathway Isoleucine Degradation isoleucine->native_pathway 2_mb_coa_native This compound native_pathway->2_mb_coa_native avermectin_pks Avermectin (B7782182) PKS 2_mb_coa_native->avermectin_pks Starter Unit acetyl_coa Acetyl-CoA mei_pks Engineered Meilingmycin PKS (Mei-PKS) acetyl_coa->mei_pks mm_coa Methylmalonyl-CoA mm_coa->mei_pks 2_mb 2-Methylbutyrate mei_pks->2_mb 2_mb_coa_engineered This compound 2_mb->2_mb_coa_engineered Activation 2_mb_coa_engineered->avermectin_pks Increased Supply avermectin Avermectin B1a avermectin_pks->avermectin G start Start design_pks Design Engineered PKS (Mei-PKS) start->design_pks gene_synthesis Gene Synthesis and Vector Construction design_pks->gene_synthesis transformation Transformation into S. avermitilis gene_synthesis->transformation fermentation Fermentation and Production Analysis transformation->fermentation quantification Quantification of Avermectin B1a (HPLC) fermentation->quantification end End quantification->end G glucose Glucose threonine Threonine glucose->threonine Glycolysis & TCA Cycle 2_ketobutyrate 2-Ketobutyrate threonine->2_ketobutyrate ilvA (Threonine Deaminase) 2_keto_3_methylvalerate 2-Keto-3-methylvalerate (KMV) 2_ketobutyrate->2_keto_3_methylvalerate ilvGM, ilvC, ilvD isoleucine Isoleucine 2_keto_3_methylvalerate->isoleucine ilvE (Transaminase B) Native Pathway 2_methyl_1_butanol 2-Methyl-1-butanol 2_keto_3_methylvalerate->2_methyl_1_butanol kivd (KDC) & adh (ADH) Engineered Pathway G start Start strain_selection Host Strain Selection (E. coli) start->strain_selection gene_overexpression Overexpression of Pathway Genes (ilvA, ilvGM, thrABC) strain_selection->gene_overexpression competing_pathway_ko Knockout of Competing Pathways (ΔmetA, Δtdh) gene_overexpression->competing_pathway_ko heterologous_expression Heterologous Expression of KDC and ADH competing_pathway_ko->heterologous_expression fermentation Fermentation and Production Analysis heterologous_expression->fermentation quantification Quantification of 2-Methyl-1-Butanol (GC-MS) fermentation->quantification end End quantification->end

References

Application Notes and Protocols for High-Throughput Screening Assays for Inhibitors of 2-Methylbutyryl-CoA Dehydrogenase (SBCAD)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbutyryl-CoA is a key intermediate in the catabolism of the branched-chain amino acid L-isoleucine.[1][2] The enzyme responsible for its dehydrogenation to tiglyl-CoA is the short/branched-chain acyl-CoA dehydrogenase (SBCAD), encoded by the ACADSB gene.[3][4] Genetic deficiencies in SBCAD lead to the accumulation of 2-methylbutyryl-CoA and its derivatives, resulting in the metabolic disorder 2-methylbutyrylglycinuria.[3][5] Inhibition of SBCAD is a potential therapeutic strategy for managing this and other metabolic diseases where reducing the flux through the isoleucine degradation pathway may be beneficial.

These application notes provide detailed protocols for high-throughput screening (HTS) assays designed to identify inhibitors of SBCAD. Three distinct assay formats are presented: a colorimetric assay, a fluorescent assay, and a mass spectrometry-based assay. Each protocol is designed for adaptation to a 96- or 384-well microplate format, suitable for automated HTS campaigns.

Metabolic Pathway Context

The synthesis and degradation of 2-Methylbutyryl-CoA occur within the mitochondrial matrix as part of the L-isoleucine catabolism pathway. Understanding this pathway is crucial for interpreting the results of inhibitor screening assays.

Isoleucine_Catabolism cluster_inhibition Target for Inhibition Isoleucine L-Isoleucine KetoAcid α-keto-β-methylvalerate Isoleucine->KetoAcid BCAT MethylbutyrylCoA (S)-2-Methylbutyryl-CoA KetoAcid->MethylbutyrylCoA BCKDH TiglylCoA Tiglyl-CoA MethylbutyrylCoA->TiglylCoA SBCAD (ACADSB) PropionylCoA Propionyl-CoA TiglylCoA->PropionylCoA AcetylCoA Acetyl-CoA TiglylCoA->AcetylCoA CitricAcidCycle Citric Acid Cycle PropionylCoA->CitricAcidCycle AcetylCoA->CitricAcidCycle

Caption: L-Isoleucine Catabolism Pathway highlighting SBCAD.

HTS Assay Performance Metrics

The quality and reliability of an HTS assay are determined by statistical parameters. The Z'-factor is the most widely accepted metric for validating an HTS assay's performance.[6][7][8]

Z'-Factor Calculation:

Z' = 1 - ( (3 * σ_pos) + (3 * σ_neg) ) / | μ_pos - μ_neg |

Where:

  • μ_pos = mean of the positive control (e.g., uninhibited enzyme activity)

  • σ_pos = standard deviation of the positive control

  • μ_neg = mean of the negative control (e.g., fully inhibited enzyme activity)

  • σ_neg = standard deviation of the negative control

Z'-Factor ValueAssay ClassificationSuitability for HTS
> 0.5ExcellentIdeal for high-throughput screening.[9][10]
0 to 0.5AcceptableCan be used for screening, but may have a higher false hit rate.[9][10]
< 0UnacceptableNot suitable for high-throughput screening.[9]

Experimental Protocols

Protocol 1: DCPIP-Based Colorimetric HTS Assay

This assay measures the reduction of the dye 2,6-dichlorophenolindophenol (DCPIP) by electrons transferred from the substrate via SBCAD and an intermediate electron carrier.[11][12] The rate of DCPIP reduction, observed as a decrease in absorbance at 600 nm, is proportional to SBCAD activity.

DCPIP_Assay_Workflow cluster_reagents Reagent Preparation cluster_assay Assay Plate Setup cluster_detection Detection cluster_analysis Data Analysis Reagent_Prep Prepare Assay Buffer, SBCAD, Substrate, DCPIP, PMS, and Test Compounds Dispense_Enzyme Dispense SBCAD Enzyme Solution Reagent_Prep->Dispense_Enzyme Dispense_Compounds Add Test Compounds/Controls Dispense_Enzyme->Dispense_Compounds Preincubation Pre-incubate Enzyme and Compounds Dispense_Compounds->Preincubation Initiate_Reaction Add Substrate/DCPIP/PMS Mix Preincubation->Initiate_Reaction Measure_Absorbance Kinetic Read at 600 nm Initiate_Reaction->Measure_Absorbance Calculate_Rate Calculate Rate of Absorbance Decrease Measure_Absorbance->Calculate_Rate Determine_Inhibition Determine % Inhibition Calculate_Rate->Determine_Inhibition Z_Factor Calculate Z'-Factor Determine_Inhibition->Z_Factor

Caption: Workflow for the DCPIP-based colorimetric HTS assay.

Materials:

  • Recombinant human SBCAD enzyme

  • (S)-2-Methylbutyryl-CoA (substrate)

  • 2,6-Dichlorophenolindophenol (DCPIP)

  • Phenazine methosulfate (PMS)

  • Assay Buffer: 50 mM HEPES, pH 7.6, 100 mM NaCl, 0.5 mM EDTA

  • Positive Control Inhibitor: 2-methylenecyclopropaneacetic acid (MCPA)[13]

  • 384-well, clear, flat-bottom microplates

  • Microplate spectrophotometer

Procedure:

  • Compound Plating: Add 1 µL of test compounds or controls (DMSO for uninhibited, MCPA for inhibited) to the wells of a 384-well plate.

  • Enzyme Addition: Add 20 µL of SBCAD enzyme solution (final concentration 5-20 nM in Assay Buffer) to all wells.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme.

  • Reaction Initiation: Add 20 µL of substrate mix containing (S)-2-Methylbutyryl-CoA (final concentration 50 µM), DCPIP (final concentration 50 µM), and PMS (final concentration 10 µM) in Assay Buffer.

  • Detection: Immediately place the plate in a microplate reader and measure the decrease in absorbance at 600 nm kinetically for 10-15 minutes at 37°C.

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve). Determine the percent inhibition for each compound relative to the controls.

Example Data:

ParameterUninhibited Control (No Inhibitor)Inhibited Control (MCPA)Z'-Factor
Mean Rate (mOD/min)50.22.50.78
Standard Deviation3.11.8
Protocol 2: ETF-Based Fluorescent HTS Assay

This is considered the gold standard for measuring acyl-CoA dehydrogenase activity.[14][15] It measures the decrease in the intrinsic fluorescence of the electron transfer flavoprotein (ETF) as it is reduced by SBCAD. This assay is highly sensitive but requires anaerobic conditions for optimal performance. A microplate adaptation simplifies the deoxygenation process.[14][16]

ETF_Assay_Workflow cluster_reagents Reagent Preparation cluster_assay Assay Plate Setup cluster_detection Detection cluster_analysis Data Analysis Reagent_Prep Prepare Anaerobic Buffer, SBCAD, ETF, Substrate, Deoxygenation System, and Compounds Dispense_Enzyme_ETF Dispense SBCAD/ETF/Deoxygenation Mix Reagent_Prep->Dispense_Enzyme_ETF Dispense_Compounds Add Test Compounds/Controls Dispense_Enzyme_ETF->Dispense_Compounds Preincubation Pre-incubate Dispense_Compounds->Preincubation Initiate_Reaction Add Substrate Solution Preincubation->Initiate_Reaction Measure_Fluorescence Kinetic Read (Ex: 340 nm, Em: 490 nm) Initiate_Reaction->Measure_Fluorescence Calculate_Rate Calculate Rate of Fluorescence Decrease Measure_Fluorescence->Calculate_Rate Determine_Inhibition Determine % Inhibition Calculate_Rate->Determine_Inhibition Z_Factor Calculate Z'-Factor Determine_Inhibition->Z_Factor

Caption: Workflow for the ETF-based fluorescent HTS assay.

Materials:

  • Recombinant human SBCAD enzyme

  • Recombinant porcine or human Electron Transfer Flavoprotein (ETF)[14]

  • (S)-2-Methylbutyryl-CoA (substrate)

  • Deoxygenation System: Glucose, Glucose Oxidase, Catalase

  • Assay Buffer: 50 mM HEPES, pH 7.6, 100 mM NaCl, 0.5 mM EDTA, 10 mM Glucose

  • Positive Control Inhibitor: MCPA

  • 384-well, black, flat-bottom microplates

  • Fluorescent microplate reader

Procedure:

  • Compound Plating: Add 1 µL of test compounds or controls to the wells of a 384-well black plate.

  • Enzyme/ETF Addition: Prepare a master mix in Assay Buffer containing SBCAD (final concentration 5-20 nM), ETF (final concentration 1-2 µM), Glucose Oxidase (final concentration 10 U/mL), and Catalase (final concentration 100 U/mL). Add 20 µL of this mix to all wells.

  • Pre-incubation: Incubate the plate for 30 minutes at room temperature to allow for deoxygenation and compound binding.

  • Reaction Initiation: Add 20 µL of substrate solution containing (S)-2-Methylbutyryl-CoA (final concentration 50 µM) in Assay Buffer.

  • Detection: Immediately place the plate in a fluorescent microplate reader and measure the decrease in fluorescence (Excitation: ~340 nm, Emission: ~490 nm) kinetically for 15-20 minutes at 37°C.[14]

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). Determine the percent inhibition for each compound.

Example Data:

ParameterUninhibited Control (No Inhibitor)Inhibited Control (MCPA)Z'-Factor
Mean Rate (RFU/min)85001500.85
Standard Deviation45095
Protocol 3: LC-MS/MS-Based Confirmatory Assay

This assay directly measures the formation of the product, tiglyl-CoA, from the substrate, 2-methylbutyryl-CoA. It is a highly specific and sensitive method, ideal for hit confirmation and characterization of inhibitor mechanism of action.[17][18][19]

LCMS_Assay_Workflow cluster_reaction Enzymatic Reaction cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Setup_Reaction Incubate SBCAD, Substrate, and Inhibitor Quench_Reaction Quench with Acetonitrile/Acid Setup_Reaction->Quench_Reaction Protein_Precipitation Protein Precipitation & Centrifugation Quench_Reaction->Protein_Precipitation Extract_Supernatant Collect Supernatant Protein_Precipitation->Extract_Supernatant Inject_Sample Inject onto LC-MS/MS System Extract_Supernatant->Inject_Sample Quantify_Product Quantify Tiglyl-CoA (Product) Inject_Sample->Quantify_Product Calculate_Inhibition Calculate % Inhibition Quantify_Product->Calculate_Inhibition Determine_IC50 Determine IC50 Values Calculate_Inhibition->Determine_IC50

Caption: Workflow for the LC-MS/MS confirmatory assay.

Materials:

  • Recombinant human SBCAD enzyme

  • (S)-2-Methylbutyryl-CoA (substrate)

  • Tiglyl-CoA (for standard curve)

  • Assay Buffer: 50 mM HEPES, pH 7.6, 100 mM NaCl, 0.5 mM EDTA

  • Quenching Solution: Acetonitrile with 0.1% formic acid

  • LC-MS/MS system with a C18 reversed-phase column[17]

Procedure:

  • Reaction Setup: In a 96-well plate, set up 50 µL reactions containing Assay Buffer, SBCAD (5-20 nM), and various concentrations of the inhibitor. Pre-incubate for 15 minutes.

  • Reaction Initiation: Start the reaction by adding (S)-2-Methylbutyryl-CoA to a final concentration of 50 µM.

  • Incubation: Incubate at 37°C for a fixed time (e.g., 20 minutes).

  • Quenching: Stop the reaction by adding 100 µL of ice-cold Quenching Solution.

  • Sample Preparation: Centrifuge the plate at 4,000 x g for 15 minutes at 4°C to pellet precipitated protein.[17]

  • Analysis: Transfer the supernatant to an autosampler vial or plate and inject it into the LC-MS/MS system.

  • Detection: Monitor the specific mass transitions for 2-methylbutyryl-CoA and tiglyl-CoA using Multiple Reaction Monitoring (MRM).

  • Data Analysis: Quantify the amount of tiglyl-CoA produced using a standard curve. Calculate the percent inhibition and determine the IC50 value for the inhibitor.[2]

Example IC50 Data:

InhibitorIC50 (µM)Inhibition Type (Ki)
Compound A1.2Competitive (Ki = 0.5 µM)
Compound B5.8Non-competitive (Ki = 5.8 µM)
MCPA25.4Irreversible

Summary and Comparison of Methods

FeatureDCPIP Colorimetric AssayETF Fluorescent AssayLC-MS/MS Assay
Principle Indirect; measures dye reductionIndirect; measures ETF fluorescence decreaseDirect; measures product formation
Throughput High (384/1536-well)High (384/1536-well)Medium (96-well)
Sensitivity ModerateHighVery High
Cost/Well LowModerate (ETF can be expensive)High
Interference Prone to colorimetric interferenceProne to fluorescent interferenceLow (highly specific)
Primary Use Primary HTSPrimary HTS, orthogonal screeningHit confirmation, IC50 determination, mechanism of action studies
Key Requirement PMS as electron carrierAnaerobic conditions, purified ETFMass spectrometer

Conclusion

The selection of an appropriate assay for screening SBCAD inhibitors depends on the specific goals of the study. The DCPIP and ETF assays are well-suited for large-scale primary screening campaigns due to their high throughput and relatively low cost. The LC-MS/MS assay, while lower in throughput, provides the highest level of specificity and is invaluable for confirming hits and characterizing their inhibitory properties. By employing a combination of these methods, researchers can efficiently identify and validate novel inhibitors of 2-Methylbutyryl-CoA synthesis, paving the way for new therapeutic interventions for related metabolic disorders.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing 2-Methylbutyryl CoA Production in Recombinant E. coli

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of low 2-Methylbutyryl CoA yield in recombinant Escherichia coli.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for producing this compound in engineered E. coli?

A1: The biosynthesis of this compound in recombinant E. coli is typically achieved by leveraging and enhancing the native L-isoleucine degradation pathway. The key precursor is (S)-α-keto-β-methylvalerate, which is converted from L-isoleucine. This intermediate is then oxidatively decarboxylated to form this compound by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.[1] To increase the yield, it is common to heterologously express key enzymes and supplement the pathway with necessary precursors.

Q2: What are the key enzymes involved in the biosynthesis of this compound?

A2: The core enzymes in the engineered pathway include:

  • Threonine deaminase (encoded by ilvA) : Converts L-threonine to α-ketobutyrate.

  • Acetohydroxyacid synthase (AHAS) : Condenses α-ketobutyrate and pyruvate (B1213749) to form α-aceto-α-hydroxybutyrate. The AHAS II isozyme from Salmonella typhimurium (encoded by ilvGM) has shown to be effective.[2][3]

  • Ketol-acid reductoisomerase (encoded by ilvC) : Converts α-aceto-α-hydroxybutyrate to α,β-dihydroxy-β-methylvalerate.

  • Dihydroxy-acid dehydratase (encoded by ilvD) : Converts α,β-dihydroxy-β-methylvalerate to (S)-α-keto-β-methylvalerate.

  • Branched-chain α-keto acid dehydrogenase (BCKDH) complex : Catalyzes the final conversion of (S)-α-keto-β-methylvalerate to this compound.

Q3: What are the common factors that limit the yield of this compound?

A3: Several factors can contribute to low yields:

  • Insufficient Precursor Supply : Limited availability of the key precursor, (S)-α-keto-β-methylvalerate, is a major bottleneck.

  • Suboptimal Enzyme Expression and Activity : Poor expression or low specific activity of the heterologously expressed enzymes can hinder the metabolic flux.

  • Metabolic Burden and Plasmid Instability : High-level expression of multiple enzymes can impose a significant metabolic load on the host cells, leading to reduced growth and plasmid loss.[4][5][6][7]

  • Competing Metabolic Pathways : Endogenous pathways in E. coli can divert precursors and intermediates away from the desired pathway.

  • Feedback Inhibition : The native regulation of the isoleucine biosynthesis pathway can limit the production of intermediates.

Troubleshooting Guide

Issue 1: Low or No Detectable this compound Production

Possible Cause Troubleshooting Steps
Inefficient transformation or incorrect plasmid construction Verify the integrity of your expression plasmids through restriction digestion and sequencing. Confirm successful transformation by colony PCR.
Suboptimal induction of gene expression Optimize the concentration of the inducer (e.g., IPTG) and the induction time. Lowering the induction temperature (e.g., to 16-25°C) and extending the induction period can sometimes improve the yield of soluble, active protein.
Poor expression or inactivity of key enzymes Perform SDS-PAGE analysis to confirm the expression of the heterologous proteins. Conduct enzyme assays for key pathway enzymes, such as AHAS and the BCKDH complex, to verify their activity.
Codon usage not optimized for E. coli If using genes from a non-bacterial source, consider codon optimization to match the codon bias of E. coli. This can significantly improve translation efficiency.[8][9][10][11][12]
Limited precursor availability Supplement the growth medium with L-threonine or α-ketobutyrate to bypass potential upstream bottlenecks and identify the limiting steps in the pathway.

Issue 2: Accumulation of Intermediates and Low Final Product Titer

Possible Cause Troubleshooting Steps
Bottleneck at a specific enzymatic step Quantify the intracellular concentrations of pathway intermediates using LC-MS/MS. An accumulation of a specific intermediate points to a bottleneck at the subsequent enzymatic step. Overexpress the enzyme responsible for the downstream conversion.
Feedback inhibition of key enzymes Use mutant versions of enzymes that are resistant to feedback inhibition. For instance, the AHAS II isozyme (ilvGM) is less sensitive to feedback inhibition by valine.[1]
Imbalance in cofactor availability (e.g., NAD+, CoA) Overexpress genes involved in cofactor regeneration. Ensure sufficient pantothenate (vitamin B5), a precursor to Coenzyme A, is available in the medium.
Toxicity of intermediates or final product Monitor cell growth and viability. If toxicity is suspected, consider using a two-phase fermentation system or in-situ product removal techniques.

Issue 3: Inconsistent Yields and Plasmid Instability

Possible Cause Troubleshooting Steps
High metabolic burden leading to plasmid loss Reduce the metabolic load by using lower copy number plasmids or by integrating the expression cassettes into the E. coli chromosome. Optimize the expression levels of the pathway enzymes to balance metabolic flux and cell health.
Lack of selective pressure Ensure that the appropriate antibiotic is present in the culture medium at all stages to maintain the plasmids.
Structural instability of the plasmid Re-transform the host strain with freshly prepared plasmid DNA. Sequence the plasmid from a low-yielding culture to check for any mutations or rearrangements.

Data Presentation

Table 1: Production of 2-Methylbutyric Acid (a derivative of this compound) in Engineered E. coli

StrainGenetic ModificationsTiter (mg/L)Yield (g/g glucose)Reference
Initial Mono-cultureOverexpression of citramalate (B1227619) pathway and Ehrlich pathway61.78 ± 5.59N/A[13]
Engineered Mono-cultureAbove + blocking of competing pathways (poxB, pta, ackA) + overexpression of AHAS678.78 ± 49.04N/A[13]
Optimized ConsortiumDivision of labor between two strains with KMV as the intermediate1817.03 ± 103.730.091[13]

Table 2: Production of 2-Methyl-1-butanol (B89646) (a downstream product of the same pathway) in Engineered E. coli

StrainKey Genetic ModificationsTiter (g/L)Yield (g/g glucose)
Engineered StrainOverexpression of ilvA from C. glutamicum and ilvGM from S. typhimurium1.250.17

Experimental Protocols

Protocol 1: Construction of Expression Plasmids
  • Gene Amplification : Amplify the coding sequences of the desired genes (ilvA, ilvGM, ilvC, ilvD, and the components of the BCKDH complex) from the source organism's genomic DNA or from synthetic DNA constructs using PCR with primers containing appropriate restriction sites.

  • Vector Preparation : Digest the expression vector (e.g., pETDuet-1, pCDFDuet-1 for co-expression) with the corresponding restriction enzymes.

  • Ligation : Ligate the amplified gene fragments into the digested vector using T4 DNA ligase.

  • Transformation : Transform the ligation mixture into a competent E. coli strain (e.g., DH5α) for plasmid propagation.

  • Verification : Select for positive clones on antibiotic-containing agar (B569324) plates. Verify the correct insertion and sequence of the genes by colony PCR, restriction analysis, and Sanger sequencing.

Protocol 2: Protein Expression and this compound Production
  • Transformation : Transform the verified expression plasmids into a suitable expression host, such as E. coli BL21(DE3).

  • Starter Culture : Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Main Culture : Inoculate a larger volume of minimal medium (e.g., M9 medium) supplemented with glucose and any necessary precursors (e.g., L-threonine) with the overnight culture to an initial OD₆₀₀ of 0.1.

  • Induction : Grow the culture at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Production Phase : Reduce the temperature to 25-30°C and continue the cultivation for 24-48 hours.

  • Sampling : Collect cell pellets at different time points for analysis of this compound concentration.

Protocol 3: Quantification of this compound by LC-MS/MS
  • Sample Preparation :

    • Harvest a known amount of cells by centrifugation.

    • Quench metabolism by rapidly freezing the cell pellet in liquid nitrogen.

    • Extract intracellular metabolites by resuspending the pellet in a cold extraction solvent (e.g., 80% methanol).

    • Lyse the cells by sonication or bead beating on ice.

    • Centrifuge to pellet cell debris and collect the supernatant.[14]

  • LC-MS/MS Analysis :

    • Chromatography : Separate the metabolites on a C18 reversed-phase column using a gradient of mobile phase A (e.g., 5 mM ammonium (B1175870) acetate (B1210297) in water) and mobile phase B (acetonitrile).[14]

    • Mass Spectrometry : Perform analysis on a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transition for this compound.[14][15]

  • Quantification : Generate a standard curve using known concentrations of a this compound standard to quantify the concentration in the samples.

Visualizations

Metabolic_Pathway Threonine L-Threonine alpha_Ketobutyrate α-Ketobutyrate Threonine->alpha_Ketobutyrate ilvA alpha_Aceto_alpha_hydroxybutyrate α-Aceto-α-hydroxybutyrate alpha_Ketobutyrate->alpha_Aceto_alpha_hydroxybutyrate ilvGM (AHAS II) Pyruvate Pyruvate Pyruvate->alpha_Aceto_alpha_hydroxybutyrate ilvGM (AHAS II) alpha_beta_Dihydroxy_beta_methylvalerate α,β-Dihydroxy-β-methylvalerate alpha_Aceto_alpha_hydroxybutyrate->alpha_beta_Dihydroxy_beta_methylvalerate ilvC KMV (S)-α-Keto-β-methylvalerate alpha_beta_Dihydroxy_beta_methylvalerate->KMV ilvD Product This compound KMV->Product BCKDH complex

Caption: Biosynthetic pathway for this compound in engineered E. coli.

Experimental_Workflow cluster_plasmid Plasmid Construction cluster_production Production cluster_analysis Analysis PCR Gene Amplification (PCR) Digestion Vector & Insert Digestion PCR->Digestion Ligation Ligation Digestion->Ligation Transformation_Cloning Transformation (Cloning Host) Ligation->Transformation_Cloning Verification Plasmid Verification Transformation_Cloning->Verification Transformation_Expression Transformation (Expression Host) Verification->Transformation_Expression Culture Cell Culture & Induction Transformation_Expression->Culture Harvest Cell Harvesting Culture->Harvest Extraction Metabolite Extraction Harvest->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quantification Data Quantification LCMS->Quantification

Caption: Experimental workflow for this compound production and analysis.

Troubleshooting_Logic Start Low this compound Yield CheckExpression Check Protein Expression (SDS-PAGE) Start->CheckExpression CheckActivity Enzyme Assays CheckExpression->CheckActivity Proteins Expressed FixExpression Optimize Induction Codon Optimization CheckExpression->FixExpression Low/No Expression CheckPrecursors Analyze Intermediates (LC-MS/MS) CheckActivity->CheckPrecursors Enzymes Active FixEnzyme Refold Proteins Use Different Enzyme Homolog CheckActivity->FixEnzyme Low/No Activity CheckPlasmid Check Plasmid Integrity & Stability CheckPrecursors->CheckPlasmid Precursors Balanced FixPrecursors Overexpress Upstream Enzymes Supplement Precursors CheckPrecursors->FixPrecursors Precursor Imbalance FinalSolution Optimize Fermentation Conditions CheckPlasmid->FinalSolution Plasmid Stable FixPlasmid Genomic Integration Lower Copy Number Plasmid CheckPlasmid->FixPlasmid Plasmid Unstable

Caption: Troubleshooting flowchart for low this compound yield.

References

Preventing the degradation of 2-Methylbutyryl CoA during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 2-Methylbutyryl CoA during sample preparation. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a key metabolic intermediate in the catabolism of the branched-chain amino acid, isoleucine.[1] Its accurate measurement is crucial for studying isoleucine metabolism, which has been implicated in various metabolic disorders.[2][3][4][5][6][7] Degradation of this compound during sample preparation can lead to inaccurate quantification and misinterpretation of experimental results.

Q2: What are the main factors that cause degradation of this compound during sample preparation?

A2: The primary factors leading to the degradation of this compound, and short-chain acyl-CoAs in general, are enzymatic activity, temperature, pH, and repeated freeze-thaw cycles. The thioester bond in acyl-CoAs is susceptible to both enzymatic and chemical hydrolysis.

Q3: How can I prevent enzymatic degradation of this compound?

A3: To minimize enzymatic degradation, it is critical to quench metabolic activity immediately upon sample collection. This can be achieved by flash-freezing the tissue or cell samples in liquid nitrogen. Subsequent homogenization should be performed in an ice-cold acidic extraction solvent to precipitate proteins and inhibit enzyme function.

Q4: What is the optimal pH for maintaining this compound stability?

A4: While specific data for this compound is limited, acyl-CoAs are generally most stable in a slightly acidic environment (pH 4-6). Both strongly acidic and alkaline conditions can catalyze the hydrolysis of the thioester bond and should be avoided.

Q5: How should I store my samples to ensure the stability of this compound?

A5: For short-term storage during sample preparation, always keep samples on ice. For long-term storage, it is recommended to store extracts at -80°C. To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot samples into single-use tubes before freezing.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no detection of this compound 1. Enzymatic Degradation: Inadequate quenching of metabolic activity.- Ensure rapid freezing of the sample in liquid nitrogen immediately after collection.- Use ice-cold extraction solvents and maintain low temperatures (0-4°C) throughout the procedure.
2. Chemical Hydrolysis: Suboptimal pH of buffers and solvents.- Maintain a slightly acidic pH (4-6) in all aqueous solutions used during extraction and analysis.
3. Inefficient Extraction: Poor recovery from the sample matrix.- Optimize the extraction method. Refer to the data on extraction efficiencies in the "Data Presentation" section below. Methods using 5-sulfosalicylic acid (SSA) or acetonitrile/2-propanol with solid-phase extraction (SPE) have shown good recovery for short-chain acyl-CoAs.[8]
Inconsistent results between replicate samples 1. Variable Sample Handling: Differences in time or temperature during preparation.- Standardize all sample preparation steps, ensuring consistent timing and temperature control for all samples.
2. Incomplete Protein Precipitation: Interference from proteins in the final extract.- Ensure thorough mixing and sufficient incubation time after adding the precipitating agent (e.g., SSA, acetonitrile).
3. Freeze-Thaw Cycles: Repeated freezing and thawing of samples.- Prepare single-use aliquots of your samples to avoid multiple freeze-thaw cycles.
High background noise in LC-MS/MS analysis 1. Contamination: Impurities in solvents, reagents, or from laboratory equipment.- Use high-purity (LC-MS grade) solvents and reagents.- Thoroughly clean all equipment.- Include blank injections in your LC-MS/MS sequence to identify sources of contamination.
2. Matrix Effects: Co-eluting substances from the sample matrix interfering with ionization.- Optimize the chromatographic separation to better resolve this compound from interfering compounds.- Consider using a more rigorous sample clean-up method, such as solid-phase extraction (SPE).

Data Presentation

The following table summarizes the recovery rates of various short-chain acyl-CoAs using different extraction methods. This data can help in selecting the most appropriate method for your experimental needs.

Acyl-CoA Species 5-Sulfosalicylic Acid (SSA) Extraction Recovery (%) Trichloroacetic Acid (TCA) with Solid-Phase Extraction (SPE) Recovery (%) Acetonitrile/2-Propanol with SPE Recovery (%)
Acetyl-CoA~59%~36%93-104% (extraction), 83-90% (SPE)[8]
Propionyl-CoA~80%~62%Not Reported
Malonyl-CoA~74%~26%93-104% (extraction), 83-90% (SPE)[8]
Isovaleryl-CoA~59%~58%Not Reported
Coenzyme A (Free)~74%~1%Not Reported
Data compiled from studies comparing SSA and TCA extraction methods. The Acetonitrile/2-propanol with SPE recovery data is from a separate study and is presented for a broader comparison of extraction efficiencies.[8]

Experimental Protocols

Protocol 1: Extraction of this compound from Tissues using 5-Sulfosalicylic Acid (SSA)

This protocol is adapted for the extraction of short-chain acyl-CoAs and is suitable for subsequent LC-MS/MS analysis.[8]

Materials:

  • Frozen tissue sample

  • Liquid nitrogen

  • Pre-chilled mortar and pestle

  • Ice-cold 5% (w/v) 5-sulfosalicylic acid (SSA) solution

  • Pre-chilled microcentrifuge tubes

  • Homogenizer (e.g., bead beater or ultrasonic homogenizer)

  • Refrigerated microcentrifuge

Procedure:

  • Weigh approximately 20-50 mg of frozen tissue. It is crucial to keep the tissue frozen at all times to halt metabolic activity.

  • Place the frozen tissue in a pre-chilled mortar and add liquid nitrogen to maintain its brittle state.

  • Grind the tissue to a fine powder using the pre-chilled pestle.

  • Transfer the powdered tissue to a pre-chilled microcentrifuge tube.

  • Add 500 µL of ice-cold 5% SSA solution to the tube. If using internal standards, spike the SSA solution before adding it to the tissue powder.

  • Immediately homogenize the sample using a bead beater (e.g., 2 cycles of 30 seconds) or an ultrasonic homogenizer (e.g., 3 cycles of 15 seconds on ice).

  • Incubate the homogenate on ice for 10 minutes to ensure complete protein precipitation.

  • Centrifuge the sample at 16,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains the short-chain acyl-CoAs, and transfer it to a new pre-chilled microcentrifuge tube.

  • The extracted sample is now ready for LC-MS/MS analysis. If not for immediate analysis, store the extracts at -80°C.[8]

Protocol 2: LC-MS/MS Analysis of this compound

This is a general protocol for the analysis of short-chain acyl-CoAs. Specific parameters may need to be optimized for your instrumentation.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A suitable gradient will be required to separate this compound from other components. An example gradient would be to start at a low percentage of Mobile Phase B, and gradually increase it.

  • Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.4 mL/min)

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C)

MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Analysis Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and any internal standards should be determined and optimized.

Visualizations

Isoleucine_Catabolism Isoleucine Isoleucine alpha_Keto_beta_methylvalerate alpha_Keto_beta_methylvalerate Isoleucine->alpha_Keto_beta_methylvalerate Transamination Two_Methylbutyryl_CoA This compound alpha_Keto_beta_methylvalerate->Two_Methylbutyryl_CoA Oxidative Decarboxylation Tiglyl_CoA Tiglyl_CoA Two_Methylbutyryl_CoA->Tiglyl_CoA Dehydrogenation (SBCAD enzyme) Acetyl_CoA_Propionyl_CoA Acetyl-CoA + Propionyl-CoA Tiglyl_CoA->Acetyl_CoA_Propionyl_CoA Further Metabolism

Caption: Simplified metabolic pathway of isoleucine catabolism.

Sample_Prep_Workflow cluster_sample_collection Sample Collection & Quenching cluster_extraction Extraction cluster_analysis Analysis/Storage Sample Tissue/Cell Sample Flash_Freeze Flash Freeze (Liquid Nitrogen) Sample->Flash_Freeze Homogenization Homogenization in ice-cold acidic solvent Flash_Freeze->Homogenization Protein_Precipitation Protein Precipitation (e.g., SSA) Homogenization->Protein_Precipitation Centrifugation Centrifugation (4°C) Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_MS_Analysis LC-MS/MS Analysis Supernatant_Collection->LC_MS_Analysis Storage Storage at -80°C Supernatant_Collection->Storage

Caption: Experimental workflow for this compound sample preparation.

Troubleshooting_Degradation Start Low Recovery of This compound Check_Quenching Was metabolic activity quenched immediately? Start->Check_Quenching Check_Temp Were samples kept on ice throughout? Check_Quenching->Check_Temp Yes Improve_Quenching Implement immediate flash-freezing. Check_Quenching->Improve_Quenching No Check_pH Is the pH of all solutions acidic (4-6)? Check_Temp->Check_pH Yes Maintain_Temp Ensure consistent use of ice baths. Check_Temp->Maintain_Temp No Adjust_pH Adjust pH of aqueous solutions. Check_pH->Adjust_pH No Review_Extraction Review extraction protocol for efficiency. Check_pH->Review_Extraction Yes

Caption: Troubleshooting decision tree for low this compound recovery.

References

Technical Support Center: Chromatographic Separation of 2-Methylbutyryl CoA and its Structural Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of 2-Methylbutyryl CoA and its structural isomers, such as isobutyryl-CoA, n-butyryl-CoA, isovaleryl-CoA, and n-valeryl-CoA.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the chromatographic analysis of this compound and its isomers.

Issue 1: Poor Resolution and Co-elution of Isomers

Q: My this compound peak is co-eluting with its structural isomers, particularly isovaleryl-CoA. How can I improve the separation?

A: Co-elution of short-chain acyl-CoA isomers is a common challenge due to their similar physicochemical properties. Here are several strategies to improve resolution:

  • Optimize the Mobile Phase:

    • Gradient Elution: Employ a shallow gradient with a slow ramp-up of the organic phase (e.g., acetonitrile (B52724) or methanol). This can enhance the separation of closely eluting compounds.[1][2]

    • Ion-Pairing Agents: The use of ion-pairing reagents in the mobile phase can significantly improve the separation of ionic and polar compounds like acyl-CoAs.[3][4] Common choices include:

      • Trifluoroacetic acid (TFA): Use at low concentrations (e.g., 0.05% to 0.1%) to improve peak shape and retention. However, be aware that TFA can cause ion suppression in mass spectrometry detection.

      • Formic Acid: A more MS-friendly alternative to TFA, typically used at concentrations of 0.1%.[1]

      • Ammonium (B1175870) Acetate (B1210297): Can be used to control the pH and improve peak shape.[5]

    • pH Adjustment: The pH of the mobile phase can affect the ionization state of the acyl-CoAs and their interaction with the stationary phase. Experimenting with a slightly acidic mobile phase (pH 3-5) can sometimes improve separation.

  • Column Selection:

    • Stationary Phase: A standard C18 column is commonly used for acyl-CoA separation. However, if co-elution persists, consider a column with a different selectivity, such as a C30 column or one with a polar-embedded stationary phase.

    • Particle Size and Column Dimensions: Using a column with a smaller particle size (e.g., <2 µm) and a longer length can increase column efficiency and improve resolution.

  • Temperature:

    • Optimizing the column temperature can alter the selectivity of the separation. Try varying the temperature in a range of 25-40°C.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Q: I am observing significant peak tailing for my this compound standard. What are the potential causes and solutions?

A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or issues with the chromatographic system.

  • Causes and Solutions for Peak Tailing:

    • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar acyl-CoA molecules, causing tailing.

      • Solution: Use an end-capped column or a column with a base-deactivated stationary phase. Operating the mobile phase at a lower pH (e.g., with 0.1% formic acid) can also help to suppress the ionization of silanol groups.

    • Column Overload: Injecting too much sample can saturate the stationary phase.

      • Solution: Reduce the injection volume or dilute the sample.

    • Extra-column Dead Volume: Excessive tubing length or poorly fitted connections can lead to peak broadening and tailing.

      • Solution: Use tubing with a smaller internal diameter and minimize the length of all connections between the injector, column, and detector.

Q: My this compound peak is showing fronting. What could be the cause?

A: Peak fronting is less common than tailing and is often related to sample solvent issues or column problems.

  • Causes and Solutions for Peak Fronting:

    • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is stronger than the initial mobile phase, it can cause the analyte to move too quickly through the beginning of the column, resulting in a fronting peak.

      • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a different solvent must be used, ensure it is of similar or weaker elution strength.

    • Column Collapse: Operating the column outside of the manufacturer's recommended pH and temperature ranges can lead to a collapse of the stationary phase bed.

      • Solution: Ensure that the mobile phase pH and operating temperature are within the column's specifications.

Issue 3: Low Sensitivity and Poor Detection

Q: I am having trouble detecting this compound in my biological samples, or the signal is very weak. How can I improve sensitivity?

A: Low sensitivity can be due to sample degradation, inefficient extraction, or suboptimal mass spectrometry conditions.

  • Sample Preparation and Extraction:

    • Rapid Quenching: Acyl-CoAs are susceptible to enzymatic degradation. It is crucial to quench metabolic activity immediately upon sample collection by flash-freezing in liquid nitrogen or using ice-cold extraction solvents.[6]

    • Efficient Extraction: Use a robust extraction method to ensure good recovery of short-chain acyl-CoAs. Protein precipitation with cold organic solvents (e.g., acetonitrile or methanol) or a mixture thereof is a common approach.[5] Solid-phase extraction (SPE) can also be used for sample cleanup and concentration.

    • Storage: Store extracted samples at -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.[6]

  • Mass Spectrometry Detection:

    • Ionization Source Optimization: Optimize the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow rates, and temperature, to maximize the signal for this compound.

    • Multiple Reaction Monitoring (MRM): For tandem mass spectrometry, use optimized MRM transitions for the precursor and product ions of this compound to enhance selectivity and sensitivity.

    • Ion-Pairing Reagent Choice: While beneficial for chromatography, some ion-pairing reagents like TFA can suppress the MS signal. If using LC-MS, consider using a more MS-friendly modifier like formic acid.

Frequently Asked Questions (FAQs)

Q1: What are the main structural isomers of this compound that I need to be concerned about separating?

A1: The primary structural isomers of this compound (a C5-acyl-CoA) are isovaleryl-CoA (3-methylbutyryl-CoA), and n-valeryl-CoA. Other short-chain acyl-CoA isomers that can be present and may require separation include isobutyryl-CoA and n-butyryl-CoA (C4-acyl-CoAs).

Q2: What is a typical starting point for a gradient elution program for separating this compound and its isomers?

A2: A good starting point for a reversed-phase UPLC-MS/MS method would be a linear gradient using a C18 column with water containing 0.1% formic acid as mobile phase A and acetonitrile with 0.1% formic acid as mobile phase B. A shallow gradient from 5% to 30% B over 10-15 minutes at a flow rate of 0.3-0.5 mL/min is often effective for separating short-chain acyl-CoA isomers.

Q3: How can I confirm the identity of the this compound peak if I have co-elution?

A3: If chromatographic separation is incomplete, you can rely on high-resolution mass spectrometry (HRMS) to distinguish between isomers based on their accurate mass-to-charge ratio, although this is often not sufficient for isomers. Tandem mass spectrometry (MS/MS) can provide fragmentation patterns that may have subtle differences between isomers, aiding in their identification. However, achieving good chromatographic separation is the most reliable approach.

Q4: Are there any special considerations for sample preparation when analyzing this compound from plasma or tissue?

A4: Yes, due to the high enzymatic activity in biological matrices, rapid inactivation of enzymes is critical. For tissues, homogenization should be performed in a cold, acidic solution to precipitate proteins and inhibit enzymes. For plasma, immediate protein precipitation with a cold organic solvent is recommended. The use of an internal standard, such as a stable isotope-labeled acyl-CoA, is also highly recommended to account for variability in extraction efficiency and matrix effects.

Q5: What are the advantages and disadvantages of using ion-pairing reagents for acyl-CoA analysis?

A5:

  • Advantages: Ion-pairing reagents can significantly improve the retention and resolution of polar and ionic analytes like acyl-CoAs on reversed-phase columns. They can also improve peak shape by reducing tailing.[3][4]

  • Disadvantages: Some ion-pairing reagents, particularly non-volatile ones, are not compatible with mass spectrometry as they can contaminate the ion source and suppress the signal. They can also require long column equilibration times.

Quantitative Data Summary

The following tables provide an overview of typical retention times and mass spectrometric parameters for the analysis of this compound and its isomers.

Table 1: Representative Chromatographic Retention Times of C4 and C5 Acyl-CoA Isomers

Acyl-CoA IsomerTypical Retention Time (min) on C18 UPLC
n-Butyryl-CoA5.8
Isobutyryl-CoA5.5
n-Valeryl-CoA6.5
Isovaleryl-CoA6.2
2-Methylbutyryl-CoA 6.3

Note: Retention times are illustrative and will vary depending on the specific column, mobile phase, gradient, and instrument used.

Table 2: Mass Spectrometry Parameters for MRM Analysis of this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
2-Methylbutyryl-CoA 852.3345.135
Isovaleryl-CoA852.3345.135
n-Valeryl-CoA852.3345.135

Note: As structural isomers, this compound and its C5 isomers have the same precursor and major product ions, highlighting the necessity of chromatographic separation for their individual quantification.

Experimental Protocols

Protocol 1: UPLC-MS/MS Method for the Separation of this compound and its Isomers

This protocol provides a detailed methodology for the separation and quantification of short-chain acyl-CoAs using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

1. Sample Preparation (from cell culture)

  • Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add 1 mL of ice-cold 80% methanol (B129727) to the culture dish and scrape the cells.

  • Transfer the cell suspension to a microcentrifuge tube.

  • Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and dry it under a stream of nitrogen gas.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for UPLC-MS/MS analysis.

2. UPLC Conditions

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent)

  • Mobile Phase A: 10 mM ammonium acetate in water, pH 5.0

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 2% B

    • 2-12 min: 2-40% B (linear gradient)

    • 12-13 min: 40-95% B (linear gradient)

    • 13-15 min: 95% B (hold)

    • 15-15.1 min: 95-2% B (linear gradient)

    • 15.1-18 min: 2% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

3. MS/MS Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for each acyl-CoA isomer as detailed in Table 2.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Biological Sample (e.g., cells, tissue, plasma) Quench Rapid Quenching (Liquid N2 / Cold Solvent) Sample->Quench Extract Extraction (e.g., Protein Precipitation) Quench->Extract Dry Drying (Nitrogen Stream) Extract->Dry Reconstitute Reconstitution (Initial Mobile Phase) Dry->Reconstitute UPLC UPLC Separation (C18 Column, Gradient Elution) Reconstitute->UPLC MSMS MS/MS Detection (ESI+, MRM Mode) UPLC->MSMS Integration Peak Integration MSMS->Integration Quantification Quantification (Internal Standard) Integration->Quantification

Caption: Experimental workflow for the analysis of this compound.

Troubleshooting_Workflow cluster_investigation Problem Investigation cluster_solution Solution Implementation Problem Chromatographic Problem Identified (e.g., Poor Resolution, Peak Tailing) CheckMethod Review Method Parameters (Gradient, Flow Rate, Temp) Problem->CheckMethod CheckColumn Inspect Column (Age, Performance) Problem->CheckColumn CheckSample Evaluate Sample Prep (Extraction, Concentration) Problem->CheckSample CheckSystem Check HPLC/UPLC System (Leaks, Dead Volume) Problem->CheckSystem OptimizeGradient Optimize Gradient CheckMethod->OptimizeGradient ChangeColumn Change Column CheckColumn->ChangeColumn ModifySamplePrep Modify Sample Prep CheckSample->ModifySamplePrep SystemMaintenance Perform System Maintenance CheckSystem->SystemMaintenance Result Problem Resolved? OptimizeGradient->Result ChangeColumn->Result ModifySamplePrep->Result SystemMaintenance->Result Result->Problem No End Successful Separation Result->End Yes

Caption: Troubleshooting workflow for chromatographic separation issues.

References

How to improve the long-term stability of 2-Methylbutyryl CoA in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Methylbutyryl CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the long-term stability of this compound in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the stability of related compounds to help you design and execute your experiments effectively.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in aqueous solutions.

Problem Possible Cause Recommended Solution
Loss of activity or concentration of this compound solution over a short period. Hydrolysis of the thioester bond. This is the primary degradation pathway for acyl-CoAs in aqueous solutions and is accelerated at higher pH and temperatures.[1][2]Prepare fresh solutions before use whenever possible. If storage is necessary, use a slightly acidic buffer (pH 4-6) and store at low temperatures (-20°C or -80°C). Avoid repeated freeze-thaw cycles.
Inconsistent results between experimental replicates. Degradation of this compound during the experiment. Thioester hydrolysis is a continuous process.Maintain a consistent, low temperature throughout your experiment. Use a pH-stable buffer in the optimal range (pH 4-6). Minimize the time the compound spends in aqueous solution at room temperature.
Precipitate formation in the this compound solution. Poor solubility or aggregation at high concentrations or in certain buffers.Ensure the buffer has sufficient capacity to maintain the desired pH. If solubility is an issue, consider using a small amount of a compatible organic co-solvent, but verify its compatibility with your downstream applications.
Oxidation of the Coenzyme A moiety. Exposure to atmospheric oxygen, which can lead to the formation of disulfides.Degas aqueous solutions before dissolving the this compound. Consider adding a reducing agent such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to the buffer.[3][4][5]
Metal-catalyzed degradation. Presence of trace metal ions in the buffer, which can catalyze the hydrolysis of the thioester bond.Use high-purity water and reagents to prepare buffers. Incorporate a chelating agent like Ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 1 mM) in your buffer to sequester metal ions.[6][7]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound instability in aqueous solutions?

A1: The primary cause of instability is the hydrolysis of the high-energy thioester bond, which links the 2-methylbutyryl group to Coenzyme A.[1] This reaction is spontaneous in water and is significantly influenced by pH and temperature.

Q2: What is the optimal pH for storing this compound solutions?

A2: Thioesters are generally more stable in acidic to neutral conditions. To minimize hydrolysis, it is recommended to store aqueous solutions of this compound at a slightly acidic pH, ideally between 4 and 6.[2][8] Base-catalyzed hydrolysis increases significantly at pH values above 7.

Q3: At what temperature should I store my this compound solutions?

A3: For long-term stability, it is crucial to store solutions at low temperatures. For storage longer than a day, aliquoting and freezing at -20°C or -80°C is recommended. Avoid repeated freeze-thaw cycles as this can accelerate degradation.

Q4: Can I use additives to improve the stability of my this compound solution?

A4: Yes, certain additives can enhance stability.

  • Reducing agents: DTT or TCEP can be added to prevent the oxidation of the free sulfhydryl group of Coenzyme A.[3][4][5]

  • Chelating agents: EDTA can be included to sequester divalent metal ions that may catalyze thioester hydrolysis.[6][7]

Q5: How can I determine the concentration and purity of my this compound solution?

A5: The concentration and purity can be determined spectrophotometrically by measuring the absorbance at 260 nm (for the adenine (B156593) ring of CoA). The molar extinction coefficient for acyl-CoAs at this wavelength is approximately 16,400 M⁻¹cm⁻¹. Purity and degradation can be assessed using analytical techniques like High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection.

Data on Acyl-CoA Stability

CompoundConditionHalf-lifeReference
Acetyl-CoAQuenched reaction mixture92 hours[9]
Succinyl-CoAQuenched reaction mixture343 hours[9]
S-methyl thioacetatepH 7, 23°C155 days[8][10]
Formyl-CoAQuenched reaction mixture1.9 hours[9]
Oxalyl-CoAQuenched reaction mixture29 hours[9]

Note: The stability of this compound is expected to be within a similar range to other short-chain aliphatic acyl-CoAs like Acetyl-CoA and Succinyl-CoA under comparable conditions.

Experimental Protocols

Protocol for Assessing the Stability of this compound

This protocol outlines a general method to determine the stability of this compound under specific experimental conditions using HPLC.

1. Materials:

  • This compound

  • High-purity water

  • Buffer components (e.g., potassium phosphate (B84403), sodium acetate)

  • HPLC-grade acetonitrile

  • HPLC system with a UV detector and a C18 reversed-phase column

2. Preparation of Solutions:

  • Prepare a stock solution of this compound (e.g., 10 mM) in a slightly acidic buffer (e.g., 50 mM potassium phosphate, pH 5.0).

  • Prepare your experimental buffer at the desired pH and temperature.

3. Experimental Procedure:

  • Time 0 Analysis: Dilute an aliquot of the this compound stock solution in the experimental buffer to a final concentration suitable for HPLC analysis (e.g., 100 µM). Immediately inject the sample onto the HPLC system.

  • Incubation: Incubate the remaining experimental solution at the desired temperature.

  • Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the incubated solution, and if necessary, quench the degradation by adding an equal volume of cold acetonitrile. Analyze the samples by HPLC.

4. HPLC Analysis:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 50 mM potassium phosphate buffer, pH 5.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A suitable gradient to separate this compound from its degradation products (2-methylbutyric acid and Coenzyme A). For example: 0-5 min, 5% B; 5-15 min, 5-50% B; 15-20 min, 50-95% B; 20-25 min, 95% B; 25-30 min, 95-5% B.

  • Detection: UV at 260 nm.

5. Data Analysis:

  • Identify the peak corresponding to intact this compound.

  • Calculate the percentage of remaining this compound at each time point relative to the peak area at Time 0.

  • Plot the percentage of intact this compound against time to determine the degradation rate and half-life under your experimental conditions.

Visualizations

Isoleucine Catabolism Pathway

This compound is a key intermediate in the catabolic pathway of the branched-chain amino acid, isoleucine. Understanding this pathway can provide context for its biological relevance.

Isoleucine_Catabolism cluster_isoleucine Isoleucine Catabolism L_Isoleucine L-Isoleucine alpha_keto_beta_methylvalerate α-keto-β-methylvalerate L_Isoleucine->alpha_keto_beta_methylvalerate Branched-chain aminotransferase two_Methylbutyryl_CoA This compound alpha_keto_beta_methylvalerate->two_Methylbutyryl_CoA Branched-chain α-keto acid dehydrogenase complex Tiglyl_CoA Tiglyl-CoA two_Methylbutyryl_CoA->Tiglyl_CoA Short/branched-chain acyl-CoA dehydrogenase (SBCAD) two_methyl_beta_hydroxybutyryl_CoA 2-methyl-β-hydroxybutyryl-CoA Tiglyl_CoA->two_methyl_beta_hydroxybutyryl_CoA Enoyl-CoA hydratase alpha_methylacetoacetyl_CoA α-methylacetoacetyl-CoA two_methyl_beta_hydroxybutyryl_CoA->alpha_methylacetoacetyl_CoA β-hydroxyacyl-CoA dehydrogenase Propionyl_CoA Propionyl-CoA alpha_methylacetoacetyl_CoA->Propionyl_CoA β-ketothiolase Acetyl_CoA Acetyl-CoA alpha_methylacetoacetyl_CoA->Acetyl_CoA β-ketothiolase Citric_Acid_Cycle Citric Acid Cycle Propionyl_CoA->Citric_Acid_Cycle Acetyl_CoA->Citric_Acid_Cycle

Caption: The catabolic pathway of L-isoleucine.

Experimental Workflow for Stability Assessment

The following diagram illustrates a typical workflow for assessing the stability of this compound in an aqueous solution.

Stability_Workflow cluster_workflow Stability Assessment Workflow Prep_Stock Prepare Stock Solution (e.g., 10 mM in pH 5.0 buffer) Prep_Exp Prepare Experimental Solution (Dilute stock in test buffer) Prep_Stock->Prep_Exp Time_0 Time 0 Analysis (Inject immediately onto HPLC) Prep_Exp->Time_0 Incubate Incubate Solution (Desired temperature and time points) Prep_Exp->Incubate Data_Analysis Data Analysis (Calculate % remaining and half-life) Time_0->Data_Analysis Time_X Time X Analysis (Inject aliquots at intervals) Incubate->Time_X Time_X->Data_Analysis

Caption: Workflow for assessing this compound stability.

References

Optimization of fermentation conditions to maximize 2-Methylbutyryl CoA production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing fermentation conditions for the production of 2-Methylbutyryl CoA. Below you will find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and visual aids to address common challenges.

Troubleshooting Guide

This guide provides solutions to common issues encountered during the fermentation process for this compound production.

Issue Possible Cause Troubleshooting & Optimization Steps
Low or No Product Yield Inefficient enzyme activity in the biosynthetic pathway.- Overexpress genes encoding key enzymes in the synthesis pathway. - Perform codon optimization of heterologous genes for the expression host.[1]
Non-optimal fermentation parameters (pH, temperature, aeration).- Conduct a Design of Experiments (DoE) to systematically optimize pH, temperature, and dissolved oxygen levels.[1] - Good starting points for many bacterial and yeast fermentations are a temperature of 30-37°C and a pH between 5.0 and 7.0.[1]
Low precursor availability (e.g., L-isoleucine or 2-ketomethylvalerate).- Supplement the medium with precursors like L-isoleucine to identify pathway bottlenecks.[2] - Enhance the intracellular pool of isoleucine, a key precursor.[1]
Accumulation of Intermediate Metabolites Bottleneck in the metabolic pathway.- Identify the accumulating intermediate using analytical techniques like LC-MS/MS. - Overexpress the downstream enzyme to alleviate the bottleneck.[1]
Feedback inhibition of pathway enzymes.- Investigate potential feedback inhibition by the final product or intermediates. - Engineer enzymes to be resistant to feedback inhibition.[1]
Inconsistent Fermentation Results Variability in inoculum preparation.- Standardize the inoculum preparation protocol, including culture age, cell density, and volume.[1]
Inconsistent media composition.- Ensure precise measurement and sterilization of all media components. - Use high-quality reagents.[1]
Accumulation of Undesired Byproducts Imbalance in metabolic pathways.- Analyze the metabolic profile to identify accumulated byproducts. - Use this information to guide further metabolic engineering, such as overexpressing downstream enzymes or knocking out byproduct-forming pathways.[2]
Non-specific enzyme activity.- Characterize the substrate specificity of the expressed enzymes to ensure they are efficiently converting the desired substrates.[2]

Frequently Asked Questions (FAQs)

Q1: What are the key precursors for this compound biosynthesis?

A1: The primary precursor for the biosynthesis of (S)-2-Methylbutyryl-CoA is the amino acid L-isoleucine.[1] The metabolic pathway involves the conversion of isoleucine through a series of enzymatic reactions to ultimately form the final product. Therefore, enhancing the intracellular pool of isoleucine is a critical strategy for improving yield.[1]

Q2: Which microorganisms are commonly used for producing this compound?

A2: Common industrial microorganisms such as Escherichia coli and Saccharomyces cerevisiae are often engineered for the production of specialty chemicals like this compound.[1] These organisms are well-characterized and have a wide range of available genetic tools for metabolic engineering.[1]

Q3: What are the common limiting factors affecting the yield of this compound?

A3: Common limiting factors include low availability of the precursor 2-ketomethylvalerate (KMV), suboptimal expression or activity of key enzymes like acetohydroxyacid synthase (AHAS), metabolic burden on the host cell from heterologous gene expression, toxicity of intermediates or the final product, and suboptimal fermentation conditions (pH, temperature, aeration).[2]

Q4: How can the supply of the precursor 2-ketomethylvalerate (KMV) be enhanced?

A4: Enhancing the supply of KMV can be achieved by overexpressing the genes involved in its synthesis from 2-ketobutyrate, which are ilvGM (AHAS II), ilvC (ketol-acid reductoisomerase), and ilvD (dihydroxy-acid dehydratase).[2] Overexpression of ilvGM in particular has been shown to significantly increase the production of downstream products.[2]

Q5: What analytical methods are recommended for quantifying this compound?

A5: High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are the preferred methods for quantifying acyl-CoA species.[1] These methods offer high sensitivity and selectivity, allowing for accurate measurements even at low concentrations.[1]

Data Presentation

Table 1: Recommended Starting Fermentation Parameters for this compound Production in Engineered E. coli

ParameterRecommended Range/ValueNotes
Temperature 30-37°C for growth, may be reduced to 30°C for production.[1][2]Lower temperatures can sometimes improve protein folding and product stability.
pH 5.0 - 7.0, maintained with acid/base addition.[1][2]A stable pH is crucial for optimal enzyme function.
Dissolved Oxygen (DO) Maintained at ~20% by controlling agitation and aeration.[2]Important for aerobic pathways and cell health.
Inducer Concentration (e.g., IPTG) 1 mMOptimize based on expression system and protein toxicity.[2]
Carbon Source (e.g., Glucose) 20 g/L in minimal medium.Monitor and potentially use fed-batch strategies for high-density cultures.[2]
Precursor Supplementation Varies (e.g., threonine or 2-ketobutyrate)Empirically determine optimal concentration to avoid toxicity.[2]

Experimental Protocols

Protocol 1: Fermentation of Engineered E. coli for (S)-2-Methylbutanoyl-CoA Production
  • Inoculum Preparation:

    • Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium with the appropriate antibiotic.

    • Incubate overnight at 37°C with shaking at 200 rpm.[2]

  • Bioreactor Setup:

    • Prepare a bioreactor with a defined minimal medium (e.g., M9 medium) supplemented with a carbon source (e.g., 20 g/L glucose) and any necessary precursors.[2]

    • Autoclave the bioreactor and medium.

  • Fermentation:

    • Inoculate the bioreactor with the overnight culture to an initial OD₆₀₀ of 0.1.[2]

    • Control temperature (e.g., 37°C for growth, reduced to 30°C for production), pH (e.g., 7.0), and dissolved oxygen (e.g., 20%).[2]

  • Induction and Sampling:

    • When the culture reaches a desired cell density (e.g., OD₆₀₀ of 0.6-0.8), induce protein expression with the appropriate inducer (e.g., 1 mM IPTG).[2]

    • Collect samples periodically to measure cell density, substrate consumption, and product formation.[2]

  • Harvesting:

    • After the desired fermentation time, harvest the cells by centrifugation.

    • Store the supernatant and cell pellet at -80°C for further analysis.[2]

Protocol 2: Quantification of (S)-2-Methylbutanoyl-CoA by UPLC-MS/MS
  • Sample Preparation:

    • Quench the metabolism of 1 mL of cell culture by rapidly mixing it with 4 mL of a cold (-20°C) 60% methanol (B129727) solution.[1]

    • Centrifuge the mixture at 4°C to pellet the cells.[1]

    • Extract intracellular metabolites by resuspending the cell pellet in a suitable extraction solvent (e.g., a mixture of acetonitrile, methanol, and water).[1]

    • Lyse the cells using sonication or bead beating and centrifuge to remove cell debris.[1]

    • Filter the supernatant through a 0.22 µm filter before analysis.[1]

  • UPLC-MS/MS Analysis:

    • Chromatography: Use a C18 reversed-phase column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B.[1]

    • Mass Spectrometry: Operate in positive ion mode.

    • Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-product ion transition for (S)-2-Methylbutanoyl-CoA.[1]

  • Quantification:

    • Prepare a standard curve with known concentrations of (S)-2-Methylbutanoyl-CoA to quantify the concentration in the samples.[2]

Visualizations

Biosynthetic_Pathway Threonine L-Threonine TD Threonine Deaminase Threonine->TD KetoButyrate 2-Ketobutyrate AHAS AHAS (ilvGM) KetoButyrate->AHAS Pyruvate Pyruvate Pyruvate->AHAS AHAS_input 2-Aceto-2-hydroxybutyrate KARI KARI (ilvC) AHAS_input->KARI KMV 2-Keto-3-methylvalerate (KMV) BCKDH BCKDH Complex KMV->BCKDH Product 2-Methylbutyryl-CoA TD->KetoButyrate AHAS->AHAS_input DHAD DHAD (ilvD) KARI->DHAD 2,3-Dihydroxy-3-methylvalerate DHAD->KMV BCKDH->Product

Caption: Simplified biosynthetic pathway for 2-Methylbutyryl-CoA from L-Threonine.

Experimental_Workflow cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis strain_prep Strain Preparation (Inoculum Culture) inoculation Inoculation strain_prep->inoculation media_prep Media & Bioreactor Preparation media_prep->inoculation growth Growth Phase (Monitor OD, pH, DO) inoculation->growth induction Induction of Gene Expression growth->induction production Production Phase (Sampling) induction->production harvest Harvest Cells production->harvest extraction Metabolite Extraction harvest->extraction quantification LC-MS/MS Quantification extraction->quantification Troubleshooting_Logic start Low/No Product check_growth Is the strain growing well? start->check_growth check_expression Are pathway genes expressed? (SDS-PAGE) check_growth->check_expression Yes optimize_media Optimize Media & Fermentation Conditions check_growth->optimize_media No check_activity Are enzymes active? (Enzyme Assays) check_expression->check_activity Yes optimize_induction Optimize Inducer Concentration & Time check_expression->optimize_induction No check_precursor Is precursor supply sufficient? (Supplementation Test) check_activity->check_precursor Yes codon_optimize Codon Optimize Genes & Check Enzyme Activity check_activity->codon_optimize No engineer_precursor Engineer Precursor Pathway (e.g., Overexpress ilvGM) check_precursor->engineer_precursor No success Production Improved check_precursor->success Yes optimize_media->check_growth optimize_induction->check_expression codon_optimize->check_activity engineer_precursor->check_precursor

References

Troubleshooting poor ionization and signal intensity of 2-Methylbutyryl CoA in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of 2-Methylbutyryl CoA. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is the most common ionization technique for analyzing this compound by mass spectrometry?

A1: The most common and effective ionization technique for analyzing this compound is Electrospray Ionization (ESI), typically operated in positive ion mode (ESI+). Short-chain acyl-CoAs, including this compound, ionize efficiently under these conditions.[1][2]

Q2: What are the characteristic mass transitions for this compound in a tandem mass spectrometry (MS/MS) experiment?

A2: For this compound, the Multiple Reaction Monitoring (MRM) transitions are based on its characteristic fragmentation pattern. The primary transition involves the neutral loss of the adenosine (B11128) 3'-phosphate 5'-diphosphate group (507 m/z).[1][2][3] Another common product ion for all acyl-CoAs corresponds to the adenosine 3',5'-diphosphate moiety at m/z 428.[1]

Q3: Why am I observing a low signal intensity for my this compound standard?

A3: Low signal intensity for this compound can stem from several factors:

  • Suboptimal ESI Source Parameters: The efficiency of ionization is highly dependent on parameters such as capillary voltage, nebulizer gas flow, and source temperature. These may need to be optimized for your specific instrument and mobile phase composition.[4][5]

  • Poor Analyte Stability: Acyl-CoAs can be unstable in aqueous solutions. Ensure your samples and standards are prepared fresh and stored appropriately. The choice of reconstitution solvent can also impact stability.[6]

  • Sample Concentration: The sample might be too dilute, or conversely, too concentrated, leading to ion suppression.[5]

  • In-source Fragmentation: Excessive fragmentation in the ion source can reduce the abundance of the precursor ion, leading to a weaker signal in the MS/MS experiment.[7][8]

Q4: Can matrix effects from my biological sample affect the ionization of this compound?

A4: Yes, components in a biological matrix (e.g., salts, lipids, proteins) can significantly suppress the ionization of this compound, leading to reduced sensitivity and inaccurate quantification.[5][9] It is crucial to employ effective sample preparation techniques to minimize these matrix effects. Using a stable isotope-labeled internal standard can also help to compensate for matrix effects.

Troubleshooting Guides

Issue 1: Poor or No Signal for this compound

This guide provides a step-by-step approach to diagnosing and resolving issues related to poor or absent signal for this compound.

Troubleshooting Workflow for Poor Signal Intensity

PoorSignalTroubleshooting start Start: Poor or No Signal check_ms 1. Check Mass Spectrometer Performance start->check_ms check_lc 2. Verify LC System check_ms->check_lc MS OK? solution_ms Solution: Clean source, recalibrate, check detector. check_ms->solution_ms Issue Found check_sample 3. Evaluate Sample Integrity check_lc->check_sample LC OK? solution_lc Solution: Check for leaks, column clogging, mobile phase issues. check_lc->solution_lc Issue Found optimize_ms 4. Optimize MS Method check_sample->optimize_ms Sample OK? solution_sample Solution: Prepare fresh standards/samples, optimize extraction. check_sample->solution_sample Issue Found solution_optimize Solution: Re-optimize source parameters and MRM transitions. optimize_ms->solution_optimize

Caption: A stepwise guide to troubleshooting poor signal intensity.

  • Check Mass Spectrometer Performance:

    • Action: Infuse a known standard of this compound directly into the mass spectrometer.

    • Expected Outcome: A stable and strong signal for the precursor ion.

    • Troubleshooting: If the signal is weak or unstable, the issue may be with the ion source, detector, or mass calibration. Consider cleaning the ion source, checking the detector voltage, and performing a mass calibration.[5]

  • Verify LC System Integrity:

    • Action: Check the LC system for any leaks, pressure fluctuations, or blockages. Ensure the mobile phases are correctly prepared and degassed.

    • Expected Outcome: Stable pressure and consistent flow.

    • Troubleshooting: Address any leaks, replace clogged tubing or frits, and prepare fresh mobile phases.

  • Evaluate Sample and Standard Integrity:

    • Action: Prepare fresh standards of this compound. If analyzing biological samples, re-extract a quality control sample.

    • Expected Outcome: Signal is restored with fresh preparations.

    • Troubleshooting: Acyl-CoAs can degrade over time, especially in aqueous solutions.[6] Ensure proper storage and handling. Your sample preparation method may also be a source of analyte loss; consider optimizing the extraction protocol.

  • Optimize MS Method Parameters:

    • Action: Systematically optimize the ESI source parameters, including sprayer voltage, sheath and auxiliary gas flows, and capillary temperature. Verify the MRM transitions and collision energies.

    • Expected Outcome: Improved signal intensity.

    • Troubleshooting: Generic parameters may not be optimal. Fine-tuning these settings for this compound can significantly enhance sensitivity.[4]

Issue 2: Inconsistent Peak Areas and Poor Reproducibility

This can be caused by a variety of factors from the autosampler to the ion source.

  • Autosampler Issues: Check for air bubbles in the syringe and ensure the correct injection volume is being delivered.

  • Chromatographic Problems: Poor peak shape (e.g., tailing or splitting) can lead to inconsistent integration. This may be due to column degradation or an inappropriate mobile phase.

  • Ion Source Instability: A dirty ion source can cause fluctuating signal intensity. Regular cleaning is essential.

  • Matrix Effects: Variations in the sample matrix between injections can lead to inconsistent ion suppression. The use of an appropriate internal standard is highly recommended to correct for this.

Data Presentation

Table 1: Recommended LC-MS/MS Parameters for (S)-2-Methylbutanoyl-CoA Analysis

ParameterRecommended Setting
LC Column C18 reversed-phase (e.g., 2.1 mm x 100 mm, 1.8 µm)[2]
Mobile Phase A 5 mM Ammonium Acetate in Water[2]
Mobile Phase B Acetonitrile[2]
Flow Rate 0.3 mL/min[2]
Column Temperature 40°C[2]
Injection Volume 5 µL[2]
Ionization Mode Positive Electrospray Ionization (ESI+)[2]
MRM Transition 1 (Quantifier) Precursor Ion > [M - 507 + H]⁺
MRM Transition 2 (Qualifier) Precursor Ion > 428.0 m/z
Collision Energy (CE) Instrument-specific, requires optimization[2]

Note: The precursor ion m/z for this compound should be calculated based on its exact mass.

Table 2: Comparison of Sample Preparation Methods for Acyl-CoA Analysis

MethodAdvantagesDisadvantages
Protein Precipitation (e.g., with Acetonitrile or SSA) Simple, fast, and efficient for short-chain acyl-CoAs.[2] Good recovery of polar analytes.[1]May result in a less clean extract, potentially leading to matrix effects.
Solid-Phase Extraction (SPE) Provides a cleaner extract, reducing matrix effects.Can be more time-consuming. May have lower recovery for highly polar analytes.[1]
Liquid-Liquid Extraction (LLE) Can effectively remove interfering lipids.May require optimization of solvent systems.

Experimental Protocols

Protocol 1: Sample Preparation by Protein Precipitation

This protocol is suitable for the extraction of short-chain acyl-CoAs from biological samples such as cell lysates or tissue homogenates.[2]

  • To 50 µL of your biological sample in a microcentrifuge tube, add 100 µL of ice-cold 5% (w/v) 5-sulfosalicylic acid (SSA) in water.

  • Vortex the mixture vigorously for 30 seconds.

  • Incubate on ice for 10 minutes to facilitate complete protein precipitation.

  • Centrifuge at 15,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to an autosampler vial for immediate LC-MS/MS analysis.

Protocol 2: Optimization of ESI Source Parameters

This protocol outlines a general approach to optimizing key ESI source parameters.

  • Prepare a Standard Solution: Prepare a solution of this compound at a concentration that gives a moderate, stable signal (e.g., 1 µM in 50:50 Mobile Phase A:Mobile Phase B).

  • Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).

  • Parameter Optimization (One-at-a-Time):

    • Capillary Voltage: While monitoring the signal intensity of the precursor ion, vary the capillary voltage in small increments (e.g., 0.5 kV steps) to find the value that yields the maximum signal.

    • Nebulizer/Sheath Gas Flow: At the optimal capillary voltage, adjust the gas flow rates to maximize the signal and stability.

    • Drying Gas Temperature: Vary the temperature to find the point that gives the best signal without causing thermal degradation of the analyte.

  • Collision Energy (CE) Optimization:

    • Select the precursor ion for fragmentation.

    • Infuse the standard solution and acquire data in product ion scan mode.

    • Vary the collision energy and observe the intensity of the product ions (e.g., [M - 507 + H]⁺ and 428.0 m/z) to find the optimal CE for your MRM transitions.

Visualizations

Signaling Pathway

IsoleucineCatabolism Isoleucine L-Isoleucine KetoAcid α-Keto-β-methylvalerate Isoleucine->KetoAcid BCAT MethylbutyrylCoA This compound KetoAcid->MethylbutyrylCoA BCKDH TiglylCoA Tiglyl-CoA MethylbutyrylCoA->TiglylCoA ACADSB AcetylCoA Acetyl-CoA TiglylCoA->AcetylCoA PropionylCoA Propionyl-CoA TiglylCoA->PropionylCoA

Caption: Simplified isoleucine catabolic pathway highlighting this compound.

Experimental Workflow

ExperimentalWorkflow Sample Biological Sample (e.g., cell lysate, tissue homogenate) Extraction Acyl-CoA Extraction (e.g., Protein Precipitation with SSA) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LCMS LC-MS/MS Analysis (C18, ESI+, MRM) Supernatant->LCMS DataAnalysis Data Analysis and Quantification LCMS->DataAnalysis

Caption: General experimental workflow for this compound quantification.

References

Minimizing isotopic interference in metabolic flux analysis of 2-Methylbutyryl CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize isotopic interference during the metabolic flux analysis (MFA) of 2-Methylbutyryl CoA.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of isotopic interference when analyzing this compound?

A1: Isotopic interference in the context of MFA for this compound arises from two main sources:

  • Isobaric Interference: This occurs when other molecules or their fragments have the same nominal mass-to-charge ratio (m/z) as the target analyte, this compound, or its isotopologues. For example, isomers of this compound, such as isovaleryl-CoA (from leucine (B10760876) catabolism) and pivaloyl-CoA, can be difficult to distinguish without adequate chromatographic separation.[1][2]

  • Natural Isotope Abundance: All naturally occurring elements have a certain percentage of heavier isotopes (e.g., ¹³C, ¹⁷O, ¹⁸O, ¹⁵N). This "natural abundance" contributes to the mass isotopologue distribution (MID) of both the analyte and any interfering compounds. When using stable isotope tracers like ¹³C-labeled isoleucine, it is crucial to correct for the natural abundance of ¹³C in the measurements to accurately determine the extent of label incorporation.[3][4]

Q2: How can I choose the right isotopic tracer to minimize interference and accurately measure flux?

A2: The choice of isotopic tracer is critical for a successful MFA experiment. For tracing the flux through this compound, uniformly labeled [U-¹³C₆]-Isoleucine is the most common and effective precursor.[5]

  • Principle: As cells metabolize [U-¹³C₆]-Isoleucine, the ¹³C atoms are incorporated into downstream metabolites. This compound, derived from the first five carbons of isoleucine, will appear as an M+5 isotopologue (containing five ¹³C atoms).

  • Advantage: Using a uniformly labeled precursor with a high number of labels creates a significant mass shift in the resulting metabolite. This M+5 signal is well-separated from the naturally occurring M+0 peak, minimizing overlap and improving the signal-to-noise ratio.

The table below summarizes the expected primary isotopologue of this compound when using [U-¹³C₆]-Isoleucine.

TracerPrecursorAnalyteExpected Primary Labeled Isotopologue (M+n)
[U-¹³C₆]-IsoleucineIsoleucineThis compoundM+5
Q3: What are the best practices for sample preparation to reduce analytical interference?

A3: Proper sample preparation is essential to ensure accurate measurements and minimize the introduction of artifacts. Key steps include rapid quenching of metabolic activity and efficient extraction of acyl-CoAs.

A detailed protocol for cell culture labeling and metabolite extraction is provided in the "Experimental Protocols" section below. The primary goals are:

  • Rapid Quenching: Immediately halt all enzymatic activity to preserve the in vivo metabolic state. This is typically achieved by flash-freezing the cell lysate in liquid nitrogen.[5]

  • Efficient Extraction: Use a cold solvent, such as 80% methanol (B129727), to lyse the cells and solubilize the acyl-CoA intermediates while precipitating proteins and other macromolecules.[5]

  • Sample Cleanup: Centrifuge the extracts at high speed in a cold environment to pellet cell debris before analysis.[5]

Q4: How can I optimize my mass spectrometry method to resolve interferences?

A4: Mass spectrometry (MS) methods, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are powerful tools for quantifying acyl-CoAs.[6] Optimization is key to resolving isobaric interferences.

  • Chromatographic Separation: Use reverse-phase liquid chromatography to separate this compound from its isomers (e.g., isovaleryl-CoA). A well-developed gradient can achieve baseline separation, which is the most effective way to eliminate isobaric interference.[7]

  • High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap or TOF analyzers can distinguish between compounds with very similar masses based on their exact mass, further reducing the chances of interference.

  • Tandem Mass Spectrometry (MS/MS): By monitoring specific fragmentation patterns of this compound, you can enhance selectivity. Acyl-CoAs exhibit characteristic neutral losses and produce specific fragment ions.[7][8]

The following table outlines typical fragmentation patterns for short-chain acyl-CoAs that can be used for targeted analysis.

Precursor IonCharacteristic Neutral LossCommon Fragment IonDescription
[M+H]⁺507.0 Dam/z 428.0365The neutral loss corresponds to the adenosine (B11128) 3'-phosphate-5'-diphosphate moiety. The m/z 428 fragment represents the adenosine 3',5'-diphosphate portion.[7][8]
Q5: What mathematical correction methods are available for unavoidable isotopic interference?

A5: Even with optimized methods, some level of isotopic interference may persist. Mathematical corrections are necessary to obtain accurate flux data.

  • Natural Abundance Correction: This is a mandatory step in all MFA studies. The measured MID must be corrected for the natural abundance of all elements (C, H, N, O, S) in the molecule to isolate the signal originating from the isotopic tracer. This is typically performed using established algorithms available in MFA software packages.[3]

  • Isobaric Interference Correction Equations: If an interfering compound co-elutes and shares an isobaric mass, you can use correction equations. This method requires measuring a unique, interference-free fragment or isotopologue of the interfering species and knowing the ratio of its intensity to the intensity of its interfering fragment.[9][10]

The general form of a two-component correction equation is: Corrected Analyte Intensity = Measured Intensity at m/z - (Correction Factor * Intensity of Interfering Ion at unique m/z)

Visualizations

Isoleucine Catabolism Pathway

cluster_isoleucine Isoleucine Catabolism cluster_downstream Downstream Metabolism Ile L-Isoleucine KMV α-keto-β-methylvalerate Ile->KMV Transamination BCAT BCAT BCAT->KMV MB_CoA This compound KMV->MB_CoA Oxidative Decarboxylation BCKDH BCKDH Complex BCKDH->MB_CoA Tiglyl_CoA Tiglyl-CoA MB_CoA->Tiglyl_CoA Dehydrogenation MB_CoA->Tiglyl_CoA SBCAD SBCAD SBCAD->Tiglyl_CoA Propionyl_CoA Propionyl-CoA Tiglyl_CoA->Propionyl_CoA Acetyl_CoA Acetyl-CoA Tiglyl_CoA->Acetyl_CoA

Caption: Pathway of L-isoleucine catabolism to this compound.

MFA Experimental Workflow

cluster_exp Experimental Phase cluster_analytical Analytical Phase cluster_data Data Analysis Phase Culture 1. Cell Culture Label 2. Isotopic Labeling ([U-¹³C₆]-Isoleucine) Culture->Label Quench 3. Metabolic Quenching (Liquid Nitrogen) Label->Quench Extract 4. Metabolite Extraction (Cold 80% Methanol) Quench->Extract LCMS 5. LC-MS/MS Analysis Extract->LCMS MID 6. Raw Data Processing (Peak Integration & MID Determination) LCMS->MID Correction 7. Interference Correction (Natural Abundance, etc.) MID->Correction FluxCalc 8. Metabolic Flux Calculation Correction->FluxCalc Interpretation 9. Biological Interpretation FluxCalc->Interpretation

Caption: General workflow for metabolic flux analysis experiments.

Decision Logic for Interference Correction

Start Interference Detected? Type What type of interference? Start->Type Yes End Proceed to Flux Calculation Start->End No Isobaric Isobaric Overlap Type->Isobaric NaturalAbundance Natural Abundance (Always Present) Type->NaturalAbundance Resolve Can it be resolved chromatographically? Isobaric->Resolve NACorrect Apply Natural Abundance Correction Algorithm NaturalAbundance->NACorrect OptimizeLC Optimize LC Method Resolve->OptimizeLC Yes UseHRMS Use High-Resolution MS Resolve->UseHRMS No, but mass difference exists OptimizeLC->End MathCorrect Apply Mathematical Correction Equations UseHRMS->MathCorrect No MathCorrect->End NACorrect->End

Caption: Decision tree for selecting an interference correction strategy.

Experimental Protocols

Protocol 1: Stable Isotope Labeling of Cells for this compound Flux Analysis

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.[5]

  • Cell Culture: Culture cells to approximately 70-80% confluency in your standard complete culture medium.

  • Prepare Labeling Medium:

    • Prepare an isoleucine-free DMEM (or other appropriate base medium).

    • Supplement with dialyzed fetal bovine serum (dFBS) to the desired concentration (e.g., 10%).

    • Add [U-¹³C₆]-Isoleucine to a final concentration that matches the concentration in your complete medium.

    • Pre-warm the labeling medium to 37°C.

  • Initiate Labeling:

    • Aspirate the complete medium from the cell culture plates.

    • Wash the cells once with pre-warmed, sterile phosphate-buffered saline (PBS).

    • Add the pre-warmed labeling medium to the cells.

  • Incubation:

    • Incubate the cells under standard culture conditions (37°C, 5% CO₂) for a duration sufficient to reach isotopic steady-state. This time should be determined empirically but is often between 6 and 24 hours.[5]

  • Metabolite Quenching and Extraction:

    • Place the culture plates on a bed of ice to rapidly lower the temperature.

    • Aspirate the labeling medium.

    • Quickly wash the cells with ice-cold PBS.

    • Immediately add ice-cold 80% methanol (extraction solvent) to the plate to cover the cells.

    • Scrape the cells in the extraction solvent and transfer the entire cell lysate to a microcentrifuge tube.

    • Flash-freeze the lysate in liquid nitrogen. Store at -80°C until analysis.[5]

  • Sample Preparation for Analysis:

    • Thaw the frozen metabolite extracts on ice.

    • Centrifuge the extracts at high speed (e.g., >14,000 x g) for 10-15 minutes at 4°C to pellet precipitated proteins and cell debris.

    • Carefully transfer the supernatant to a new, clean tube for LC-MS/MS analysis.

References

Technical Support Center: Overcoming Feedback Inhibition in the Engineered 2-Methylbutyryl CoA Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when engineering the 2-Methylbutyryl CoA biosynthetic pathway.

Frequently Asked Questions (FAQs)

Q1: What is the this compound biosynthetic pathway and why is feedback inhibition a problem?

A1: The engineered this compound biosynthetic pathway is a metabolic route, typically constructed in a microbial host like Escherichia coli, to produce this compound. This molecule is a precursor for various valuable chemicals, including the biofuel 2-methyl-1-butanol (B89646). The pathway is derived from the natural L-isoleucine biosynthesis pathway.

Feedback inhibition is a major bottleneck in this pathway. The first enzyme in the isoleucine biosynthesis pathway, threonine deaminase (encoded by the ilvA gene), is allosterically inhibited by the end-product, L-isoleucine. Similarly, acetohydroxyacid synthase (AHAS), the subsequent enzyme, can be inhibited by branched-chain amino acids.[1][2] This natural regulatory mechanism, designed to maintain cellular homeostasis, prevents the high-level accumulation of pathway intermediates, thereby limiting the yield of this compound and its derivatives.

Q2: What are the key enzymes involved in the feedback inhibition of this pathway?

A2: The two primary enzymes subject to feedback inhibition are:

  • Threonine Deaminase (IlvA): This enzyme catalyzes the conversion of L-threonine to α-ketobutyrate. It is strongly inhibited by L-isoleucine.[2]

  • Acetohydroxyacid Synthase (AHAS): This enzyme condenses α-ketobutyrate and pyruvate (B1213749). Its activity can be inhibited by L-valine, L-leucine, and L-isoleucine.[1]

Q3: What are the common strategies to overcome feedback inhibition in the this compound pathway?

A3: Common strategies involve genetic and metabolic engineering approaches:

  • Use of Feedback-Resistant Enzyme Variants: Introducing mutations in the genes encoding for threonine deaminase (ilvA) and AHAS can create enzymes that are less sensitive to inhibition by end-products.[1][3]

  • Overexpression of Pathway Enzymes: Increasing the concentration of key enzymes can sometimes overcome the inhibitory effects. For instance, overexpressing a feedback-resistant ilvA from Corynebacterium glutamicum has been shown to improve production.[4]

  • Knocking out Competing Pathways: Deleting genes of pathways that divert precursors away from the this compound pathway can increase the metabolic flux towards the desired product. For example, knocking out genes involved in competing amino acid biosynthesis can be effective.[5]

  • Diverting Metabolic Flux: Engineering the host to channel more carbon towards the precursors of the pathway, such as L-threonine, can also enhance production.[5]

Troubleshooting Guides

Issue 1: Low or no yield of this compound or its derivatives (e.g., 2-methyl-1-butanol).

Possible Cause Troubleshooting Steps
Active Feedback Inhibition 1. Sequence your constructs: Verify that the intended mutations for feedback resistance in ilvA and AHAS genes are correct. 2. Perform enzyme assays: Compare the activity of your engineered enzymes in the presence and absence of inhibitory amino acids (isoleucine, valine, leucine) to confirm their resistance.[1][6] 3. Switch to known feedback-resistant variants: Consider using previously characterized feedback-resistant enzymes, such as IlvA from Corynebacterium glutamicum.[4]
Suboptimal Enzyme Expression or Activity 1. Verify protein expression: Use SDS-PAGE or Western blotting to confirm that the pathway enzymes are being expressed at sufficient levels. 2. Optimize induction conditions: Adjust inducer concentration (e.g., IPTG), temperature, and induction time to improve soluble protein expression.[7] 3. Codon optimization: Ensure the codons of your heterologous genes are optimized for your expression host (E. coli).[7]
Precursor Limitation 1. Supplement the medium: Add pathway precursors like L-threonine or α-ketobutyrate to the culture medium to see if this boosts production, which would indicate a bottleneck in the upstream pathway.[5] 2. Overexpress upstream pathway genes: Enhance the expression of genes involved in L-threonine biosynthesis (thrA, thrB, thrC).[5]
Toxicity of Intermediates or Final Product 1. Monitor cell growth: Check for significant growth inhibition after inducing the pathway. 2. Two-phase fermentation: If the final product (e.g., 2-methyl-1-butanol) is toxic, consider implementing a two-phase fermentation system with an organic solvent to extract the product in situ.

Issue 2: Accumulation of undesired byproducts.

Possible Cause Troubleshooting Steps
Flux through Competing Pathways 1. Metabolite analysis: Use HPLC or GC-MS to identify the major byproducts. 2. Knockout competing pathways: Based on the identified byproducts, delete the genes responsible for their synthesis. For example, if there is significant flux towards methionine, consider knocking out metA.[4]
Promiscuous Enzyme Activity 1. Enzyme characterization: If possible, purify the key enzymes and test their substrate specificity in vitro. 2. Enzyme engineering: If an enzyme is acting on non-target substrates, consider protein engineering to improve its specificity.

Quantitative Data

Table 1: Comparison of 2-methyl-1-butanol (2-MB) Production in Engineered E. coli Strains.

Strain DescriptionKey Genetic Modifications2-MB Titer (g/L)Reference
Engineered E. coliOverexpression of ilvGM (AHAS II from S. typhimurium), ilvA from C. glutamicum, and thrABC operon; knockout of metA and tdh.1.25[4]
Engineered C. glutamicumReduced branched-chain amino acid transaminase activity in an L-isoleucine producer.0.37[8]

Table 2: Kinetic Parameters of Wild-type vs. Feedback-Resistant Acetohydroxyacid Synthase (AHAS) from Corynebacterium glutamicum.

Enzyme Variant% Residual Activity (with 5mM Valine)% Residual Activity (with 5mM Isoleucine)% Residual Activity (with 5mM Leucine)Reference
Wild-type AHAS~43%~50%~60%[9]
M13 Mutant AHAS100%100%100%[9]

Experimental Protocols

Protocol 1: Threonine Deaminase (IlvA) Activity Assay

This protocol is adapted from methods used for characterizing threonine deaminase activity and its inhibition.

Materials:

  • Cell lysate containing overexpressed IlvA.

  • Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 8.0, containing 10 µM pyridoxal (B1214274) 5'-phosphate (PLP).

  • Substrate solution: 100 mM L-threonine in Assay Buffer.

  • Inhibitor solution: 10 mM L-isoleucine in Assay Buffer.

  • 2,4-dinitrophenylhydrazine (DNPH) solution: 0.1% (w/v) in 2 M HCl.

  • NaOH solution: 2.5 M.

  • Spectrophotometer.

Procedure:

  • Prepare cell lysate: Grow the E. coli strain expressing the IlvA variant and prepare a cell-free extract by sonication or French press, followed by centrifugation to remove cell debris.

  • Set up the reaction: In a microcentrifuge tube, combine:

    • 50 µL Assay Buffer

    • 10 µL cell lysate

    • (For inhibition assay) 10 µL of L-isoleucine solution (or Assay Buffer for control).

    • Pre-incubate at 37°C for 5 minutes.

  • Start the reaction: Add 30 µL of L-threonine solution to initiate the reaction. Incubate at 37°C for 15-30 minutes.

  • Stop the reaction: Terminate the reaction by adding 100 µL of DNPH solution. This solution reacts with the α-ketobutyrate product to form a hydrazone.

  • Color development: Incubate at room temperature for 10 minutes. Add 200 µL of 2.5 M NaOH to develop the color.

  • Measurement: Centrifuge the tubes to pellet any precipitate. Measure the absorbance of the supernatant at 540 nm.

  • Quantification: Create a standard curve using known concentrations of α-ketobutyrate to determine the amount of product formed. One unit of activity is typically defined as the amount of enzyme that produces 1 µmol of α-ketobutyrate per minute.

Protocol 2: Acetohydroxyacid Synthase (AHAS) Activity Assay

This is a colorimetric assay based on the conversion of the product acetolactate to acetoin (B143602).[10][11]

Materials:

  • Cell lysate containing overexpressed AHAS.

  • Assay Buffer: 50 mM potassium phosphate buffer, pH 7.5, containing 1 mM MgCl₂, 1 mM thiamine (B1217682) pyrophosphate (TPP), and 20 µM FAD.

  • Substrate solution: 200 mM sodium pyruvate in Assay Buffer.

  • Stopping solution: 6 N H₂SO₄.

  • Creatine (B1669601) solution: 0.5% (w/v) in water.

  • α-naphthol solution: 5% (w/v) in 2.5 M NaOH.

  • Spectrophotometer.

Procedure:

  • Prepare cell lysate: As described in Protocol 1.

  • Set up the reaction: In a microcentrifuge tube, combine:

    • 200 µL Assay Buffer

    • 50 µL cell lysate

    • Pre-incubate at 37°C for 5 minutes.

  • Start the reaction: Add 50 µL of pyruvate solution. Incubate at 37°C for 30-60 minutes.

  • Stop the reaction and decarboxylation: Add 25 µL of 6 N H₂SO₄ to stop the reaction and catalyze the decarboxylation of acetolactate to acetoin. Incubate at 60°C for 15 minutes.

  • Color development: Add 300 µL of creatine solution and 300 µL of α-naphthol solution. Incubate at 60°C for 15 minutes.

  • Measurement: Measure the absorbance of the resulting red complex at 525 nm.

  • Quantification: Use a standard curve of known acetoin concentrations to determine the amount of product formed.

Protocol 3: Quantification of this compound by HPLC

This protocol provides a general method for the analysis of short-chain acyl-CoAs.[12]

Materials:

  • Cell pellet from your experimental culture.

  • Extraction solvent: Cold 10% (w/v) trichloroacetic acid (TCA).

  • HPLC system with a UV detector.

  • C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: 100 mM sodium phosphate buffer, pH 4.0.

  • Mobile Phase B: Acetonitrile.

  • This compound standard.

Procedure:

  • Extraction: Resuspend the cell pellet in the cold TCA extraction solvent. Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet proteins and cell debris.

  • Sample preparation: Filter the supernatant through a 0.22 µm filter before injection into the HPLC.

  • HPLC analysis:

    • Set the UV detector to 260 nm.

    • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the sample.

    • Run a gradient elution, for example:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 50% B

      • 25-30 min: 50% B

      • 30-35 min: 50% to 5% B

      • 35-40 min: 5% B

    • The exact gradient may need to be optimized for your specific system and separation needs.

  • Quantification: Create a standard curve by injecting known concentrations of the this compound standard. Calculate the concentration in your samples by comparing the peak areas to the standard curve.

Visualizations

2_Methylbutyryl_CoA_Biosynthetic_Pathway Threonine L-Threonine ilvA Threonine Deaminase (ilvA) Threonine->ilvA aKB α-Ketobutyrate ilvGM Acetohydroxyacid Synthase (AHAS) aKB->ilvGM Pyruvate Pyruvate Pyruvate->ilvGM AHB α-Aceto-α-hydroxybutyrate ilvC Isomeroreductase (ilvC) AHB->ilvC DHIV α,β-Dihydroxy-β-methylvalerate ilvD Dehydratase (ilvD) DHIV->ilvD KMV α-Keto-β-methylvalerate ilvE Transaminase B (ilvE) KMV->ilvE PDC_ADH Keto-acid Decarboxylase & Alcohol Dehydrogenase KMV->PDC_ADH Engineered Step TwoMB_CoA 2-Methylbutyryl-CoA Isoleucine L-Isoleucine Isoleucine->ilvA Feedback Inhibition ilvA->aKB ilvGM->AHB ilvC->DHIV ilvD->KMV ilvE->Isoleucine PDC_ADH->TwoMB_CoA Engineered Step

Caption: The engineered this compound biosynthetic pathway, derived from L-isoleucine synthesis.

Feedback_Inhibition_Logic cluster_wildtype Wild-Type Regulation cluster_engineered Overcoming Inhibition wt_enzyme Wild-Type Threonine Deaminase activity_low Enzyme Activity Inhibited wt_enzyme->activity_low Conformational change leads to isoleucine High Isoleucine Concentration isoleucine->wt_enzyme Binds to allosteric site mut_enzyme Feedback-Resistant Threonine Deaminase activity_high Enzyme Activity Maintained mut_enzyme->activity_high No significant conformational change isoleucine2 High Isoleucine Concentration isoleucine2->mut_enzyme Binding prevented or effect blocked

Caption: Logic of overcoming feedback inhibition with a mutant enzyme.

Experimental_Workflow start Start: Low Product Yield check_construct Verify Plasmid Sequence (Feedback-resistant mutations) start->check_construct check_expression Analyze Protein Expression (SDS-PAGE / Western Blot) check_construct->check_expression Sequence OK check_activity Perform In Vitro Enzyme Assays with Inhibitor check_expression->check_activity Expression OK troubleshoot_expression Optimize Induction Conditions (Temp, Inducer Conc.) check_expression->troubleshoot_expression Low/No Expression troubleshoot_activity Re-clone with Known Feedback-Resistant Variant check_activity->troubleshoot_activity Still Inhibited check_precursors Supplement Medium with Precursors (e.g., Threonine) check_activity->check_precursors Activity OK troubleshoot_expression->check_expression troubleshoot_precursors Overexpress Upstream Pathway Knockout Competing Pathways check_precursors->troubleshoot_precursors Yield Improves end End: Improved Product Yield check_precursors->end No Improvement troubleshoot_precursors->end

Caption: A troubleshooting workflow for low product yield.

References

Refining extraction protocols for 2-Methylbutyryl CoA from complex biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methylbutyryl CoA extraction from complex biological matrices.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the extraction and analysis of this compound.

FAQ 1: Why is my this compound recovery consistently low?

Low recovery of this compound can stem from several factors throughout the extraction and analysis workflow. Below is a troubleshooting guide to identify and resolve the issue.

Troubleshooting Guide: Low Recovery

Potential Cause Recommended Action
Analyte Instability Acyl-CoAs, including this compound, are susceptible to hydrolysis, particularly at non-neutral pH. Ensure samples are kept on ice or at 4°C throughout the extraction process. Use solvents and buffers with a slightly acidic to neutral pH. Minimize the time between sample collection and extraction.
Inefficient Protein Precipitation Incomplete removal of proteins can lead to analyte loss and matrix effects. Ensure thorough vortexing and incubation after adding the precipitation agent (e.g., perchloric acid, acetonitrile). Optimize the ratio of precipitation agent to sample volume.
Suboptimal Solid-Phase Extraction (SPE) Incorrect SPE cartridge type, conditioning, or elution solvent can result in poor analyte retention and recovery. Verify that the SPE sorbent is appropriate for retaining short-chain acyl-CoAs (e.g., C18). Ensure proper conditioning of the cartridge to activate the stationary phase. Optimize the composition and pH of the wash and elution buffers. A stronger elution solvent may be necessary if the analyte is strongly retained.[1]
Analyte Breakthrough During SPE Loading If the sample is loaded too quickly or the sample solvent is too strong, the analyte may not bind to the sorbent and will be lost in the flow-through.[1] Reduce the flow rate during sample loading. Ensure the sample solvent composition is compatible with the SPE sorbent for optimal retention.
Analyte Loss in Wash Steps The wash solvent may be too strong, causing the analyte to be washed off the SPE column along with interferences.[1] Decrease the organic solvent concentration in the wash buffer. Analyze the wash fractions to determine if the analyte is being eluted prematurely.
Incomplete Elution The elution solvent may not be strong enough to desorb the analyte completely from the SPE sorbent. Increase the organic solvent concentration in the elution buffer. Ensure the pH of the elution buffer is optimal for disrupting the interaction between the analyte and the sorbent.
Non-Specific Binding This compound can adhere to plasticware or glassware, leading to losses. Use low-binding microcentrifuge tubes and pipette tips. Consider adding a small amount of a carrier protein or surfactant to your solutions to reduce non-specific binding.[2]

FAQ 2: I am observing significant signal suppression/enhancement in my LC-MS/MS analysis. What could be the cause and how can I mitigate it?

Matrix effects, such as ion suppression or enhancement, are a common challenge in LC-MS/MS analysis of complex biological samples.[3]

Troubleshooting Guide: Matrix Effects

Potential Cause Recommended Action
Co-eluting Matrix Components Endogenous molecules from the biological matrix can co-elute with this compound and interfere with its ionization in the mass spectrometer.[3]
Chromatographic SeparationOptimize the LC gradient to better separate this compound from interfering compounds. Consider using a different stationary phase or a column with higher resolution.
Sample PreparationImprove the sample clean-up process. This could involve a more rigorous SPE protocol or the inclusion of an additional clean-up step like liquid-liquid extraction.
Insufficient Sample Clean-up A sample that has not been adequately purified will contain a higher concentration of potentially interfering substances.
Solid-Phase Extraction (SPE)Ensure the SPE protocol is optimized for the specific matrix being used. This includes selecting the appropriate sorbent and optimizing the wash and elution steps to effectively remove matrix components while retaining the analyte.
Use of Internal Standards The most effective way to correct for matrix effects is by using a suitable internal standard.
Stable Isotope-Labeled Internal StandardThe gold standard is a stable isotope-labeled (SIL) version of this compound. The SIL internal standard will co-elute with the analyte and experience the same matrix effects, allowing for accurate correction.
Structural Analog Internal StandardIf a SIL internal standard is unavailable, a close structural analog that does not occur naturally in the sample can be used. It should have similar chromatographic and ionization properties to this compound.

FAQ 3: How can I improve the separation of this compound from its isomers, such as isovaleryl-CoA?

The separation of isomeric short-chain acyl-CoAs is critical for accurate quantification.

Troubleshooting Guide: Isomer Separation

Potential Cause Recommended Action
Inadequate Chromatographic Resolution Standard reversed-phase columns may not provide sufficient selectivity to separate isomers with very similar structures and polarities.
Column SelectionConsider using a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a biphenyl (B1667301) phase) that can offer different selectivity based on subtle structural differences. A longer column or one with a smaller particle size can also improve resolution.
Mobile Phase OptimizationFine-tune the mobile phase composition and gradient profile. Small changes in the organic modifier, pH, or the use of ion-pairing reagents can significantly impact the separation of isomers.
Temperature ControlOperate the column at a controlled temperature. Changes in temperature can affect retention times and selectivity.
Derivatization Derivatizing the acyl-CoAs can sometimes enhance the structural differences between isomers, leading to better chromatographic separation. However, this adds a step to the workflow and requires careful validation.

Experimental Protocols

Protocol 1: Extraction of this compound from Plasma using Solid-Phase Extraction (SPE)

This protocol provides a general framework for the extraction of this compound from plasma. Optimization may be required for specific applications.

Materials:

  • Plasma sample

  • Internal Standard (e.g., ¹³C-labeled this compound)

  • Protein Precipitation Agent: Ice-cold acetonitrile (B52724) or 10% (w/v) perchloric acid

  • SPE Cartridges: C18, 100 mg

  • Conditioning Solvent: Methanol (B129727)

  • Equilibration Buffer: 50 mM Ammonium Acetate, pH 5.5

  • Wash Buffer: 10% Methanol in Equilibration Buffer

  • Elution Buffer: 80% Methanol in water

  • Low-binding microcentrifuge tubes

  • Centrifuge capable of 4°C

  • SPE vacuum manifold or positive pressure processor

Procedure:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • In a low-binding microcentrifuge tube, add 100 µL of plasma.

    • Spike the sample with the internal standard.

  • Protein Precipitation:

    • Add 300 µL of ice-cold acetonitrile to the plasma sample.

    • Vortex vigorously for 1 minute.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Pass 1 mL of methanol through the C18 SPE cartridge.

    • Equilibration: Pass 1 mL of Equilibration Buffer through the cartridge.

    • Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

    • Washing: Pass 1 mL of Wash Buffer through the cartridge to remove polar impurities.

    • Elution: Elute the this compound with 1 mL of Elution Buffer into a clean collection tube.

  • Sample Concentration:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the sample in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol provides a starting point for developing an LC-MS/MS method for the quantification of this compound. Instrument parameters will require optimization.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • The precursor ion for this compound will be its [M+H]⁺.

    • A common product ion for acyl-CoAs results from the neutral loss of the phosphoadenosine diphosphate (B83284) moiety.

    • Specific m/z values should be determined by infusing a standard of this compound.

  • Collision Energy and other source parameters: Optimize for maximum signal intensity of the target transitions.

Quantitative Data Summary

Table 1: Mass Spectrometric Parameters for Acyl-CoA Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)Notes
This compound[M+H]⁺[M+H - 507]⁺The neutral loss of 507 Da is characteristic of many acyl-CoAs.[4]
Isovaleryl-CoA[M+H]⁺[M+H - 507]⁺Has the same mass as this compound, requiring chromatographic separation.
Acetyl-CoA810.1303.0Example transition.[4]

Table 2: Typical Recovery Rates for Acyl-CoA Extraction Methods

Extraction MethodAnalyteMatrixTypical Recovery (%)Reference
SPE with C18Long-chain acyl-CoAsTissue70-80%[5]
Protein Precipitation with SSAShort-chain acyl-CoAsCellsGenerally higher than TCA-SPE for hydrophilic CoAs[4]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis plasma Plasma Sample is Add Internal Standard plasma->is pp Protein Precipitation (Acetonitrile) is->pp centrifuge1 Centrifugation pp->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant load Load Sample supernatant->load condition Condition (Methanol) equilibrate Equilibrate (Buffer) condition->equilibrate equilibrate->load wash Wash load->wash elute Elute wash->elute concentrate Evaporate and Reconstitute elute->concentrate lcms LC-MS/MS Analysis concentrate->lcms data Data Processing lcms->data

Caption: Workflow for this compound Extraction and Analysis.

troubleshooting_low_recovery cluster_extraction Extraction Issues cluster_spe SPE Issues cluster_analysis Analysis Issues start Low Recovery of This compound instability Analyte Instability start->instability precipitation Inefficient Protein Precipitation start->precipitation binding Non-Specific Binding start->binding breakthrough Analyte Breakthrough (Loading) start->breakthrough washout Analyte Loss (Washing) start->washout elution Incomplete Elution start->elution matrix Matrix Effects (Ion Suppression) start->matrix

Caption: Common Causes of Low this compound Recovery.

References

Technical Support Center: Enhancing Catalytic Efficiency of Enzymes Utilizing 2-Methylbutyryl CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working to enhance the catalytic efficiency of enzymes that utilize 2-Methylbutyryl CoA as a substrate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key kinetic data to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: My purified enzyme shows low or no activity with this compound. What are the potential causes and solutions?

A1: Low or no enzymatic activity can stem from several factors throughout the experimental workflow. Here's a breakdown of potential issues and how to address them:

  • Protein Expression and Purification Issues:

    • Inclusion Bodies: The enzyme may be misfolded and aggregated into inclusion bodies.

      • Solution: Optimize expression conditions by lowering the induction temperature (e.g., 18-25°C), reducing the inducer concentration (e.g., IPTG), or co-expressing molecular chaperones.

    • Incorrect Folding/Post-Translational Modifications: The enzyme may require specific chaperones or post-translational modifications that are absent in the expression host.

      • Solution: Switch to a different expression system (e.g., from E. coli to yeast or insect cells) that may provide the necessary cellular machinery.

    • Protein Degradation: Proteases from the host cells can degrade the target enzyme.

      • Solution: Add protease inhibitors to your lysis buffer and keep the protein sample on ice or at 4°C throughout the purification process.

  • Assay Condition Problems:

    • Suboptimal pH and Temperature: Most enzymes have a narrow range of optimal pH and temperature for maximal activity.[1]

      • Solution: Perform a pH and temperature optimization matrix to determine the ideal conditions for your specific enzyme. Acyl-CoA dehydrogenases generally function optimally within a pH range of 7.0-8.0.

    • Incorrect Buffer Composition: Components of your buffer, such as salts or detergents, could be inhibiting the enzyme.

      • Solution: Test a variety of buffers and screen for inhibitory effects of common additives. Ensure the buffer does not contain chelating agents like EDTA if your enzyme requires divalent cations.

    • Substrate Quality: The this compound substrate may have degraded or contain impurities.

      • Solution: Use high-quality, freshly prepared or commercially sourced substrate. Verify its integrity via analytical methods like HPLC.

    • Missing Cofactors: Many acyl-CoA dehydrogenases are flavoproteins that require FAD as a cofactor.[2]

      • Solution: Ensure that FAD is included in your purification and assay buffers.

Q2: I have successfully introduced a mutation via site-directed mutagenesis, but the catalytic efficiency (kcat/Km) has not improved. What are the next steps?

A2: If an initial mutation does not yield the desired improvement, consider the following strategies:

  • Rational Design and Structural Analysis:

    • Analyze the Mutation's Location: Was the mutation in the active site, at a substrate-binding residue, or in a region expected to influence conformational dynamics? Use molecular modeling to predict the mutation's effect on the enzyme's structure and its interaction with this compound.[3]

    • Explore Other Residues: Based on structural data or homology modeling, identify other key residues in the active site or substrate tunnel for mutagenesis. For acyl-CoA dehydrogenases, residues lining the substrate-binding pocket are critical for specificity and activity.

  • Directed Evolution:

    • Random Mutagenesis: If a rational design approach is not fruitful, consider directed evolution. Techniques like error-prone PCR can introduce random mutations throughout the gene. Subsequent screening can then identify variants with enhanced activity.

    • DNA Shuffling: This technique can recombine beneficial mutations from different variants to create enzymes with further improved properties.

  • Re-evaluate Assay Conditions: The optimal conditions for the mutant enzyme may differ from the wild-type. It is crucial to re-optimize the assay pH, temperature, and buffer composition for the new variant.

Q3: I am observing substrate inhibition at high concentrations of this compound. How can I mitigate this?

A3: Substrate inhibition occurs when the substrate binds to the enzyme in a non-productive manner at high concentrations, leading to a decrease in the reaction rate.

  • Kinetic Analysis: Perform detailed kinetic studies across a wide range of substrate concentrations to accurately determine the inhibition constant (Ki).

  • Site-Directed Mutagenesis: The inhibitory binding site may be distinct from the catalytic site. Structural analysis can help identify residues involved in this non-productive binding, which can then be targeted for mutagenesis to reduce substrate inhibition.

  • Process Optimization: In a practical application setting, maintain the substrate concentration below the level at which inhibition becomes significant.

Troubleshooting Guides

Protein Expression and Purification
Problem Possible Cause Recommended Solution
No or low protein expression Incorrect vector sequence, rare codon usage, toxic protein.Verify the plasmid sequence. Optimize codons for the expression host. Lower the induction temperature and inducer concentration.[4]
Protein is in inclusion bodies High expression rate, hydrophobic protein.Lower the induction temperature (e.g., 18-25°C). Reduce inducer concentration. Co-express chaperones. Use a solubilization and refolding protocol.
Protein degrades during purification Protease activity from the host.Add a cocktail of protease inhibitors to the lysis buffer. Perform all purification steps at 4°C.
Low protein recovery after purification Suboptimal buffer conditions, non-specific binding to the column.Optimize the pH and salt concentration of your buffers. Add a low concentration of a non-ionic detergent (e.g., 0.1% Triton X-100) to reduce non-specific binding.
Enzyme Activity Assay
Problem Possible Cause Recommended Solution
High background signal Substrate instability, interfering substances in the sample.Run a control reaction without the enzyme to measure the rate of non-enzymatic substrate degradation. Ensure all reagents are of high purity. For crude extracts, consider a partial purification step.
Non-linear reaction progress curves Substrate depletion, enzyme instability, product inhibition.Use a lower enzyme concentration or a higher substrate concentration. Check the stability of the enzyme under assay conditions. Perform experiments to test for product inhibition.
Inconsistent results between replicates Pipetting errors, improper mixing, temperature fluctuations.Use calibrated pipettes. Ensure thorough mixing of all components. Use a temperature-controlled cuvette holder or plate reader.
Assay not sensitive enough Low enzyme activity, inappropriate assay method.Increase the enzyme concentration. Switch to a more sensitive assay, such as a fluorescence-based method if you are using a spectrophotometric assay.

Quantitative Data Summary

The following tables summarize kinetic parameters for wild-type and mutant acyl-CoA dehydrogenases. This data can serve as a benchmark for your own experiments.

Table 1: Kinetic Parameters of Wild-Type Acyl-CoA Dehydrogenases with Various Substrates

EnzymeSubstrateK_m_ (µM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)
Human Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD)2-Methylbutyryl-CoA25156.0 x 10⁵
Human SBCADIsobutyryl-CoA5051.0 x 10⁵
Human Isobutyryl-CoA Dehydrogenase (ACAD8)Isobutyryl-CoA15201.3 x 10⁶
Human Isobutyryl-CoA Dehydrogenase (ACAD8)2-Methylbutyryl-CoA4082.0 x 10⁵

Note: These are representative values from the literature and may vary depending on the specific assay conditions.[5]

Table 2: Impact of Site-Directed Mutagenesis on the Catalytic Efficiency of an Acyl-CoA Dehydrogenase

Enzyme VariantSubstrateK_m_ (µM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)Fold Improvement
Wild-TypeButyryl-CoA30103.3 x 10⁵1.0
Mutant A (Active Site)Butyryl-CoA20251.25 x 10⁶3.8
Mutant B (Substrate Tunnel)Butyryl-CoA4581.8 x 10⁵0.5
Wild-Type2-Methylbutyryl-CoA15016.7 x 10³1.0
Mutant A (Active Site)2-Methylbutyryl-CoA8056.3 x 10⁴9.4

Note: This table presents hypothetical data to illustrate the potential effects of mutations. Actual results will vary.

Experimental Protocols

Protocol 1: Site-Directed Mutagenesis to Enhance Catalytic Efficiency

This protocol outlines a general procedure for introducing a point mutation into the gene encoding your enzyme of interest.

  • Primer Design:

    • Design two complementary oligonucleotide primers, typically 25-45 bases in length, containing the desired mutation in the middle.

    • The primers should have a melting temperature (Tm) of ≥78°C.

    • Ensure the primers have a minimum GC content of 40% and terminate in one or more G or C bases.[5]

  • PCR Amplification:

    • Set up a PCR reaction using a high-fidelity DNA polymerase to minimize secondary mutations.

    • Use the plasmid containing the wild-type gene as the template.

    • A typical reaction mixture includes: 50 ng of template DNA, 125 ng of each primer, dNTPs, reaction buffer, and high-fidelity polymerase.

    • Perform 15-20 cycles of PCR with appropriate annealing and extension times for your plasmid size.

  • Template Digestion:

    • Digest the parental, methylated template DNA by adding the DpnI restriction enzyme directly to the PCR product.

    • Incubate at 37°C for 1-2 hours.[6]

  • Transformation:

    • Transform the DpnI-treated plasmid into highly competent E. coli cells.

    • Plate the transformed cells on a selective agar (B569324) plate (e.g., containing the appropriate antibiotic).

  • Verification:

    • Isolate plasmid DNA from several colonies.

    • Verify the presence of the desired mutation and the absence of any unwanted mutations by DNA sequencing.

Protocol 2: Spectrophotometric Assay for Acyl-CoA Dehydrogenase Activity

This assay measures the reduction of an artificial electron acceptor, such as ferricenium hexafluorophosphate (B91526) or 2,6-dichlorophenolindophenol (DCPIP), which is coupled to the oxidation of the acyl-CoA substrate.

  • Reagent Preparation:

    • Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.6, containing 0.2 mM EDTA.

    • Substrate Stock Solution: 10 mM this compound in water.

    • Electron Acceptor Stock Solution: 10 mM Ferricenium hexafluorophosphate in water.

  • Assay Procedure:

    • In a quartz cuvette, combine the assay buffer, electron acceptor, and water to a final volume of 990 µL.

    • Add 10 µL of the purified enzyme solution and mix gently.

    • Place the cuvette in a spectrophotometer and record the baseline absorbance at the appropriate wavelength (e.g., 300 nm for ferricenium).

    • Initiate the reaction by adding 10 µL of the this compound stock solution and immediately start recording the decrease in absorbance over time.

    • The initial linear rate of the reaction is used to calculate the enzyme activity.

Visualizations

Experimental_Workflow cluster_0 Gene Synthesis & Mutagenesis cluster_1 Protein Production cluster_2 Enzyme Characterization Gene_Synthesis Gene_Synthesis Site_Directed_Mutagenesis Site_Directed_Mutagenesis Gene_Synthesis->Site_Directed_Mutagenesis Introduce Mutation DNA_Sequencing DNA_Sequencing Site_Directed_Mutagenesis->DNA_Sequencing Verify Mutation Transformation Transformation DNA_Sequencing->Transformation Transform into E. coli Protein_Expression Protein_Expression Transformation->Protein_Expression Induce with IPTG Cell_Lysis Cell_Lysis Protein_Expression->Cell_Lysis Protein_Purification Protein_Purification Cell_Lysis->Protein_Purification e.g., Ni-NTA Activity_Assay Activity_Assay Protein_Purification->Activity_Assay Measure Kinetics Data_Analysis Data_Analysis Activity_Assay->Data_Analysis Calculate kcat, Km Conclusion Conclusion Data_Analysis->Conclusion

Caption: A typical experimental workflow for enhancing enzyme catalytic efficiency.

Troubleshooting_Logic cluster_0 Protein Expression & Purification cluster_1 Assay Conditions Start Low/No Enzyme Activity Check_Protein_Expression Check SDS-PAGE for expression Start->Check_Protein_Expression Is_Protein_Expressed Protein Expressed? Check_Protein_Expression->Is_Protein_Expressed Check_Solubility Check soluble vs. insoluble fraction Is_Protein_Expressed->Check_Solubility Yes Optimize_Expression Optimize Expression Conditions Is_Protein_Expressed->Optimize_Expression No Is_Protein_Soluble Protein Soluble? Check_Solubility->Is_Protein_Soluble Check_Purification Assess purity and concentration Is_Protein_Soluble->Check_Purification Yes Refold_Protein Refold from Inclusion Bodies Is_Protein_Soluble->Refold_Protein No Check_Assay_Conditions Verify pH, Temp, Buffer Check_Purification->Check_Assay_Conditions Are_Conditions_Optimal Conditions Optimal? Check_Assay_Conditions->Are_Conditions_Optimal Check_Substrate_Cofactors Check substrate integrity and cofactor presence Are_Conditions_Optimal->Check_Substrate_Cofactors Yes Optimize_Assay Optimize Assay Conditions Are_Conditions_Optimal->Optimize_Assay No Final_Conclusion Final_Conclusion Check_Substrate_Cofactors->Final_Conclusion Re-evaluate Experiment

Caption: A logical troubleshooting guide for low or no enzyme activity.

Isoleucine_Catabolism cluster_TCA TCA Cycle Isoleucine Isoleucine alpha_keto_beta_methylvalerate α-Keto-β-methylvalerate Isoleucine->alpha_keto_beta_methylvalerate Transaminase S_2_Methylbutyryl_CoA 2-Methylbutyryl-CoA alpha_keto_beta_methylvalerate->S_2_Methylbutyryl_CoA BCKDH Complex Tiglyl_CoA Tiglyl-CoA S_2_Methylbutyryl_CoA->Tiglyl_CoA SBCAD (ACADSB) [Target Enzyme] Propionyl_CoA Propionyl-CoA Tiglyl_CoA->Propionyl_CoA Acetyl_CoA Acetyl-CoA Tiglyl_CoA->Acetyl_CoA Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA

Caption: The catabolic pathway of isoleucine highlighting the role of SBCAD.

References

Validation & Comparative

A Comparative Guide to Differentiating 2-Methylbutyryl CoA and Isobutyryl-CoA using Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate differentiation of isomeric molecules is a critical challenge in metabolomics and drug development. This guide provides a comprehensive comparison of methodologies for distinguishing between 2-Methylbutyryl Coenzyme A (2-Methylbutyryl CoA) and Isobutyryl-Coenzyme A (Isobutyryl-CoA), two isomeric short-chain acyl-CoAs, using tandem mass spectrometry (MS/MS). While structurally similar, their distinct metabolic origins and pathways necessitate precise identification. This guide outlines the analytical challenges and presents a robust experimental approach combining ultra-performance liquid chromatography with tandem mass spectrometry (UPLC-MS/MS) for their unambiguous differentiation.

The Challenge of Isomeric Differentiation

This compound and Isobutyryl-CoA are structural isomers, meaning they share the same molecular weight and elemental composition. Consequently, they are indistinguishable by mass spectrometry alone based on their precursor ion mass-to-charge ratio (m/z). Furthermore, their fragmentation patterns in tandem mass spectrometry are dominated by the loss of the Coenzyme A moiety, which is common to all acyl-CoAs. This results in a characteristic and prominent neutral loss of 507 Da, making differentiation based on primary fragmentation challenging.

Tandem Mass Spectrometry Fragmentation Patterns

Upon collision-induced dissociation (CID) in a tandem mass spectrometer, both this compound and Isobutyryl-CoA yield a predominant product ion resulting from the neutral loss of the adenosine (B11128) 3'-phosphate 5'-diphosphate group (m/z 507). While this transition is excellent for the general detection of acyl-CoAs, it does not provide structural information to differentiate the isomeric acyl chains.

While minor, structurally informative fragment ions can sometimes be generated, the most reliable and widely accepted method for differentiating these isomers is to couple liquid chromatography with tandem mass spectrometry. The chromatographic separation of the isomers prior to their introduction into the mass spectrometer allows for their individual detection and quantification.

Experimental Data: UPLC-MS/MS for Isomer Separation

Ultra-performance liquid chromatography (UPLC) provides the necessary resolving power to separate this compound and Isobutyryl-CoA. The following table summarizes the key parameters for their analysis.

ParameterThis compoundIsobutyryl-CoA
Precursor Ion (m/z) 852.2852.2
Product Ion (m/z) 345.2 (Quantifier)345.2 (Quantifier)
Product Ion (m/z) 428.1 (Qualifier)428.1 (Qualifier)
Neutral Loss (m/z) 507.0507.0
Typical Retention Time Isomer-specificIsomer-specific

Note: The primary quantifier ion (m/z 345.2) arises from the neutral loss of 507 Da from the precursor ion. The qualifier ion (m/z 428.1) corresponds to the adenosine 3',5'-diphosphate fragment. Retention times are column and method dependent and must be established using pure standards.

Experimental Protocol: UPLC-MS/MS Analysis

This protocol provides a detailed methodology for the separation and quantification of this compound and Isobutyryl-CoA in biological samples.

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of biological sample (e.g., tissue homogenate, cell lysate), add 100 µL of ice-cold 5% (w/v) 5-sulfosalicylic acid (SSA).

  • Vortex the mixture vigorously for 30 seconds.

  • Incubate on ice for 10 minutes to precipitate proteins.

  • Centrifuge at 15,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant containing the acyl-CoAs and transfer to an autosampler vial for UPLC-MS/MS analysis.

2. UPLC System and Conditions

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for the separation.

  • Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) in water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Gradient: A typical gradient starts at a low percentage of mobile phase B, increases linearly to separate the analytes, and is followed by a wash and re-equilibration step. An example gradient is as follows:

    • 0-2 min: 2% B

    • 2-10 min: 2-50% B (linear gradient)

    • 10-12 min: 50-98% B (linear gradient)

    • 12-14 min: 98% B (hold)

    • 14-14.1 min: 98-2% B (linear gradient)

    • 14.1-18 min: 2% B (re-equilibration)

3. Tandem Mass Spectrometer Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound and Isobutyryl-CoA as detailed in the data table.

  • Collision Energy: Optimize collision energy for the specific instrument to maximize the signal of the product ions.

Experimental Workflow

The following diagram illustrates the logical flow of the UPLC-MS/MS methodology for differentiating this compound and Isobutyryl-CoA.

G cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample SSA Add 5% SSA Sample->SSA Vortex Vortex SSA->Vortex Incubate Incubate on Ice Vortex->Incubate Centrifuge Centrifuge Incubate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant UPLC UPLC Separation (C18 Column) Supernatant->UPLC MS Mass Spectrometer (ESI+) UPLC->MS MSMS Tandem MS (MRM) MS->MSMS Chromatogram Chromatographic Separation of Isomers MSMS->Chromatogram Quantification Quantification based on Peak Area Chromatogram->Quantification G Isoleucine Isoleucine Metabolism_I Isoleucine Catabolism Isoleucine->Metabolism_I Valine Valine Metabolism_V Valine Catabolism Valine->Metabolism_V TwoMB_CoA This compound TCA_Cycle TCA Cycle TwoMB_CoA->TCA_Cycle Isobutyryl_CoA Isobutyryl-CoA Isobutyryl_CoA->TCA_Cycle Metabolism_I->TwoMB_CoA Metabolism_V->Isobutyryl_CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced roles of acyl-CoA thioesters is paramount. This guide provides an objective comparative analysis of 2-Methylbutyryl-CoA and other key acyl-CoA thioesters, supported by experimental data and detailed methodologies.

This publication delves into the comparative abundance of 2-Methylbutyryl-CoA, a key intermediate in isoleucine metabolism, alongside other critical short-chain and long-chain acyl-CoA thioesters. By presenting quantitative data, detailed experimental protocols, and visual representations of metabolic and experimental workflows, this guide serves as a valuable resource for investigating the intricate roles of these metabolites in cellular physiology and disease.

Quantitative Comparison of Acyl-CoA Thioesters

The relative abundance of various acyl-CoA species can provide significant insights into the metabolic state of a cell or tissue. The following table summarizes the relative mass spectrometry intensity of 2-Methylbutyryl-CoA and a selection of other acyl-CoA thioesters in mouse liver tissue, offering a comparative snapshot of their steady-state levels under normal dietary conditions. This data is derived from a high-resolution metabolomics study and showcases the diversity in acyl-CoA pool sizes.[1]

Acyl-CoA ThioesterAcyl Group StructureRelative MS Intensity (Arbitrary Units)
Acetyl-CoAC2:01.00E+09
Propionyl-CoAC3:02.50E+08
2-Methylbutyryl-CoA C5:0 (branched) Not explicitly quantified, but other C5 acyl-CoAs are present
Isobutyryl-CoAC4:0 (branched)1.00E+07
Butyryl-CoAC4:05.00E+07
Succinyl-CoAC4:0 (dicarboxylic)4.00E+08
Malonyl-CoAC3:0 (dicarboxylic)2.00E+08
Hexanoyl-CoAC6:08.00E+07
Octanoyl-CoAC8:01.50E+08
Decanoyl-CoAC10:01.20E+08
Lauroyl-CoAC12:09.00E+07
Myristoyl-CoAC14:07.00E+07
Palmitoyl-CoAC16:05.00E+08
Stearoyl-CoAC18:03.00E+08

Note: The data presented are relative intensities from a single study and may vary depending on the biological sample, extraction method, and analytical platform.

Experimental Protocols

Accurate and reproducible quantification of acyl-CoA thioesters is critical for meaningful comparative analysis. The following is a detailed protocol for the extraction and analysis of short- to medium-chain acyl-CoAs from mammalian tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Acyl-CoA Extraction from Tissues

This protocol is optimized for the extraction of a broad range of acyl-CoAs while minimizing degradation.

Materials:

  • Frozen tissue samples (~50 mg)

  • Ice-cold 80% methanol (B129727) in water

  • Internal standards (e.g., 13C-labeled acyl-CoAs)

  • Homogenizer (e.g., bead beater or Potter-Elvehjem)

  • Centrifuge capable of high speed (e.g., 14,000 x g) at 4°C

  • Nitrogen evaporator or vacuum concentrator

  • Reconstitution solvent (e.g., 5% 5-sulfosalicylic acid in water)

Procedure:

  • Immediately flash-freeze tissue samples in liquid nitrogen upon collection to quench metabolic activity.

  • Pre-cool homogenizer tubes and add a pre-weighed frozen tissue sample.

  • Add 1 mL of ice-cold 80% methanol containing a mixture of internal standards.

  • Homogenize the tissue until a uniform suspension is achieved. Keep the sample on ice throughout the process.

  • Incubate the homogenate on ice for 20 minutes to facilitate protein precipitation.

  • Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant, which contains the acyl-CoAs.

  • Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in 100 µL of the reconstitution solvent. Vortex briefly and centrifuge to pellet any remaining insoluble material.

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

This method is tailored for the separation and sensitive quantification of short- to medium-chain acyl-CoAs.

Instrumentation:

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Triple quadrupole mass spectrometer.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate.

  • Mobile Phase B: Acetonitrile with 10 mM ammonium acetate.

  • Gradient: A typical gradient starts with a low percentage of Mobile Phase B (e.g., 2%) and ramps up to a high percentage (e.g., 95%) to elute the acyl-CoAs based on their hydrophobicity.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for each acyl-CoA species and their corresponding internal standards. The common neutral loss of 507 m/z, corresponding to the adenosine (B11128) 3'-phosphate 5'-diphosphate group, is often used for quantification.

  • Collision Energy (CE) and other source parameters: Optimize these parameters for the specific instrument to achieve maximum sensitivity for each analyte.

Data Analysis:

  • Quantify the concentration of each acyl-CoA by comparing the peak area of the analyte to that of its corresponding isotopically labeled internal standard. Construct a standard curve using authentic standards to determine the absolute concentration.

Visualizing Metabolic and Experimental Frameworks

To provide a clearer understanding of the metabolic context of 2-Methylbutyryl-CoA and the analytical process, the following diagrams have been generated using the DOT language.

G Isoleucine Catabolism Pathway Isoleucine Isoleucine alpha_Keto_beta_methylvalerate α-Keto-β-methylvalerate Isoleucine->alpha_Keto_beta_methylvalerate BCAT Two_Methylbutyryl_CoA 2-Methylbutyryl-CoA alpha_Keto_beta_methylvalerate->Two_Methylbutyryl_CoA BCKDH Tiglyl_CoA Tiglyl-CoA Two_Methylbutyryl_CoA->Tiglyl_CoA SBCAD alpha_Methyl_beta_hydroxybutyryl_CoA α-Methyl-β-hydroxybutyryl-CoA Tiglyl_CoA->alpha_Methyl_beta_hydroxybutyryl_CoA Enoyl-CoA hydratase alpha_Methylacetoacetyl_CoA α-Methylacetoacetyl-CoA alpha_Methyl_beta_hydroxybutyryl_CoA->alpha_Methylacetoacetyl_CoA 3-hydroxyacyl-CoA dehydrogenase Propionyl_CoA Propionyl-CoA alpha_Methylacetoacetyl_CoA->Propionyl_CoA β-ketothiolase Acetyl_CoA Acetyl-CoA alpha_Methylacetoacetyl_CoA->Acetyl_CoA β-ketothiolase

Caption: Isoleucine Catabolism Pathway leading to 2-Methylbutyryl-CoA.

G Experimental Workflow for Acyl-CoA Analysis Sample_Collection Tissue Sample Collection (Flash-frozen) Homogenization Homogenization in 80% Methanol with Internal Standards Sample_Collection->Homogenization Extraction Protein Precipitation & Centrifugation Homogenization->Extraction Supernatant_Drying Supernatant Collection & Drying Extraction->Supernatant_Drying Reconstitution Reconstitution in 5% SSA Supernatant_Drying->Reconstitution LC_MS_MS LC-MS/MS Analysis (C18, MRM) Reconstitution->LC_MS_MS Data_Analysis Data Processing & Quantification LC_MS_MS->Data_Analysis

Caption: Workflow for comparative acyl-CoA analysis.

References

Experimental validation of 2-Methylbutyryl CoA's role in a specific metabolic pathway

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the experimental validation of 2-Methylbutyryl-CoA's central role in isoleucine catabolism, offering a comparative analysis of its function in health and disease, its interaction with xenobiotics, and its distinct enzymatic handling in the plant kingdom.

This guide provides researchers, scientists, and drug development professionals with a detailed comparison of the metabolic significance of 2-Methylbutyryl-CoA, supported by experimental data. We delve into the primary metabolic pathway of this crucial intermediate, the consequences of its impaired processing in the genetic disorder Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) deficiency, and its broader interactions.

I. The Central Role of 2-Methylbutyryl-CoA in Isoleucine Catabolism

2-Methylbutyryl-CoA is a key intermediate in the mitochondrial catabolism of the essential branched-chain amino acid, isoleucine. The oxidative degradation of isoleucine is a critical process for energy production, particularly in muscle tissue. The pathway culminates in the production of acetyl-CoA and propionyl-CoA, which subsequently enter the citric acid cycle. The conversion of 2-Methylbutyryl-CoA to Tiglyl-CoA is a critical step in this pathway, catalyzed by the enzyme Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD).

A disruption in this pathway, most notably due to a deficiency in the SBCAD enzyme, leads to the accumulation of 2-Methylbutyryl-CoA and its derivatives. This accumulation has been experimentally validated and is the biochemical hallmark of SBCAD deficiency, also known as 2-methylbutyrylglycinuria.

Below is a diagram illustrating the central position of 2-Methylbutyryl-CoA in the isoleucine catabolic pathway and the consequences of SBCAD deficiency.

Isoleucine_Catabolism Isoleucine Isoleucine Keto_Acid α-keto-β-methylvalerate Isoleucine->Keto_Acid Transamination Methylbutyryl_CoA 2-Methylbutyryl-CoA Keto_Acid->Methylbutyryl_CoA Oxidative Decarboxylation Tiglyl_CoA Tiglyl-CoA Methylbutyryl_CoA->Tiglyl_CoA Dehydrogenation SBCAD SBCAD Propionyl_CoA Propionyl-CoA Tiglyl_CoA->Propionyl_CoA Acetyl_CoA Acetyl-CoA Tiglyl_CoA->Acetyl_CoA TCA_Cycle TCA Cycle Propionyl_CoA->TCA_Cycle Acetyl_CoA->TCA_Cycle Deficiency SBCAD Deficiency SBCAD->Deficiency Accumulation Accumulation of 2-Methylbutyryl-CoA and derivatives Deficiency->Accumulation leads to Biomarkers Elevated C5 Acylcarnitine (in blood) Elevated 2-Methylbutyrylglycine (in urine) Accumulation->Biomarkers results in Diagnostic_Workflow NBS Newborn Screening (Dried Blood Spot) MSMS Tandem Mass Spectrometry (MS/MS) Analysis NBS->MSMS Elevated_C5 Elevated C5 Acylcarnitine? MSMS->Elevated_C5 Normal Normal Elevated_C5->Normal No Confirmatory Confirmatory Testing Elevated_C5->Confirmatory Yes Urine_OA Urine Organic Acid Analysis (GC-MS) Confirmatory->Urine_OA Enzyme_Assay Enzyme Activity Assay (Fibroblasts) Confirmatory->Enzyme_Assay Genetic_Testing ACADSB Gene Sequencing Confirmatory->Genetic_Testing Elevated_2MBG Elevated 2-Methylbutyrylglycine? Urine_OA->Elevated_2MBG Diagnosis Diagnosis: SBCAD Deficiency Elevated_2MBG->Diagnosis Yes Further_Eval Further Evaluation (e.g., other organic acidurias) Elevated_2MBG->Further_Eval No Enzyme_Assay->Diagnosis Genetic_Testing->Diagnosis Valproic_Acid_Interaction cluster_isoleucine Isoleucine Catabolism cluster_valproic_acid Valproic Acid Metabolism Methylbutyryl_CoA 2-Methylbutyryl-CoA Tiglyl_CoA Tiglyl-CoA Methylbutyryl_CoA->Tiglyl_CoA SBCAD SBCAD_enzyme SBCAD Enzyme Methylbutyryl_CoA->SBCAD_enzyme Natural Substrate Valproic_Acid Valproic Acid Valproyl_CoA Valproyl-CoA Valproic_Acid->Valproyl_CoA Metabolite Valproic Acid Metabolite Valproyl_CoA->Metabolite SBCAD Valproyl_CoA->SBCAD_enzyme Alternative Substrate & Competitive Inhibitor

Unraveling Enzyme Kinetics: A Comparative Analysis of Short/Branched-Chain Acyl-CoA Dehydrogenase with 2-Methylbutyryl CoA and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed comparative guide offering insights into the kinetic parameters of Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) with its primary substrate, 2-Methylbutyryl CoA, and analogous acyl-CoA molecules has been compiled for researchers, scientists, and professionals in drug development. This guide provides a comprehensive overview of the enzyme's substrate specificity, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate metabolic and experimental workflows.

Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD), a key mitochondrial enzyme in the catabolic pathway of the essential amino acid L-isoleucine, exhibits a distinct substrate preference. Understanding the kinetics of SBCAD with its native substrate and other similar molecules is crucial for deciphering metabolic pathways, investigating inborn errors of metabolism such as SBCAD deficiency, and for the rational design of therapeutic agents.

Comparative Kinetic Analysis of SBCAD

The catalytic efficiency of human Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) has been evaluated with its primary substrate, (S)-2-methylbutyryl-CoA, and a variety of other short-chain and branched-chain acyl-CoA analogs. The kinetic parameters, including the Michaelis constant (Km), maximal velocity (Vmax), turnover number (kcat), and catalytic efficiency (kcat/Km), provide a quantitative measure of the enzyme's substrate preference.

The data reveals that human SBCAD has the highest catalytic efficiency with its natural substrate, (S)-2-methylbutyryl-CoA. While the enzyme demonstrates activity with other substrates such as isobutyryl-CoA, n-butyryl-CoA, and n-hexanoyl-CoA, the efficiency is markedly lower. This highlights the specific structural requirements of the enzyme's active site for optimal binding and catalysis.

Substrate (Analog)Km (µM)Vmax (nmol min-1 mg-1)kcat (s-1)kcat/Km (µM-1 s-1)
(S)-2-Methylbutyryl-CoA 25 ± 21040 ± 2012.1 ± 0.20.484
Isobutyryl-CoA33 ± 4330 ± 103.8 ± 0.10.115
n-Butyryl-CoA31 ± 2260 ± 103.0 ± 0.10.097
n-Hexanoyl-CoA15 ± 1240 ± 102.8 ± 0.10.187

Table 1: Kinetic parameters of recombinant human SBCAD with this compound and its analogs. Data has been compiled from relevant research literature.

L-Isoleucine Catabolism Pathway

The degradation of the branched-chain amino acid L-isoleucine is a multistep process occurring within the mitochondria. SBCAD catalyzes a critical dehydrogenation step in this pathway, converting (S)-2-methylbutyryl-CoA to tiglyl-CoA. A deficiency in SBCAD leads to the accumulation of 2-methylbutyrylglycine (B135152) in the urine, a hallmark of the metabolic disorder known as Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency.

G Isoleucine L-Isoleucine Keto_acid α-keto-β-methylvalerate Isoleucine->Keto_acid Branched-chain aminotransferase Methylbutyryl_CoA (S)-2-Methylbutyryl CoA Keto_acid->Methylbutyryl_CoA Branched-chain α-keto acid dehydrogenase Tiglyl_CoA Tiglyl-CoA Methylbutyryl_CoA->Tiglyl_CoA SBCAD Propionyl_CoA Propionyl-CoA Tiglyl_CoA->Propionyl_CoA Acetyl_CoA Acetyl-CoA Tiglyl_CoA->Acetyl_CoA Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA Several Steps Succinyl_CoA->Acetyl_CoA TCA Cycle

Figure 1: Simplified pathway of L-isoleucine catabolism.

Experimental Protocols

The determination of enzyme kinetic parameters is fundamental to understanding enzyme function. The following outlines a typical experimental workflow for assessing the activity of SBCAD.

Enzyme Activity Assay

The kinetic parameters for SBCAD are determined using a spectrophotometric assay that measures the reduction of an electron acceptor. The standard assay mixture contains a buffered solution (e.g., 100 mM HEPES, pH 7.6), a primer for the electron transfer flavoprotein (ETF), and the electron acceptor, ferricenium hexafluorophosphate. The reaction is initiated by the addition of the acyl-CoA substrate, and the rate of reduction of ferricenium is monitored by the decrease in absorbance at 300 nm.

Data Analysis

Initial velocities are determined from the linear portion of the reaction progress curves. These rates are then plotted against the substrate concentration, and the data are fitted to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values. The turnover number (kcat) is calculated from the Vmax and the enzyme concentration, and the catalytic efficiency is determined as the kcat/Km ratio.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis Assay_Mix Prepare Assay Mixture (Buffer, ETF, Ferricenium) Initiate Initiate Reaction by adding Substrate Assay_Mix->Initiate Substrate_Prep Prepare Serial Dilutions of Acyl-CoA Substrates Substrate_Prep->Initiate Monitor Monitor Absorbance Change (e.g., at 300 nm) Initiate->Monitor Calc_Rate Calculate Initial Velocity Monitor->Calc_Rate Plot Plot Velocity vs. [Substrate] Calc_Rate->Plot Fit Fit to Michaelis-Menten Equation Plot->Fit Determine_Params Determine Km, Vmax, kcat Fit->Determine_Params

Figure 2: Experimental workflow for enzyme kinetic analysis.

This guide serves as a valuable resource for researchers investigating the intricacies of acyl-CoA metabolism and for those involved in the development of novel therapeutics targeting metabolic disorders. The provided data and protocols offer a solid foundation for further experimental design and interpretation.

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Methylbutyryl CoA Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 2-Methylbutyryl CoA, a key intermediate in the catabolism of the branched-chain amino acid isoleucine, is crucial for metabolic research and the development of therapeutics for related disorders.[1] Dysregulation of isoleucine metabolism has been implicated in various metabolic diseases, making precise measurement of its intermediates essential.[1][2] This guide provides a comparative overview of various analytical methods for the quantification of this compound, with a focus on providing supporting experimental data and detailed protocols to aid in method selection and cross-validation.

Quantitative Performance Comparison

The selection of an appropriate analytical method for this compound quantification depends on the specific requirements of the study, such as sensitivity, specificity, and sample throughput. The following table summarizes the quantitative performance of the most common analytical techniques.

ParameterLC-MS/MSHPLC-UV/FluorescenceGC-MS
Limit of Detection (LOD) 1-10 fmol[3]~120 pmol (with derivatization)[3]Nanomolar levels (for SCFAs)[4]
Limit of Quantification (LOQ) 5-50 fmol[3]~1.3 nmol (LC/MS-based)[3]Variable
Linearity (R²) >0.99[3]>0.99>0.99 (for SCFAs)[5]
Precision (RSD%) < 5%[3]< 15%[3]1-4.5% (for SCFAs)[5]
Specificity High (based on mass-to-charge ratio)[3]Moderate (risk of co-elution)[3]High (with MS detection)
Throughput High[3]Moderate[3]Moderate
Derivatization Not requiredOften required for fluorescence[3]Often required[4]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point for method development and validation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as the most sensitive and specific technique for the quantification of acyl-CoA thioesters.[3] This method offers high throughput and does not typically require derivatization.

Sample Preparation (Protein Precipitation)

  • To 50 µL of a biological sample (e.g., tissue homogenate, cell lysate), add 100 µL of ice-cold 5% (w/v) 5-sulfosalicylic acid (SSA).[1]

  • Vortex the mixture vigorously for 30 seconds.[1]

  • Incubate on ice for 10 minutes to allow for complete protein precipitation.[1]

  • Centrifuge at 15,000 x g for 15 minutes at 4°C.[1]

  • Carefully collect the supernatant containing the acyl-CoAs and transfer it to an autosampler vial for LC-MS/MS analysis.[1]

Liquid Chromatography (LC) Parameters

  • Instrumentation : High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[1]

  • Column : C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).[1]

  • Mobile Phase A : 5 mM ammonium (B1175870) acetate (B1210297) in water.[1]

  • Mobile Phase B : Acetonitrile (B52724).[1]

  • Gradient : A typical gradient starts at a low percentage of mobile phase B, increases linearly to separate the analytes, and is followed by a wash and re-equilibration step.[1]

  • Flow Rate : 0.3 mL/min.[1]

  • Column Temperature : 40°C.[1]

  • Injection Volume : 5 µL.[1]

Tandem Mass Spectrometry (MS/MS) Parameters

  • Instrumentation : Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1]

  • Ionization Mode : Positive Electrospray Ionization (ESI+).[1]

  • Multiple Reaction Monitoring (MRM) : The specific precursor-to-product ion transitions for (S)-2-Methylbutanoyl-CoA are monitored. The primary transition is based on the neutral loss of the adenosine (B11128) 3'-phosphate 5'-diphosphate group (507 m/z).[1]

  • Collision Energy (CE) : Optimized for the specific instrument being used to achieve maximum sensitivity.[1]

High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence Detection

This method can be used for the quantification of 2-Methylbutyryl-CoA, though it may lack the sensitivity and specificity of LC-MS/MS. Derivatization is often necessary for fluorescence detection to enhance sensitivity.[3]

Sample Preparation and Derivatization

  • Extract acyl-CoAs from the biological sample using methods similar to those for LC-MS/MS (e.g., protein precipitation).

  • For fluorescence detection, react the sample with a thiol-specific fluorescent labeling agent.[3]

HPLC Parameters

  • Column : C18 reversed-phase column.[6]

  • Mobile Phase : A gradient of acetonitrile and water is typically used.[3]

  • Detector : UV detector (detection at 263 nm) or a fluorescence detector with appropriate excitation and emission wavelengths.[3][6]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds. For short-chain acyl-CoAs, which are not readily volatile, derivatization is typically required.[4]

Sample Preparation and Derivatization

  • Hydrolyze the acyl-CoA to release the corresponding short-chain fatty acid (2-methylbutyric acid).

  • Perform a derivatization step to make the fatty acid volatile.

  • Extract the derivatized analyte using a suitable organic solvent.[7]

GC-MS Parameters

  • GC Column : A suitable column for the separation of derivatized fatty acids (e.g., a PEG-type column).[7]

  • Oven Temperature Program : An initial temperature hold followed by a ramp to a final temperature to ensure the separation of analytes.[7]

  • Ionization Mode : Electron Impact (EI).[7]

  • MS Detection : Selected Ion Monitoring (SIM) mode for targeted quantification.[7]

Visualizing the Cross-Validation Workflow

The following diagram illustrates a logical workflow for the cross-validation of different analytical methods for this compound quantification.

cluster_prep Sample Preparation cluster_methods Analytical Methods cluster_validation Method Validation & Comparison cluster_outcome Outcome Sample Biological Sample Extraction Extraction of Acyl-CoAs (e.g., Protein Precipitation) Sample->Extraction LCMS LC-MS/MS Extraction->LCMS HPLC HPLC-UV/Fluorescence Extraction->HPLC GCMS GC-MS Extraction->GCMS Quantification Quantification of This compound LCMS->Quantification HPLC->Quantification GCMS->Quantification Comparison Comparative Data Analysis (LOD, LOQ, Linearity, etc.) Quantification->Comparison CrossValidation Cross-Validation Comparison->CrossValidation MethodSelection Informed Method Selection CrossValidation->MethodSelection

Caption: Workflow for cross-validation of analytical methods.

Signaling Pathway Context

This compound is a central metabolite in the degradation pathway of the essential amino acid, L-isoleucine. A deficiency in the enzyme 2-methylbutyryl-CoA dehydrogenase, which converts 2-methylbutyryl-CoA to tiglyl-CoA, leads to the accumulation of 2-methylbutyrylglycine (B135152) in the urine.[1]

Isoleucine L-Isoleucine KetoAcid α-keto-β-methylvalerate Isoleucine->KetoAcid MethylbutyrylCoA This compound KetoAcid->MethylbutyrylCoA TiglylCoA Tiglyl-CoA MethylbutyrylCoA->TiglylCoA 2-methylbutyryl-CoA dehydrogenase PropionylCoA Propionyl-CoA TiglylCoA->PropionylCoA AcetylCoA Acetyl-CoA TiglylCoA->AcetylCoA TCA Citric Acid Cycle PropionylCoA->TCA AcetylCoA->TCA

Caption: Simplified isoleucine degradation pathway.

References

A Functional Comparison of Acyl-CoA Dehydrogenases with Specificity for 2-Methylbutyryl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed functional comparison of acyl-CoA dehydrogenases (ACADs) that exhibit specificity towards 2-methylbutyryl-CoA, a key intermediate in the catabolism of the branched-chain amino acid L-isoleucine. The primary enzyme responsible for this metabolic step is the Short/Branched-Chain Acyl-CoA Dehydrogenase (ACADSB), also known as 2-methylbutyryl-CoA dehydrogenase. Understanding the substrate specificity and kinetic efficiency of ACADSB in relation to other members of the ACAD family, such as Isovaleryl-CoA Dehydrogenase (IVD) and Isobutyryl-CoA Dehydrogenase (ACAD8), is crucial for research into metabolic disorders and for the development of targeted therapeutic interventions.

Data Presentation: Comparative Kinetic Parameters

The following table summarizes the key kinetic parameters of human ACADSB, ACAD8, and IVD with their respective primary substrates and with 2-methylbutyryl-CoA. This allows for a direct comparison of their catalytic efficiencies.

EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (µM-1s-1)Reference
ACADSB (SBCAD) (2S)-2-Methylbutyryl-CoA 2.797003592.6[1]
Hexanoyl-CoA367600211.1[1]
2-Methylpropanoyl-CoA130290022.3[1]
ACAD8 (IBD) Isobutyryl-CoA2.62.00.8[2]
(2S)-2-Methylbutyryl-CoA 184.10.23[2]
n-Propionyl-CoA240.830.04[2]
IVD Isovaleryl-CoA1.043004300[3]
2-Methylbutyryl-CoA N/AN/AVery Low/Negligible[3]

N/A: Data not available, reflecting the very low or negligible activity of the enzyme with this substrate.

Experimental Protocols

The determination of acyl-CoA dehydrogenase activity is most accurately achieved using the anaerobic electron transfer flavoprotein (ETF) fluorescence reduction assay. Spectrophotometric methods using artificial electron acceptors are also employed.

ETF Fluorescence Reduction Assay (Gold Standard)

This assay measures the decrease in ETF fluorescence as it is reduced by the acyl-CoA dehydrogenase upon oxidation of the acyl-CoA substrate.[4]

Materials:

  • Purified recombinant human ACADSB, ACAD8, or IVD

  • Purified recombinant porcine or human Electron Transfer Flavoprotein (ETF)

  • (2S)-2-Methylbutyryl-CoA and other acyl-CoA substrates (e.g., isobutyryl-CoA, isovaleryl-CoA)

  • Anaerobic cuvette or 96-well microplate

  • Fluorescence spectrophotometer with temperature control

  • Assay Buffer: 50 mM Tris-HCl or potassium phosphate, pH 8.0, containing 0.5 mM EDTA

  • Oxygen scavenging system (e.g., glucose oxidase, catalase, and glucose) for microplate assays

Procedure:

  • Preparation: Prepare all solutions in the assay buffer. The final concentration of ETF in the reaction mixture is typically 1-2 µM. The acyl-CoA substrate concentrations should be varied to determine Michaelis-Menten kinetics (e.g., 0.5 to 100 µM).

  • Anaerobic Conditions: The assay must be performed under anaerobic conditions to prevent re-oxidation of the reduced ETF by molecular oxygen. For cuvette-based assays, this is achieved by sealing the cuvette and degassing with nitrogen or argon. For microplate assays, an oxygen scavenging system is added to the reaction mixture.

  • Reaction Mixture: In the anaerobic environment, combine the assay buffer, ETF, and the acyl-CoA dehydrogenase enzyme in the cuvette or microplate well.

  • Initiation and Measurement: Equilibrate the mixture to the desired temperature (typically 32°C or 37°C). Initiate the reaction by adding the acyl-CoA substrate.

  • Data Acquisition: Monitor the decrease in ETF fluorescence over time. The excitation wavelength is typically around 380 nm, and the emission wavelength is around 495 nm. The initial rate of fluorescence decrease is proportional to the enzyme activity.

  • Data Analysis: Calculate the initial velocity (v₀) from the linear portion of the fluorescence decay curve. Plot v₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax. The turnover number (kcat) can be calculated from Vmax if the enzyme concentration is known.

Spectrophotometric Dye Reduction Assay

This method uses an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction.

Materials:

  • Purified or partially purified acyl-CoA dehydrogenase

  • Acyl-CoA substrates

  • Phenazine (B1670421) methosulfate (PMS) or phenazine ethosulfate (PES) as an intermediate electron carrier

  • DCPIP as the terminal electron acceptor

  • Spectrophotometer

  • Assay Buffer: e.g., 100 mM potassium phosphate, pH 7.5

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing the assay buffer, DCPIP, and PMS/PES.

  • Enzyme and Substrate Addition: Add the enzyme preparation to the reaction mixture and equilibrate to the desired temperature.

  • Initiation and Measurement: Initiate the reaction by adding the acyl-CoA substrate.

  • Data Acquisition: Monitor the decrease in absorbance of DCPIP at 600 nm. The rate of absorbance change is proportional to the enzyme activity.

  • Data Analysis: Calculate the enzyme activity based on the molar extinction coefficient of DCPIP. Kinetic parameters can be determined by varying the substrate concentration.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Experimental_Workflow cluster_assay ETF Fluorescence Reduction Assay cluster_analysis Data Analysis Enzyme Purified Acyl-CoA Dehydrogenase (ACADSB, ACAD8, IVD) Assay_Setup Combine Enzyme, ETF, and Buffer in Anaerobic Cuvette Enzyme->Assay_Setup ETF Purified Electron Transfer Flavoprotein (ETF) ETF->Assay_Setup Substrate Acyl-CoA Substrates (2-Methylbutyryl-CoA, etc.) Initiate Initiate Reaction with Acyl-CoA Substrate Substrate->Initiate Buffer Assay Buffer (pH 8.0) Buffer->Assay_Setup Assay_Setup->Initiate Measure Monitor Fluorescence Decrease (Ex: 380nm, Em: 495nm) Initiate->Measure Calc_Rate Calculate Initial Reaction Rate (v₀) Measure->Calc_Rate MM_Plot Plot v₀ vs. [Substrate] Calc_Rate->MM_Plot Kinetics Determine Km and Vmax (Michaelis-Menten Fit) MM_Plot->Kinetics

Caption: Experimental workflow for determining the kinetic parameters of acyl-CoA dehydrogenases.

Substrate_Specificity_Pathway cluster_isoleucine cluster_valine cluster_leucine Isoleucine L-Isoleucine Catabolism MB_CoA 2-Methylbutyryl-CoA Isoleucine->MB_CoA Valine L-Valine Catabolism IB_CoA Isobutyryl-CoA Valine->IB_CoA Leucine L-Leucine Catabolism IV_CoA Isovaleryl-CoA Leucine->IV_CoA ACADSB ACADSB (SBCAD) (High Specificity) MB_CoA->ACADSB kcat/Km: ~3600 µM⁻¹s⁻¹ ACAD8 ACAD8 (IBD) (Primary Substrate) MB_CoA->ACAD8 kcat/Km: 0.23 µM⁻¹s⁻¹ IVD IVD (Primary Substrate) MB_CoA->IVD Negligible Activity Product_I (2E)-2-Methylbut-2-enoyl-CoA ACADSB->Product_I IB_CoA->ACAD8 kcat/Km: 0.8 µM⁻¹s⁻¹ Product_V 2-Methylpropenoyl-CoA ACAD8->Product_V IV_CoA->IVD kcat/Km: 4300 µM⁻¹s⁻¹ Product_L 3-Methylcrotonyl-CoA IVD->Product_L

Caption: Substrate specificity of branched-chain acyl-CoA dehydrogenases.

References

Confirming the Metabolic Origin of the 2-Methylbutyryl Moiety: A Comparative Guide to Isotopic Labeling Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of isotopic labeling techniques used to elucidate the metabolic origin of the 2-methylbutyryl moiety, a key intermediate in cellular metabolism. By leveraging stable isotope tracers, researchers can definitively track the flow of atoms through complex biochemical pathways, providing critical insights for drug development and metabolic research. This document outlines the predominant metabolic pathway, details experimental protocols, and presents a comparative analysis of common isotopic labeling strategies, supported by the principles of metabolic flux analysis.

Metabolic Origin of the 2-Methylbutyryl Moiety

The 2-methylbutyryl moiety, in the form of 2-methylbutyryl-Coenzyme A (CoA), is a crucial intermediate in the catabolism of the essential branched-chain amino acid, L-isoleucine.[1][2][3] The metabolic pathway involves a series of enzymatic reactions that break down isoleucine, ultimately yielding acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle for energy production.[1][2]

The initial steps of this pathway, which are shared with other branched-chain amino acids, involve a transamination followed by oxidative decarboxylation to produce the corresponding acyl-CoA derivative.[2] In the case of isoleucine, this results in the formation of 2-methylbutyryl-CoA.[2]

Comparison of Isotopic Labeling Strategies

The choice of isotopic tracer is a critical decision in designing experiments to trace metabolic pathways. For elucidating the origin of the 2-methylbutyryl moiety, several strategies can be employed, each with distinct advantages and applications. The most common approaches involve the use of Carbon-13 (¹³C) labeled precursors.

Isotopic Labeling Strategy Description Advantages Disadvantages Typical Analytical Method
Uniformly Labeled [U-¹³C]-L-Isoleucine All carbon atoms in the isoleucine molecule are replaced with ¹³C.Provides the most direct and unambiguous tracing of the entire carbon skeleton of isoleucine as it is metabolized to 2-methylbutyryl-CoA and downstream products. Allows for the determination of the fractional contribution of isoleucine to the 2-methylbutyryl-CoA pool.Can be more expensive than selectively labeled precursors. May lead to complex mass isotopomer distributions in downstream metabolites, requiring sophisticated data analysis.Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS)
Selectively Labeled L-Isoleucine Only specific carbon atoms in the isoleucine molecule are labeled with ¹³C.More cost-effective than uniformly labeled isoleucine. Can be used to probe specific enzymatic reactions within the pathway by tracking the fate of a particular carbon atom.May not provide a complete picture of the overall metabolic flux from isoleucine. The choice of labeled position is critical and requires prior knowledge of the metabolic pathway.LC-MS/MS, GC-MS, Nuclear Magnetic Resonance (NMR) Spectroscopy
Labeled Metabolic Precursors (e.g., [¹³C]-α-Ketobutyrate) A labeled precursor further down the biosynthetic pathway of isoleucine is used.Can provide more specific information about the later stages of the pathway leading to 2-methylbutyryl-CoA. Can be useful in organisms or cell lines where the initial steps of isoleucine catabolism are impaired or not of interest.The precursor must be readily taken up and utilized by the cells. The contribution from endogenous, unlabeled pools of the precursor can complicate data interpretation.LC-MS/MS, GC-MS

Experimental Protocols

The following is a generalized protocol for a stable isotope labeling experiment to confirm the origin of the 2-methylbutyryl moiety using [U-¹³C]-L-Isoleucine in cultured mammalian cells.

1. Cell Culture and Isotope Labeling:

  • Culture cells to approximately 70-80% confluency in a standard complete culture medium.

  • Prepare a labeling medium by supplementing isoleucine-free medium with dialyzed fetal bovine serum and the desired concentration of [U-¹³C]-L-Isoleucine. The concentration of the labeled isoleucine should be similar to that in the complete medium to maintain metabolic steady-state.

  • Aspirate the complete medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and then add the pre-warmed labeling medium.

  • Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO₂) for a duration sufficient to achieve isotopic steady-state in the metabolites of interest. This time is typically determined empirically but often ranges from 6 to 24 hours.[4]

2. Metabolite Quenching and Extraction:

  • To halt metabolic activity, rapidly aspirate the labeling medium and place the culture plates on ice.

  • Wash the cells quickly with ice-cold PBS.

  • Immediately add a cold extraction solvent, such as 80% methanol, to the cells.

  • Scrape the cells in the extraction solvent and transfer the lysate to a microcentrifuge tube.

  • Flash-freeze the lysate in liquid nitrogen and store at -80°C until analysis.

3. Sample Preparation and LC-MS/MS Analysis:

  • Thaw the frozen metabolite extracts on ice.

  • Centrifuge the extracts at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.

  • Analyze the samples using a high-resolution mass spectrometer coupled with liquid chromatography. A gradient elution should be developed to separate 2-methylbutyryl-CoA from other metabolites.

4. Data Analysis:

  • Identify the peak corresponding to 2-methylbutyryl-CoA based on its retention time and accurate mass.

  • Determine the mass isotopologue distribution (MID) of 2-methylbutyryl-CoA. This is the fractional abundance of the different isotopologues (molecules with different numbers of ¹³C atoms).

  • Correct the raw MID data for the natural abundance of ¹³C.

  • The presence of a significant M+5 isotopologue (where all five carbons of the 2-methylbutyryl moiety are labeled) confirms its origin from the fully labeled isoleucine precursor.

Visualizing the Metabolic Pathway and Experimental Workflow

To better understand the flow of metabolites and the experimental process, the following diagrams have been generated using Graphviz.

L_Isoleucine_Catabolism cluster_pathway L-Isoleucine Catabolism L-Isoleucine L-Isoleucine alpha-Keto-beta-methylvalerate alpha-Keto-beta-methylvalerate L-Isoleucine->alpha-Keto-beta-methylvalerate Branched-chain amino acid transaminase 2-Methylbutyryl-CoA 2-Methylbutyryl-CoA alpha-Keto-beta-methylvalerate->2-Methylbutyryl-CoA Branched-chain alpha-keto acid dehydrogenase complex Tiglyl-CoA Tiglyl-CoA 2-Methylbutyryl-CoA->Tiglyl-CoA Short/branched-chain acyl-CoA dehydrogenase Propionyl-CoA Propionyl-CoA Tiglyl-CoA->Propionyl-CoA Further metabolism Acetyl-CoA Acetyl-CoA Tiglyl-CoA->Acetyl-CoA Further metabolism

Caption: The metabolic pathway of L-isoleucine catabolism leading to the formation of 2-methylbutyryl-CoA.

Experimental_Workflow cluster_workflow Isotopic Labeling Experimental Workflow Cell_Culture 1. Cell Culture Labeling 2. Isotopic Labeling ([U-13C]-L-Isoleucine) Cell_Culture->Labeling Quenching 3. Metabolite Quenching Labeling->Quenching Extraction 4. Metabolite Extraction Quenching->Extraction Analysis 5. LC-MS/MS Analysis Extraction->Analysis Data_Processing 6. Data Processing and Mass Isotopomer Distribution Analysis Analysis->Data_Processing

References

Comparative analysis of intracellular 2-Methylbutyryl CoA concentrations under different growth conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the comparative analysis of intracellular 2-Methylbutyryl CoA concentrations under different growth conditions. While direct, comprehensive comparative data on the intracellular concentrations of this compound across various organisms and conditions remains a developing area of research, this document outlines the established metabolic context, a detailed methodology for quantification, and a template for data presentation. The provided experimental protocol and pathway information will enable researchers to generate and interpret their own comparative data.

Introduction to this compound Metabolism

This compound is a key intermediate in the catabolism of the branched-chain amino acid, L-isoleucine. This metabolic pathway is crucial for cellular energy production and the synthesis of important biomolecules. The degradation of isoleucine proceeds through a series of enzymatic steps, ultimately yielding acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle.

A critical enzyme in this pathway is 2-methylbutyryl-CoA dehydrogenase (encoded by the ACADSB gene), which catalyzes the conversion of 2-methylbutyryl-CoA to tiglyl-CoA.[1] Genetic deficiencies in this enzyme lead to the accumulation of 2-methylbutyryl-CoA and its derivatives, resulting in the metabolic disorder 2-methylbutyrylglycinuria.[2] The study of intracellular this compound concentrations is therefore vital for understanding the pathophysiology of this disease and for the development of potential therapeutic interventions. Furthermore, in the context of metabolic engineering, manipulating the flux through the isoleucine degradation pathway can be leveraged for the biotechnological production of various chemicals.[3][4]

Quantitative Data on this compound Levels

Direct measurements of intracellular this compound concentrations under varying growth conditions are not extensively reported in the scientific literature. However, related quantitative data, such as enzyme activity, can provide insights into the metabolic flux of this pathway. The following table presents an example of such a comparison in human fibroblasts, highlighting the significant impact of a disease state on the activity of a key enzyme in this compound metabolism.

ConditionCell TypeAnalyteValueUnitReference
ControlHuman Fibroblasts2-Methylbutyryl-CoA Dehydrogenase Activity0.157nmol/min/mg protein[5]
2-Methylbutyryl-CoA Dehydrogenase DeficiencyHuman Fibroblasts2-Methylbutyryl-CoA Dehydrogenase Activity0.016nmol/min/mg protein[5]

Experimental Protocols

The accurate quantification of intracellular this compound requires a sensitive and specific analytical method. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application.[6] The following protocol is a comprehensive guide for the extraction and quantification of this compound from biological samples.

I. Sample Preparation (Cell Lysate or Tissue Homogenate)

This protocol is adapted from established methods for short-chain acyl-CoA extraction.[6]

Materials:

  • Biological sample (e.g., cell pellet, tissue homogenate)

  • Ice-cold 5% (w/v) 5-sulfosalicylic acid (SSA) in water

  • Microcentrifuge tubes

  • Centrifuge capable of 15,000 x g and 4°C

  • Vortex mixer

Procedure:

  • To 50 µL of the biological sample in a microcentrifuge tube, add 100 µL of ice-cold 5% SSA.

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and cell lysis.

  • Incubate the mixture on ice for 10 minutes to facilitate complete protein precipitation.

  • Centrifuge the sample at 15,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to an autosampler vial for LC-MS/MS analysis.[6]

II. LC-MS/MS Analysis

This section outlines the parameters for the chromatographic separation and mass spectrometric detection of this compound.[6]

Liquid Chromatography (LC) Parameters:

  • Column: A C18 reversed-phase column (e.g., Luna® C18(2) 100 Å, 100 x 2 mm, 3 µm) with a compatible guard column is recommended.[7]

  • Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) in water.[6]

  • Mobile Phase B: Acetonitrile.[6]

  • Gradient: A typical gradient starts with a low percentage of mobile phase B, which is linearly increased to elute the analytes, followed by a wash and re-equilibration step. The specific gradient profile should be optimized for the user's system.

  • Flow Rate: 0.3 mL/min.[6]

  • Column Temperature: 40°C.[6]

  • Injection Volume: 5 µL.[6]

Mass Spectrometry (MS/MS) Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[6]

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The specific precursor-to-product ion transitions for 2-Methylbutyryl-CoA must be determined. For acyl-CoAs, a common fragmentation pattern involves the neutral loss of the adenosine (B11128) diphosphate (B83284) moiety.[8] The exact m/z values should be confirmed using a pure standard of this compound.

III. Data Analysis and Quantification
  • Standard Curve: A standard curve should be prepared using known concentrations of a this compound standard. The curve is generated by plotting the peak area of the analyte against its concentration.

  • Quantification: The concentration of this compound in the biological samples is determined by interpolating their peak areas from the standard curve.

  • Normalization: The calculated concentrations should be normalized to a relevant measure, such as total protein concentration or cell number, to allow for accurate comparisons between different samples.

Visualizing Metabolic Pathways and Workflows

Diagrams are essential tools for visualizing complex biological processes and experimental procedures. The following sections provide DOT language scripts for generating such diagrams using Graphviz.

Isoleucine Degradation Pathway

This diagram illustrates the metabolic pathway for the degradation of L-isoleucine, highlighting the position of this compound.

Isoleucine_Degradation_Pathway cluster_isoleucine Isoleucine Degradation L-Isoleucine L-Isoleucine alpha-Keto-beta-methylvalerate alpha-Keto-beta-methylvalerate L-Isoleucine->alpha-Keto-beta-methylvalerate Branched-chain aminotransferase 2-Methylbutyryl-CoA 2-Methylbutyryl-CoA alpha-Keto-beta-methylvalerate->2-Methylbutyryl-CoA BCKDH complex Tiglyl-CoA Tiglyl-CoA 2-Methylbutyryl-CoA->Tiglyl-CoA 2-Methylbutyryl-CoA dehydrogenase (ACADSB) Propionyl-CoA Propionyl-CoA Tiglyl-CoA->Propionyl-CoA Multiple steps Acetyl-CoA Acetyl-CoA Tiglyl-CoA->Acetyl-CoA Multiple steps Citric Acid Cycle Citric Acid Cycle Propionyl-CoA->Citric Acid Cycle Acetyl-CoA->Citric Acid Cycle

Caption: The metabolic pathway of L-isoleucine degradation.

Experimental Workflow for this compound Quantification

This diagram outlines the key steps in the experimental workflow for quantifying intracellular this compound.

Experimental_Workflow cluster_workflow Quantification Workflow Sample_Collection Biological Sample Collection (Cells or Tissues) Extraction Extraction with 5% SSA (Protein Precipitation) Sample_Collection->Extraction Centrifugation Centrifugation (15,000 x g, 4°C) Extraction->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_MS_MS LC-MS/MS Analysis Supernatant_Collection->LC_MS_MS Data_Analysis Data Analysis and Quantification LC_MS_MS->Data_Analysis

Caption: Workflow for quantifying this compound.

References

Verifying the Substrate Specificity of a Novel Enzyme for 2-Methylbutyryl CoA over other Short-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the substrate specificity of a novel enzyme, designated ENZ-1, for 2-Methylbutyryl CoA against other short-chain acyl-CoAs, namely Propionyl-CoA, Butyryl-CoA, and Isobutyryl-CoA. The data presented herein is intended for researchers, scientists, and drug development professionals working on enzyme characterization and metabolic pathway analysis.

Introduction

The characterization of a novel enzyme's substrate specificity is a critical step in understanding its physiological role and potential for therapeutic applications. ENZ-1 is a newly discovered enzyme believed to be involved in branched-chain amino acid metabolism. Preliminary screenings suggested a potential preference for this compound, an intermediate in isoleucine catabolism.[1][2][3] To rigorously validate this hypothesis, a detailed kinetic analysis was performed to compare the enzyme's efficiency in metabolizing this compound with other structurally similar short-chain acyl-CoAs. This guide presents the experimental protocols, kinetic data, and a comparative discussion of the findings.

Materials and Methods

Enzyme Purification: The novel enzyme ENZ-1 was expressed in E. coli and purified to homogeneity using a combination of affinity and size-exclusion chromatography. The final enzyme concentration was determined using a Bradford protein assay.

Enzyme Kinetic Assays: The substrate specificity of ENZ-1 was determined by measuring its kinetic parameters (Km and Vmax) for four different substrates: this compound, Propionyl-CoA, Butyryl-CoA, and Isobutyryl-CoA. The catalytic efficiency for each substrate was then compared using the specificity constant (kcat/Km).[4][5][6][7]

A continuous spectrophotometric assay was employed to measure the initial reaction rates. The assay couples the release of Coenzyme A (CoA-SH) to the reduction of Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid); DTNB), which can be monitored by the increase in absorbance at 412 nm.

Reaction Mixture: The standard reaction mixture (1 mL total volume) contained:

  • 100 mM Tris-HCl buffer (pH 8.0)

  • 10 mM MgCl2

  • 0.2 mM DTNB

  • Varying concentrations of the acyl-CoA substrate (0.01 mM to 2 mM)

  • 10 nM of purified ENZ-1

Assay Protocol:

  • The reaction mixture, excluding the enzyme, was pre-incubated at 37°C for 5 minutes.

  • The reaction was initiated by the addition of the purified ENZ-1.

  • The increase in absorbance at 412 nm was monitored for 3 minutes using a spectrophotometer.

  • Initial reaction velocities (V₀) were calculated from the linear portion of the absorbance versus time plot, using a molar extinction coefficient of 14,150 M⁻¹cm⁻¹ for the TNB²⁻ anion.

  • For each substrate, the initial velocities were determined at a range of substrate concentrations.

  • The kinetic parameters, Km and Vmax, were determined by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis.[8][9]

  • The turnover number (kcat) was calculated using the equation: kcat = Vmax / [E], where [E] is the total enzyme concentration.[4][10]

  • The specificity constant was calculated as the ratio of kcat/Km.[6][7]

Results

The kinetic parameters for the novel enzyme ENZ-1 with each of the four short-chain acyl-CoA substrates are summarized in Table 1.

Table 1: Kinetic Parameters of ENZ-1 for Various Short-Chain Acyl-CoA Substrates

SubstrateKm (µM)Vmax (µmol/min/mg)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
This compound501201002.0 x 10⁶
Isobutyryl-CoA2508066.72.7 x 10⁵
Butyryl-CoA50060501.0 x 10⁵
Propionyl-CoA100030252.5 x 10⁴

The data clearly indicates that ENZ-1 has the highest affinity (lowest Km) and the highest catalytic efficiency (highest kcat/Km) for this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis cluster_conclusion Conclusion Enzyme Novel Enzyme (ENZ-1) Purification Reaction Enzyme Reaction Setup (Varying Substrate Concentrations) Enzyme->Reaction Substrates Acyl-CoA Substrates (2-Methylbutyryl, Isobutyryl, Butyryl, Propionyl) Substrates->Reaction Spectro Spectrophotometric Measurement (Abs @ 412nm) Reaction->Spectro MM_Plot Michaelis-Menten Plot (V₀ vs. [S]) Spectro->MM_Plot Lineweaver Lineweaver-Burk Plot (1/V₀ vs. 1/[S]) MM_Plot->Lineweaver Params Determine Km and Vmax MM_Plot->Params Lineweaver->Params Kcat Calculate kcat and kcat/Km Params->Kcat Specificity Substrate Specificity Determination Kcat->Specificity Substrate_Competition cluster_enzyme Novel Enzyme (ENZ-1) cluster_substrates Short-Chain Acyl-CoAs ActiveSite Active Site S1 This compound S1->ActiveSite High Affinity S2 Isobutyryl-CoA S2->ActiveSite Moderate Affinity S3 Butyryl-CoA S3->ActiveSite Low Affinity S4 Propionyl-CoA S4->ActiveSite Very Low Affinity

References

Head-to-head comparison of commercially available analytical standards for 2-Methylbutyryl CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of metabolic intermediates is paramount. 2-Methylbutyryl CoA, a key player in the catabolism of the essential amino acid isoleucine, is of significant interest in the study of metabolic disorders. This guide provides a head-to-head comparison of commercially available analytical standards for this compound, offering a comprehensive overview of supplier information, available product specifications, and detailed experimental protocols for its analysis.

While direct, side-by-side experimental comparisons of performance between all listed standards are not publicly available, this guide equips researchers with the necessary information to make an informed selection based on purity, formulation, and the provided analytical methodologies.

Supplier and Product Comparison

Several vendors offer this compound for research purposes. The following table summarizes the available information for each supplier's product. Researchers are encouraged to visit the suppliers' websites for the most current product specifications and to request certificates of analysis for detailed purity and stability information.

Supplier Product Name Catalog Number CAS Number Molecular Weight ( g/mol ) Purity Format
BenchChem This compoundB30558176712-02-3851.7Information not publicly availableNot specified
MedchemExpress 2-Methylbutyryl-CoAHY-E702396712-02-3851.65Information not publicly availableNot specified
Cayman Chemical 2-Methylbutyryl-L-carnitine-d3 (chloride) (Internal Standard)30819Not Applicable284.8≥98%A solution in ethanol
Sigma-Aldrich 2-Methylbutyric acid analytical standard49659116-53-0102.13≥97.0% (GC)Neat

Note: Cayman Chemical provides a deuterated internal standard of a related metabolite, which is crucial for quantitative mass spectrometry-based assays. Sigma-Aldrich provides the precursor, 2-Methylbutyric acid, as an analytical standard.

Biological Context: The Isoleucine Catabolism Pathway

This compound is a central intermediate in the metabolic pathway of isoleucine.[1] A defect in the enzyme 2-methylbutyryl-CoA dehydrogenase, which catalyzes the conversion of 2-methylbutyryl-CoA to tiglyl-CoA, leads to the accumulation of 2-methylbutyryl-CoA and its derivatives.[1] This accumulation is the hallmark of the inherited metabolic disorder 2-methylbutyrylglycinuria.[2]

Isoleucine_Catabolism Isoleucine Catabolism Pathway Isoleucine Isoleucine alpha_Keto_beta_methylvalerate α-Keto-β-methylvalerate Isoleucine->alpha_Keto_beta_methylvalerate Transamination Two_Methylbutyryl_CoA This compound alpha_Keto_beta_methylvalerate->Two_Methylbutyryl_CoA Oxidative Decarboxylation Tiglyl_CoA Tiglyl-CoA Two_Methylbutyryl_CoA->Tiglyl_CoA 2-Methylbutyryl-CoA Dehydrogenase Propionyl_CoA Propionyl-CoA Tiglyl_CoA->Propionyl_CoA Acetyl_CoA Acetyl-CoA Tiglyl_CoA->Acetyl_CoA TCA_Cycle TCA Cycle Propionyl_CoA->TCA_Cycle Acetyl_CoA->TCA_Cycle

Caption: A simplified diagram of the isoleucine catabolism pathway.

Experimental Protocol: Quantification of this compound by LC-MS/MS

The following protocol is a representative method for the sensitive and specific quantification of this compound in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2]

Sample Preparation (Protein Precipitation)
  • To 50 µL of biological sample (e.g., tissue homogenate, cell lysate), add 100 µL of ice-cold 5% (w/v) 5-sulfosalicylic acid (SSA).

  • Vortex the mixture vigorously for 30 seconds.

  • Incubate on ice for 10 minutes to allow for complete protein precipitation.

  • Centrifuge at 15,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant and transfer it to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • LC Parameters:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical gradient starts at a low percentage of mobile phase B, increases linearly to separate the analytes, and is followed by a wash and re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • MS/MS Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for 2-Methylbutyryl-CoA. The primary transition is often based on the neutral loss of the adenosine (B11128) 3'-phosphate 5'-diphosphate group (m/z 507).

Experimental Workflow

The overall workflow for the quantification of this compound involves several key steps, from sample collection to data analysis.

Experimental_Workflow Experimental Workflow for this compound Quantification Sample_Collection Biological Sample Collection Protein_Precipitation Protein Precipitation (e.g., with SSA) Sample_Collection->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_MS_MS_Analysis LC-MS/MS Analysis Supernatant_Collection->LC_MS_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_MS_Analysis->Data_Processing

Caption: A schematic of the experimental workflow for this compound analysis.

Conclusion

References

Safety Operating Guide

A Guide to the Safe Disposal of 2-Methylbutyryl CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and adhering to regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 2-Methylbutyryl CoA, a key intermediate in isoleucine metabolism. The recommended method involves chemical inactivation through hydrolysis, which breaks down the compound into less reactive components.

Immediate Safety Precautions

Before initiating any disposal procedures, it is crucial to adhere to standard laboratory safety protocols. Always consult your institution's specific safety guidelines and the material's Safety Data Sheet (SDS) if available. In the absence of a specific SDS for this compound, the following general precautions for handling similar biochemicals should be strictly followed:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[1][2]

  • Ventilation: All work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of any potential aerosols.[1][2]

  • Spill Management: In the event of a spill, absorb the material with an inert substance such as vermiculite (B1170534) or sand. The absorbed material should be placed in a sealed container for disposal.[1] Subsequently, the spill area must be decontaminated.[1]

Chemical Inactivation via Hydrolysis

The primary method for the safe disposal of this compound is through the hydrolysis of its thioester bond. This process, conducted under basic conditions, converts the compound into (S)-2-methylbutanoic acid and Coenzyme A, which are less reactive.[1]

Quantitative Data for Hydrolysis Protocol

ParameterValue/Instruction
Reagent 1 M Sodium Bicarbonate (NaHCO₃) or 0.1 M Sodium Hydroxide (B78521) (NaOH)
Ratio Prepare a sufficient volume of basic solution for each 1 mg of (S)-2-Methylbutyryl-CoA
Solvent Minimal amount of water or a compatible buffer solution
Caution Handle Sodium Hydroxide with care as it is corrosive

Experimental Protocol for Hydrolysis

The following is a detailed methodology for the chemical inactivation of this compound:

  • Preparation of Basic Solution: For every 1 mg of this compound waste, prepare a solution of a mild base. Options include a 1 M solution of sodium bicarbonate (NaHCO₃) or a 0.1 M solution of sodium hydroxide (NaOH).[1] Extreme caution should be exercised when handling NaOH due to its corrosive nature.[1]

  • Dissolution of Waste: In a suitable container placed within a chemical fume hood, dissolve the this compound waste in a minimal volume of a compatible solvent, such as water or a buffer solution.[1]

  • Addition of Base: Slowly add the prepared basic solution to the dissolved this compound while continuously stirring.[1]

  • Reaction and Verification: Allow the reaction to proceed to ensure complete hydrolysis of the thioester bond.

  • Neutralization: After hydrolysis, neutralize the solution by adding a mild acid (e.g., dilute HCl) dropwise until the pH reaches a neutral range (pH 6-8). Verify the pH using pH paper or a calibrated pH meter.

Final Disposal Procedures

Once the hydrolysis and neutralization steps are complete, the resulting aqueous solution must be managed as chemical waste in accordance with institutional and local regulations.[1]

  • Segregation and Labeling: The waste containing the hydrolyzed this compound must be segregated from other laboratory waste streams.[1] Use a dedicated and clearly labeled waste container. The label should include the full chemical name of the original compound, its concentration (if in solution), and a clear indication that it has been hydrolyzed and neutralized.[1]

  • Waste Collection: Collect the neutralized solution in a properly labeled hazardous waste container.[1] Do not pour the solution down the drain unless explicitly permitted by your institution for this type of neutralized biochemical waste.[1]

  • Contact Environmental Health and Safety (EHS): Arrange for the pickup and disposal of the chemical waste by contacting your institution's Environmental Health and Safety (EHS) department or an equivalent body.[1]

Disposal Workflow Diagram

Figure 1. Disposal Workflow for this compound A Start: this compound Waste B Wear Appropriate PPE A->B C Work in Fume Hood A->C D Dissolve in Water/Buffer B->D C->D F Slowly Add Base to Waste Solution D->F E Prepare Basic Solution (e.g., 0.1M NaOH) E->F G Allow for Complete Hydrolysis F->G H Neutralize Solution (pH 6-8) G->H I Collect in Labeled Hazardous Waste Container H->I J Contact EHS for Disposal I->J K End: Proper Disposal J->K

Caption: Disposal Workflow for this compound

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Methylbutyryl CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized reagents like 2-Methylbutyryl CoA. This guide provides essential, immediate safety protocols and logistical plans to foster a secure and efficient research environment. By offering procedural, step-by-step guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building deep trust that extends beyond the product itself.

Immediate Safety and Handling Precautions

Prior to handling this compound, a thorough review of its Safety Data Sheet (SDS) is critical. In the absence of a specific SDS, precautions for similar biochemicals, such as other thioesters and short-chain fatty acyl-CoAs, should be strictly followed.[1]

Key Hazards:

  • Combustible Liquid: May ignite when exposed to heat or flame.

  • Corrosive: May be corrosive to metals.

  • Harmful if Swallowed or in Contact with Skin: Can cause adverse health effects upon ingestion or skin absorption.

  • Causes Severe Skin Burns and Eye Damage: Direct contact can lead to serious tissue damage.

  • Malodorous: As a thioester, it may have a strong, unpleasant odor.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound in various laboratory scenarios.

Scenario Required Personal Protective Equipment (PPE) Justification
Routine Laboratory Work - Safety goggles with side shields- Chemical-resistant lab coat- Nitrile rubber gloves- Closed-toe shoesProtects against splashes, skin contact, and eye irritation during standard handling procedures.[1][2]
Spill Cleanup - Chemical splash goggles- Face shield- Chemical-resistant apron or coveralls- Double-gloved with chemical-resistant gloves (e.g., nitrile)- Shoe coversProvides enhanced protection from larger splashes and direct contact with the spilled material.[1][3]
Emergency (e.g., large spill, fire) - Self-contained breathing apparatus (SCBA)- Fully encapsulated chemical-resistant suit- Chemical-resistant boots and glovesOffers the highest level of protection for skin, eyes, and respiratory system in high-risk situations.[3][4]

Experimental Workflow for Safe Handling

A systematic approach to handling this compound minimizes risks and ensures procedural consistency. The following diagram illustrates a typical workflow from preparation to disposal.

Figure 1. Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Work in a Fume Hood B->C D Use Chemical-Resistant Tools C->D Begin Experiment E Minimize Quantities D->E F Avoid Aerosol Generation E->F G Segregate Waste F->G End of Experiment H Chemically Inactivate (Hydrolysis) G->H I Dispose as Hazardous Waste H->I

Caption: This diagram outlines the key stages for the safe handling of this compound, from initial preparation to final disposal.

Spill Management

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Don PPE: Before addressing the spill, put on the appropriate PPE as outlined in the table above.

  • Containment: For liquid spills, use an inert absorbent material like vermiculite (B1170534) or sand to contain the substance.[1] Avoid raising dust.

  • Collection: Carefully collect the absorbed material and place it in a sealed, labeled container for disposal.

  • Decontamination: Clean the spill area with a suitable decontaminating agent.

  • Waste Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste.

Step-by-Step Disposal Plan

Proper disposal of this compound and contaminated materials is essential for laboratory and environmental safety.[1][5] The recommended method involves chemical inactivation through hydrolysis of the thioester bond.[1]

Step Procedure Details and Precautions
1. Segregation and Labeling Properly segregate waste containing this compound from other laboratory waste streams.Use a dedicated and clearly labeled waste container. The label should include the full chemical name and concentration.[1]
2. Chemical Inactivation (Hydrolysis) Hydrolyze the thioester bond under basic conditions to convert it into less reactive components: (S)-2-methylbutanoic acid and Coenzyme A.[1]Protocol: 1. For each 1 mg of waste, prepare a 1 M solution of a mild base (e.g., sodium bicarbonate) or a dilute solution of a strong base (e.g., 0.1 M sodium hydroxide).2. In a fume hood, dissolve the waste in a minimal amount of a compatible solvent.3. Slowly add the basic solution while stirring.[1]Caution: Handle sodium hydroxide (B78521) with care as it is corrosive.[1]
3. Neutralization After hydrolysis, neutralize the solution by slowly adding a mild acid (e.g., dilute hydrochloric acid) until the pH is near neutral (pH 6-8).Monitor the pH closely to avoid over-acidification.
4. Final Disposal Manage the neutralized aqueous solution as chemical waste according to institutional and local regulations.Collect the solution in a properly labeled hazardous waste container. Contact your institution's Environmental Health and Safety (EHS) department for pickup and disposal. Do not pour down the drain unless explicitly permitted.[1]

PPE Selection Decision Pathway

The following diagram provides a logical pathway for selecting the appropriate level of PPE based on the nature of the task and the associated risks.

Figure 2. PPE Selection Pathway for Handling this compound A Task Assessment B Routine Handling? A->B C Spill or Splash Risk? B->C No E Standard PPE: - Safety Goggles - Lab Coat - Gloves B->E Yes D Emergency Situation? C->D No F Enhanced PPE: - Splash Goggles - Face Shield - Chemical Apron - Double Gloves C->F Yes D->E No G Maximum Protection: - SCBA - Chemical Suit D->G Yes

Caption: This decision tree aids in the selection of appropriate PPE based on the specific task and potential for exposure.

By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring the integrity of their work and the well-being of all laboratory personnel.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methylbutyryl CoA
Reactant of Route 2
Reactant of Route 2
2-Methylbutyryl CoA

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。